3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Description
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAWFMIDYHSANN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467579 | |
| Record name | EMIM OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250358-46-4 | |
| Record name | EMIM OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 250358-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
An In-Depth Technical Guide to the Synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide
Authored by: A Senior Application Scientist
Foreword
This technical guide provides a comprehensive, scientifically grounded methodology for the ([EMIm][OH]). As a highly reactive and functionalized ionic liquid (IL), [EMIm][OH] serves as a potent basic catalyst and a versatile precursor in materials science and pharmaceutical development.[1][2] This document moves beyond a simple recitation of steps, delving into the rationale behind procedural choices, offering insights into reaction mechanisms, and establishing self-validating protocols to ensure reproducibility and purity. The synthesis is presented as a two-stage process: the quaternization of 1-methylimidazole to form the cationic precursor, followed by a meticulous anion exchange to yield the target hydroxide salt.
Chapter 1: Strategic Overview of the Synthesis Pathway
The is logically approached in two distinct, sequential phases. This strategy ensures high purity of the intermediate halide salt before proceeding to the more sensitive anion exchange step.
-
Phase 1: Quaternization. This initial phase involves the synthesis of the 3-Ethyl-1-methyl-1H-imidazolium halide salt. It is a standard SN2 reaction where the nucleophilic N-3 position of 1-methylimidazole attacks an ethyl halide, forming the stable imidazolium cation with a halide counter-ion.[3]
-
Phase 2: Anion Metathesis (Exchange). The second phase focuses on replacing the halide anion from the intermediate salt with the desired hydroxide anion. The most robust and high-purity method for this transformation is the use of a strong base anion-exchange resin.[4][5] This technique avoids the introduction of inorganic salt byproducts that are common with other methods, such as direct reaction with alkali metal hydroxides.
The complete workflow is visualized below, outlining the progression from commercially available starting materials to the final, purified product.
Chapter 3: Phase 2 Protocol - Anion Exchange for Hydroxide Synthesis
This phase is the most critical for the synthesis of the target compound. The conversion of the stable halide salt to the more reactive and basic hydroxide salt must be performed with care to ensure purity and prevent degradation. The use of a strong base anion-exchange resin (OH⁻ form) is the preferred method.
Principles of Ion-Exchange Chromatography
The process relies on a solid-phase resin, typically a polystyrene-divinylbenzene copolymer functionalized with quaternary ammonium groups (e.g., -N(CH₃)₃⁺). For this application, the resin's mobile counter-ions are exchanged for hydroxide ions by pre-washing with a strong NaOH solution. When an aqueous solution of [EMIm][Br] is passed through the resin column, the bromide ions have a higher affinity for the resin's fixed positive charges than the hydroxide ions. Consequently, the bromide ions are retained on the column, and the hydroxide ions are released into the eluent to pair with the [EMIm]⁺ cation. [4]
Step-by-Step Experimental Protocol
-
Resin Selection and Preparation:
-
Select a strong base anion-exchange resin (e.g., Amberlite® IRA-400).
-
Prepare a slurry of the resin in deionized water and pack it into a chromatography column.
-
Activate the resin by passing a 1-2 M solution of NaOH through the column until the eluent is strongly basic (test with pH paper). This ensures the resin is in the hydroxide form.
-
Wash the column thoroughly with deionized, degassed water until the pH of the eluent returns to neutral. This removes all excess NaOH.
-
-
Anion Exchange Procedure:
-
Prepare a concentrated aqueous solution of the [EMIm][Br] synthesized in Phase 1 (e.g., 20-30% w/v).
-
Carefully load the [EMIm][Br] solution onto the top of the prepared resin column.
-
Elute the product from the column using deionized, degassed water at a slow, controlled flow rate.
-
Begin collecting fractions immediately. Monitor the eluting fractions for the presence of halide ions. This can be done by taking a small sample of each fraction and adding a few drops of a 0.1 M AgNO₃ solution. The absence of a precipitate (AgBr) indicates that all the halide-containing salt has been exchanged and the desired [EMIm][OH] is now eluting.
-
-
Product Isolation:
-
Combine all the halide-free fractions.
-
The resulting product is an aqueous solution of this compound.
-
Remove the water under reduced pressure using a rotary evaporator. It is critical to keep the bath temperature below 40-50°C, as imidazolium-based hydroxide ILs can be thermally unstable and prone to degradation. [6][7]
-
Stability, Handling, and Safety
-
Chemical Instability: this compound is a strong base. The imidazolium cation has an acidic proton at the C2 position, which can be abstracted by the hydroxide anion, leading to the formation of an N-heterocyclic carbene (NHC) and water. This degradation pathway is temperature-dependent. [6]* Storage: The final product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., < 4°C) to minimize degradation. It is highly hygroscopic and will readily absorb CO₂ from the atmosphere to form the corresponding bicarbonate and carbonate salts.
-
Safety: The compound is corrosive and a strong irritant. [8]Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide provides a robust and detailed framework for the successful . By adhering to the principles of high-purity starting materials, controlled reaction conditions, and the use of ion-exchange chromatography for anion metathesis, researchers can reliably produce this valuable ionic liquid. The inherent instability of the hydroxide form necessitates careful handling and storage to preserve its integrity for use in catalysis and further chemical synthesis.
References
- Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340.
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Wikipedia. (2023). 1-Methylimidazole. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Zgonnik, V., Zedde, C., Génisson, Y., Mazières, M.-R., & Plaquevent, J.-C. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis: en route to enantioselective water-hydrophobic IL biphasic systems. RSC Publishing.
- Google Patents. (n.d.). US9090567B2 - Process for preparing ionic liquids by anion exchange.
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ResearchGate. (2025). Imidazolium ionic liquids: A simple anion exchange protocol | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Ionic liquid ion exchange: Exclusion from strong interactions condemns cations to the most weakly interacting anions and dictates reaction equilibrium. Retrieved from [Link]
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Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.). Retrieved from [Link]
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RSC Publishing. (n.d.). Imidazolium ionic liquids: A simple anion exchange protocol. Retrieved from [Link]
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
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MDPI. (n.d.). On the Chemical Stabilities of Ionic Liquids. Retrieved from [Link]
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Bentham Science. (n.d.). Stability of Ionic Liquids in Application Conditions. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
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PMC - NIH. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved from [Link]
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Preparation of imidazolium hydroxide‐triazine ([TAIm]OH) as a strong basic ionic liquid. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Stability of Ionic Liquids in Application Conditions. Retrieved from [Link]
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3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide CAS 250358-46-4
An In-depth Technical Guide to 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide (CAS 250358-46-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, an ionic liquid of significant interest in various scientific fields. It is intended for researchers, chemists, and professionals in drug development who seek to understand and utilize the unique properties of this compound. We will delve into its core characteristics, synthesis protocols, diverse applications, and essential safety measures, grounding our discussion in established scientific principles and field-proven insights.
Introduction to a Versatile Ionic Liquid
This compound, often abbreviated as [EMIM][OH], is a member of the imidazolium-based ionic liquid family. Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature, a property stemming from their poorly coordinated ions, which feature large, asymmetric organic cations and various anions.[1] The defining characteristic of [EMIM][OH] is its hydroxide anion (OH⁻), which imparts strong basicity to the compound.[2] This, combined with the inherent stability and ionic conductivity of the 1-ethyl-3-methylimidazolium cation, makes it a highly versatile and reactive medium.[2] Its potential applications are extensive, spanning organic synthesis, catalysis, electrochemistry, and the burgeoning fields of biotechnology and pharmaceuticals.[2]
Physicochemical and Structural Characteristics
The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. For [EMIM][OH], these properties are a direct result of its ionic structure—a synergistic interplay between the organic cation and the inorganic hydroxide anion.[3]
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 250358-46-4 | [2][4] |
| Synonyms | 1-Ethyl-3-methylimidazolium hydroxide; EMIM OH | [2] |
| Molecular Formula | C₆H₁₂N₂O | [2][4] |
| Molecular Weight | 128.17 g/mol | [2][4][5] |
| Appearance | Colorless to Yellow Liquid | |
| SMILES | CN1C=C=C1.[OH-] | [4][6][7] |
| InChI Key | PTAWFMIDYHSANN-UHFFFAOYSA-M |
Note: Standard boiling and melting points are often not reported for ionic liquids as they tend to decompose at elevated temperatures before a phase change occurs.
Synthesis Pathway: A Two-Step Approach
The synthesis of imidazolium-based ionic liquids is a well-established process that typically involves two primary stages: quaternization to form the desired cation, followed by an anion exchange to introduce the final counter-ion. This methodology ensures high purity and yield.
Logical Workflow for [EMIM][OH] Synthesis
Caption: General synthesis workflow for [EMIM][OH].
Experimental Protocol: Synthesis of [EMIM][OH]
This protocol outlines a representative laboratory-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.
Part A: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (0.5 mol).[8]
-
Rationale: The three-neck flask allows for controlled addition of reagents and temperature monitoring while preventing solvent loss through reflux.
-
-
Reagent Addition: Cool the flask in an ice bath. Slowly add bromoethane (0.5 mol) dropwise to the stirred solution.[8]
-
Rationale: The quaternization reaction is highly exothermic. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent a dangerous temperature spike.
-
-
Reaction: After the addition is complete, allow the mixture to stir vigorously for 5 hours at room temperature, then continue refluxing until the reaction mixture solidifies completely.[8]
-
Rationale: Extended stirring and reflux ensure the reaction proceeds to completion, maximizing the yield of the imidazolium salt.
-
-
Purification: Break up the resulting solid and wash it thoroughly four times with 50 mL portions of trichloroethane or ethyl acetate to remove any unreacted starting materials.[8]
-
Rationale: The ionic liquid product is insoluble in nonpolar solvents like ethyl acetate, while the unreacted starting materials are soluble. This allows for effective purification by washing.
-
-
Drying: Dry the purified white solid ([EMIM][Br]) under vacuum at 70°C for 24 hours to remove residual solvent.[8]
Part B: Anion Exchange to Yield [EMIM][OH]
-
Preparation: Dissolve the dried [EMIM][Br] in a suitable solvent, such as water or methanol.
-
Anion Metathesis: The conversion to the hydroxide form can be achieved via several methods. A common laboratory method involves reacting the bromide salt with a stoichiometric amount of silver(I) oxide (Ag₂O).[9]
-
2 [EMIM][Br] + Ag₂O + H₂O → 2 [EMIM][OH] + 2 AgBr(s)
-
Rationale: Silver bromide (AgBr) is highly insoluble and precipitates out of the solution, driving the equilibrium of the reaction towards the formation of the desired hydroxide product. This is a classic example of a metathesis reaction.[10]
-
-
Alternative Method (Ion-Exchange Chromatography): Pass a solution of [EMIM][Br] through a column packed with a hydroxide-form anion-exchange resin.
-
Rationale: This is a cleaner, silver-free method. The resin captures the bromide ions and releases hydroxide ions into the solution, effectively exchanging the anion.[10]
-
-
Isolation: After the reaction or ion exchange, filter the solution to remove the AgBr precipitate or the resin.
-
Final Product: Carefully remove the solvent under reduced pressure. The resulting product is [EMIM][OH], often supplied as a solution in water or ethanol to maintain stability.
Key Applications in Research and Development
The unique combination of strong basicity, ionic conductivity, and stability makes [EMIM][OH] a powerful tool in several scientific domains.
A. Organic Synthesis and Catalysis
[EMIM][OH] serves as a potent base catalyst and reaction medium.[2] The hydroxide anion is a strong proton acceptor, making it highly effective in base-catalyzed reactions such as:
-
Aldol Condensations: Facilitating the formation of carbon-carbon bonds.[9]
-
Transesterification Reactions: Used in the synthesis of esters.[9]
-
As a Reagent: Its basic nature makes it a valuable reagent for various organic transformations where a strong, non-volatile base is required.[2]
B. Electrochemistry
As an ionic liquid, [EMIM][OH] possesses inherent ionic conductivity. This property makes it a suitable candidate for use as a solvent or electrolyte in electrochemical devices.[2] Its stability across a range of potentials is crucial for facilitating the efficient transfer of ions and electrons in various electrochemical reactions.[2]
C. Biotechnology and Drug Development
The pharmaceutical industry faces significant challenges with drug candidates that have poor water solubility, which can limit bioavailability.[11] Ionic liquids are being actively investigated as a solution to these problems.[11] [EMIM][OH] and related compounds are studied for their potential in:
-
Drug Delivery Systems: Acting as a carrier or solvent to enhance the solubility and permeability of active pharmaceutical ingredients (APIs).[2][11]
-
Biocatalysis: Providing a stable environment for enzymatic reactions.[2]
-
API Synthesis: Serving as a green solvent or catalyst in the synthesis of pharmaceutical compounds.[11]
Caption: Potential applications of ionic liquids in the drug development pipeline.
Safety, Handling, and Storage
While ionic liquids are noted for their low volatility, they are not without hazards. Proper handling is essential. [EMIM][OH] is a strong base and requires careful management. Commercially, it is often sold as a 20-25% solution in ethanol, and the safety data reflects the properties of this mixture.[5]
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Liquid | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapor (for ethanol solution) |
| Skin Corrosion | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
Source: Based on data for similar compounds and solutions.[5][6]
Handling and Precautionary Measures
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[12][13]
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of any vapors.[12][13]
-
First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12]
-
First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[12][13]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in an inert atmosphere at room temperature.[4][12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is more than a chemical curiosity; it is a functional material with a unique and powerful set of properties. Its strong basicity, combined with the tunable nature of ionic liquids, positions it as a valuable tool for innovation. For the research scientist, it offers a reactive medium for novel synthesis. For the drug development professional, it represents a potential pathway to overcoming longstanding challenges in API formulation and delivery. As research continues, the full scope of its applications will undoubtedly expand, reinforcing the importance of ionic liquids in modern chemistry and material science.
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- 3-Butyl-1-methyl-1H-imidazol-3-ium hydroxide,20% in ethanol solution | ChemScene. ChemScene.
- 250358-46-4|this compound - BLDpharm. BLDpharm.
- Preparation of imidazolium hydroxide‐triazine ([TAIm]OH) as a strong basic ionic liquid.
- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applic
- 5 - SAFETY D
- Safety Data Sheet: 1-Ethyl-3-methylimidazolium acet
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- 250358-46-4 | MFCD18427913 | 1-Ethyl-3-methylimidazolium hydroxide solution | AA Blocks. AA Blocks.
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An In-Depth Technical Guide to the Thermal Stability of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, an imidazolium-based ionic liquid with a highly basic and nucleophilic anion. While imidazolium ionic liquids are often noted for their thermal stability, the presence of the hydroxide anion dramatically alters this characteristic. This guide, intended for researchers, scientists, and professionals in drug development, delves into the fundamental principles governing the thermal decomposition of this compound. We will explore the key factors influencing its stability, predictable decomposition pathways, and the analytical techniques used for its characterization. Due to the inherent instability of imidazolium hydroxides, this guide synthesizes established principles of ionic liquid chemistry to provide a robust theoretical framework and predictive insights.
Introduction: The Critical Role of the Anion in Thermal Stability
Ionic liquids (ILs) have garnered significant interest as "designer solvents" due to their unique physicochemical properties, including low vapor pressure, high ionic conductivity, and often, high thermal stability.[1][2] The 1-ethyl-3-methylimidazolium ([EMIM]+) cation is a common constituent of many well-studied ILs.[3] However, the thermal stability of an ionic liquid is not solely determined by its cation; the anion plays a pivotal, and often dominant, role.[1][4][5]
The thermal stability of ILs is largely dependent on the structure of both the cation and the anion, with the anion's nucleophilicity and basicity being critical factors.[4][6] Ionic liquids containing anions that are weak bases and poor nucleophiles, such as bis(trifluoromethylsulfonyl)imide ([NTf2]−) or hexafluorophosphate ([PF6]−), often exhibit high decomposition temperatures.[1][5] Conversely, anions with high basicity and nucleophilicity, like the hydroxide ion (OH−), are known to significantly decrease the thermal stability of the ionic liquid.[7] This is primarily due to the increased propensity for the anion to participate in decomposition reactions with the cation.
This guide focuses specifically on this compound ([EMIM][OH]). The potent basicity of the hydroxide anion makes this particular ionic liquid highly reactive and inherently less thermally stable than its counterparts with non-basic anions. Understanding the nuances of its thermal behavior is crucial for its potential applications, as well as for ensuring safe handling and storage.
Predicted Thermal Behavior and Decomposition Pathways
The thermal decomposition of imidazolium-based ionic liquids can proceed through several mechanisms. For [EMIM][OH], the high basicity of the hydroxide anion makes certain pathways highly probable.
Dominant Decomposition Mechanisms
The primary decomposition pathways anticipated for this compound are:
-
C2 Deprotonation and N-Heterocyclic Carbene (NHC) Formation: The proton at the C2 position of the imidazolium ring is the most acidic. The strong hydroxide base can readily abstract this proton, leading to the formation of an N-heterocyclic carbene (NHC) and water. NHCs are themselves reactive species.[8] This is often a key step in the degradation of imidazolium ILs with basic anions.
-
SN2 Nucleophilic Attack: The hydroxide ion is a strong nucleophile and can attack the electrophilic carbon atoms of the ethyl and methyl groups attached to the nitrogen atoms of the imidazolium ring. This SN2 reaction would lead to the formation of 1-ethyl-3-methylimidazole, 1-methylimidazole, ethanol, and methanol.
The interplay of these mechanisms will dictate the overall thermal stability and the profile of the decomposition products.
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Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of [EMIM][OH] in Advanced Applications
The ionic liquid 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, hereafter referred to as [EMIM][OH], is emerging as a compound of significant interest across various scientific domains, including organic synthesis, catalysis, and materials science. Its unique combination of a well-characterized imidazolium cation and a strongly basic hydroxide anion imparts properties that are highly sought after, particularly in applications requiring a basic, non-volatile, and tunable reaction medium. In the pharmaceutical and drug development sectors, the potential of [EMIM][OH] as a novel solvent for poorly soluble active pharmaceutical ingredients (APIs) or as a catalyst in the synthesis of complex molecular architectures is beginning to be explored.
However, the effective application of [EMIM][OH] is fundamentally tethered to a thorough understanding of its behavior in different chemical environments, with solubility in organic solvents being a paramount consideration. This guide, intended for the discerning researcher and development professional, provides a comprehensive exploration of the solubility of [EMIM][OH]. In the absence of extensive empirical data in the public domain, this document furnishes a robust framework for understanding and predicting its solubility, grounded in established principles of physical chemistry and supplemented with proven experimental methodologies. We delve into the theoretical underpinnings of its solubility, present analogous qualitative data, and provide a detailed protocol for its empirical determination. Furthermore, this guide addresses the critical aspects of stability and safe handling, ensuring that its potential can be harnessed both effectively and responsibly.
Physicochemical Characteristics of [EMIM][OH]
[EMIM][OH] is an ionic liquid composed of the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation and the hydroxide (OH⁻) anion. Its fundamental properties are a direct consequence of its ionic constitution.
-
Ionic Nature: As a salt that is liquid at or near room temperature, its behavior is governed by strong coulombic interactions between the constituent ions.
-
Polarity: The presence of a highly polar hydroxide anion and a charged imidazolium cation renders [EMIM][OH] a highly polar substance. This intrinsic polarity is the primary determinant of its solubility in other liquids.
-
Basicity: The hydroxide anion makes [EMIM][OH] a strong base. This reactivity must be considered in solubility studies and applications, as it can influence the stability of both the ionic liquid itself and the solvent.
-
Hygroscopicity: Ionic liquids containing hydrophilic anions like hydroxide are known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][2] This property necessitates careful handling to ensure the integrity of the sample and the reproducibility of experimental results.
Solubility Profile: An Analog-Based and Theoretical Perspective
Analog-Based Qualitative Solubility Assessment
The solubility of [Bmim][OH] has been qualitatively reported and serves as an excellent proxy for estimating the behavior of [EMIM][OH]. The underlying principle is "like dissolves like"; polar ionic liquids are expected to be soluble in polar solvents and insoluble in non-polar solvents.[3][4][5] The primary difference between [EMIM]⁺ and [Bmim]⁺ is the length of the alkyl chain (ethyl vs. butyl), which has a minor influence on the overall polarity compared to the dominant effect of the hydroxide anion.
Table 1: Predicted Qualitative Solubility of [EMIM][OH] in Common Organic Solvents (Based on [Bmim][OH] Analogy)
| Solvent Class | Representative Solvents | Predicted Solubility of [EMIM][OH] | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Miscible | The strong hydrogen bonding capabilities of the hydroxide anion and the polarity of the imidazolium cation lead to favorable interactions with protic solvents.[3][4][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Likely Miscible to Highly Soluble | The high polarity and dipole moment of these solvents can effectively solvate the ions of [EMIM][OH]. |
| Moderately Polar | Dichloromethane, Tetrahydrofuran (THF) | Sparingly Soluble to Immiscible | The lower polarity of these solvents is less effective at overcoming the strong ion-ion interactions within the ionic liquid. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Immiscible | The non-polar nature of these solvents cannot adequately solvate the charged ions of [EMIM][OH], leading to phase separation.[3][4][5] |
Theoretical Prediction of Solubility with COSMO-RS
In the absence of empirical data, computational methods provide a powerful avenue for predicting the solubility of ionic liquids. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a particularly robust method that leverages quantum chemistry to predict thermodynamic properties of fluids and liquid mixtures with a high degree of accuracy.[6][7][8]
The COSMO-RS methodology involves:
-
Quantum Chemical Calculations: The geometry of the individual ions ([EMIM]⁺ and OH⁻) is optimized, and their electron density is calculated in a virtual conductor. This results in a "sigma (σ) profile" for each ion, which is a histogram of the charge density on the molecular surface.
-
Statistical Thermodynamics: The σ-profiles of the ions and the solvent molecules are then used in statistical thermodynamic calculations to determine the chemical potential of each component in the mixture.
-
Solubility Prediction: From the chemical potentials, the solubility of the ionic liquid in the solvent can be predicted at various temperatures.
This ab initio approach allows for the rapid screening of a vast number of solvents without the need for extensive experimental work, making it an invaluable tool for solvent selection in drug development and process design.[6][7][8]
Caption: Workflow for COSMO-RS based solubility prediction.
Experimental Determination of Solubility: A Rigorous Protocol
Given the unique properties of [EMIM][OH], a carefully designed experimental protocol is necessary to obtain accurate and reproducible solubility data. The following procedure is a comprehensive guideline that accounts for the compound's basicity and hygroscopicity.
Materials and Equipment
-
This compound ([EMIM][OH]), high purity
-
Organic solvents, anhydrous grade
-
Analytical balance (± 0.1 mg)
-
Inert atmosphere glove box or Schlenk line
-
Temperature-controlled shaker or vortex mixer
-
Centrifuge
-
Thermostatic bath
-
Calibrated digital thermometer
-
Gas-tight syringes and needles
-
Sealed vials with septa
Step-by-Step Experimental Workflow
This protocol is designed to determine the equilibrium solubility of [EMIM][OH] in an organic solvent at a specified temperature.
-
Preparation (Inert Atmosphere):
-
All glassware should be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Perform all manipulations of [EMIM][OH] and anhydrous solvents inside a glove box or using a Schlenk line to prevent moisture absorption and reaction with atmospheric CO₂.
-
-
Sample Preparation:
-
In a series of tared, sealed vials, add an excess amount of [EMIM][OH]. The presence of undissolved ionic liquid at the end of the experiment is crucial to ensure saturation.
-
Using a gas-tight syringe, add a precise volume (e.g., 2.00 mL) of the desired anhydrous organic solvent to each vial.
-
Seal the vials immediately.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the viscosity of the mixture and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Phase Separation:
-
After equilibration, transfer the vials to a centrifuge with temperature control set to the same experimental temperature.
-
Centrifuge the samples at high speed (e.g., 5000 rpm) for 20-30 minutes to separate the undissolved [EMIM][OH] from the saturated solvent phase.
-
-
Sample Analysis:
-
Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-weighed, gas-tight syringe.
-
Determine the mass of the extracted aliquot.
-
Transfer the aliquot to a tared vial and evaporate the solvent under vacuum.
-
Weigh the vial containing the non-volatile [EMIM][OH] residue.
-
-
Calculation of Solubility:
-
The mass of [EMIM][OH] in the aliquot is the final mass of the vial minus the tare weight.
-
The mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of [EMIM][OH].
-
Solubility can be expressed in various units, such as g/100 g of solvent or molality.
-
Caption: Step-by-step experimental workflow for solubility measurement.
Stability and Safe Handling of [EMIM][OH]
The hydroxide anion, while imparting valuable basicity, also introduces specific stability and handling challenges that researchers must address.
Chemical Stability
The imidazolium cation, particularly the proton at the C2 position (between the two nitrogen atoms), possesses a degree of acidity. In the presence of a strong base like hydroxide, this proton can be abstracted, leading to the formation of an N-heterocyclic carbene (NHC). This can initiate degradation pathways, especially at elevated temperatures.[9] Therefore, prolonged storage at high temperatures should be avoided.
Reactivity with Carbon Dioxide
[EMIM][OH] is highly reactive towards atmospheric carbon dioxide. The hydroxide anion will readily react with CO₂ to form the bicarbonate ([HCO₃]⁻) or carbonate ([CO₃]²⁻) anion. This reaction is often rapid and will alter the chemical identity and properties of the ionic liquid. Consequently, it is imperative to handle and store [EMIM][OH] under an inert atmosphere (e.g., nitrogen or argon) at all times.
Safety Precautions
-
Corrosivity: As a strong base, [EMIM][OH] is corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
-
Hygroscopicity: Due to its hygroscopic nature, store [EMIM][OH] in a tightly sealed container in a desiccator or glove box.
-
Spill Management: In case of a spill, neutralize with a weak acid (e.g., citric acid solution) before cleaning with absorbent materials.
Applications in Drug Development and Research
A clear understanding of the solubility of [EMIM][OH] unlocks its potential in several key areas relevant to the pharmaceutical industry:
-
Enhanced Solubilization of APIs: Its high polarity and basicity may enable the dissolution of acidic APIs that are poorly soluble in water or common organic solvents, potentially leading to novel formulations.
-
Catalysis in API Synthesis: As a basic catalyst, [EMIM][OH] can be employed in a variety of organic reactions, such as aldol condensations, Michael additions, and esterifications, which are common transformations in the synthesis of pharmaceutical intermediates.[10]
-
Biomass Processing: The ability of certain ionic liquids to dissolve cellulose and other forms of biomass is of great interest for the production of biofuels and renewable chemical feedstocks. The hydroxide anion in [EMIM][OH] could play a significant role in breaking down the complex structure of lignocellulosic materials.
Conclusion
This compound is an ionic liquid with a promising, yet challenging, profile. While its high polarity and basicity offer significant advantages in a range of applications, they also necessitate a nuanced approach to its use, particularly concerning its solubility and stability. This guide has provided a comprehensive framework for researchers and scientists to navigate these challenges. By leveraging analog data, computational predictions, and a robust experimental protocol, the solubility of [EMIM][OH] in any given organic solvent can be confidently estimated and determined. Coupled with a diligent approach to its handling and an awareness of its stability, the scientific community is well-equipped to unlock the full potential of this versatile ionic liquid in drug development and beyond.
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An In-depth Technical Guide to the Hygroscopic Nature of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
This guide provides a comprehensive technical overview of the hygroscopic properties of the ionic liquid 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, often referred to as [EMIM][OH]. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes established principles of ionic liquid chemistry to elucidate the anticipated behavior of this specific compound. While direct extensive studies on [EMIM][OH] are limited, this guide extrapolates from the well-documented characteristics of imidazolium-based ionic liquids to provide a robust framework for its handling, characterization, and application.
Introduction to this compound
This compound is an ionic liquid (IL) composed of the 3-ethyl-1-methylimidazolium cation ([EMIM]⁺) and a hydroxide anion (OH⁻). The [EMIM]⁺ cation is a common component of many well-studied ionic liquids, known for its thermal stability and tunable properties.[1][2] The hydroxide anion, however, imparts a strong basicity and a high propensity for interaction with protic species, most notably water. This inherent basicity makes [EMIM][OH] a potent catalyst and reagent in various chemical transformations.[3] However, it is this same feature that is expected to be the primary driver of its significant hygroscopicity.
Chemical Structure:
-
Cation: 3-Ethyl-1-methyl-1H-imidazol-3-ium ([EMIM]⁺)
-
Anion: Hydroxide (OH⁻)
-
Molecular Formula: C₆H₁₁N₂O
-
CAS Number: 250358-46-4[4]
The Phenomenon of Hygroscopicity in Ionic Liquids
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For ionic liquids, this is a critical parameter that can significantly influence their physical and chemical properties.[5][6] The extent of water absorption is governed by several factors, including the chemical nature of both the cation and the anion, as well as the ambient temperature and relative humidity.[7][8]
The interaction with water can lead to changes in:
-
Viscosity: Typically, the absorption of water leads to a decrease in the viscosity of ionic liquids.[9]
-
Conductivity: Increased water content can enhance ionic mobility, thereby increasing conductivity.
-
Polarity: The presence of water molecules alters the overall polarity of the ionic liquid.
-
Chemical Stability: For reactive ionic liquids like [EMIM][OH], absorbed water can participate in or mediate degradation pathways.
-
Solvating Power: The ability of the ionic liquid to dissolve other substances can be significantly altered by the presence of water.[10]
Factors Influencing the Hygroscopicity of [EMIM][OH]
The hygroscopic nature of an ionic liquid is a complex interplay between the properties of its constituent ions.[7]
The Dominant Role of the Hydroxide Anion
The anion is generally considered the primary determinant of an ionic liquid's hygroscopicity.[7][11] The hydroxide anion (OH⁻) is a small, highly charged, and strongly hydrogen-bonding species. This makes it exceptionally prone to interacting with water molecules from the atmosphere. The strong hydrogen bonding between the hydroxide anion and water is the principal mechanism driving water absorption in [EMIM][OH]. Studies on other imidazolium-based ILs have shown that hydrophilic anions lead to significantly higher water uptake compared to hydrophobic anions.[7]
The Contribution of the [EMIM]⁺ Cation
While the anion plays the lead role, the cation also influences water absorption. The imidazolium ring of the [EMIM]⁺ cation has acidic protons, particularly at the C2 position, which can form hydrogen bonds with water.[12] This interaction, although weaker than that of the hydroxide anion, contributes to the overall hygroscopicity of the ionic liquid.
The logical relationship for the hygroscopicity of [EMIM][OH] can be visualized as follows:
Caption: Key contributors to the hygroscopicity of [EMIM][OH].
Experimental Characterization of Hygroscopicity
To quantitatively assess the hygroscopic nature of [EMIM][OH], several well-established analytical techniques can be employed.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric method that measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[13][14][15] This technique provides a detailed sorption/desorption isotherm, which reveals the equilibrium moisture content at different humidity levels and the kinetics of water uptake.
Experimental Protocol for DVS Analysis:
-
Sample Preparation: A small, accurately weighed amount of [EMIM][OH] is placed in the DVS instrument's sample pan. Given its expected high hygroscopicity, sample handling should be performed in a dry environment (e.g., a glove box) to establish an accurate initial dry weight.[16][17]
-
Drying Step: The sample is initially dried in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the baseline dry mass.
-
Sorption Phase: The relative humidity is increased stepwise (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is monitored until it reaches equilibrium (i.e., when the rate of mass change is below a defined threshold).
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased stepwise back to 0% RH to measure the desorption isotherm.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption isotherms are then plotted as % mass change versus % RH.
The expected DVS isotherm for a highly hygroscopic material like [EMIM][OH] would show a significant and continuous increase in mass with increasing relative humidity.
Workflow for DVS Analysis:
Caption: A typical workflow for Dynamic Vapor Sorption analysis.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[18][19][20] It can be performed using either volumetric or coulometric techniques, with coulometry being particularly suited for samples with very low water content.[20] For a highly hygroscopic substance like [EMIM][OH], volumetric KF titration is likely more appropriate after exposure to ambient conditions.
Experimental Protocol for Karl Fischer Titration:
-
Instrument Preparation: The Karl Fischer titrator is prepared with the appropriate reagents and conditioned to a dry, stable endpoint.
-
Sample Introduction: A precisely weighed aliquot of [EMIM][OH] is introduced directly into the titration cell. To prevent atmospheric moisture contamination during sample transfer, a gas-tight syringe should be used.
-
Titration: The titration is initiated, and the instrument automatically adds the KF reagent until all the water in the sample has reacted.
-
Calculation: The instrument calculates the water content based on the amount of KF reagent consumed. The result is typically expressed as a percentage or in parts per million (ppm).
Data Presentation:
The water content of [EMIM][OH] under different storage conditions can be summarized in a table for easy comparison.
| Storage Condition | Relative Humidity (%) | Duration | Water Content (wt%) |
| Freshly Prepared (in glovebox) | <1 | - | <0.1 |
| Exposed to Ambient Air | 40-60 | 1 hour | Expected to be significant |
| Exposed to Ambient Air | 40-60 | 24 hours | Expected to be very high |
| Stored over Desiccant | <10 | 7 days | Expected to be low |
*Note: The values in this table are illustrative and would need to be determined experimentally.
Implications of Water Absorption on [EMIM][OH]
The high hygroscopicity of [EMIM][OH] has several important implications for its use in research and drug development.
-
Alteration of Physicochemical Properties: As previously mentioned, water absorption will significantly change the viscosity, conductivity, and solvating properties of [EMIM][OH].[9][10] These changes can affect reaction rates, product selectivity, and the solubility of active pharmaceutical ingredients (APIs).
-
Chemical Instability: The hydroxide anion is a strong base. In the presence of water, the basicity of the medium may be altered. Furthermore, the imidazolium cation can be susceptible to deprotonation at the C2 position, especially in the presence of a strong base. Water could potentially mediate or participate in degradation pathways of the ionic liquid itself.
-
Inaccurate Dosing and Concentration: If [EMIM][OH] is used as a solvent or reagent, the absorption of water will lead to a dilution of the ionic liquid, resulting in inaccurate concentrations and dosing.
Recommendations for Handling and Storage
Given its anticipated high hygroscopicity, strict protocols for handling and storage are essential to maintain the integrity of this compound.
-
Inert Atmosphere: All handling, including weighing and dispensing, should be performed under an inert and dry atmosphere, such as in a glove box with low humidity.[16][17]
-
Dry Solvents: If [EMIM][OH] is to be used in a solution, anhydrous solvents should be used for its preparation.
-
Airtight Containers: The ionic liquid should be stored in tightly sealed, airtight containers to minimize exposure to atmospheric moisture. The use of containers with septa can allow for the removal of aliquots via syringe without exposing the bulk material to air.
-
Use of Desiccants: For long-term storage, containers of [EMIM][OH] should be kept in a desiccator containing a suitable drying agent.
Logical Flow for Handling Hygroscopic Ionic Liquids:
Caption: Recommended handling and storage workflow for [EMIM][OH].
Conclusion
This compound is an ionic liquid with significant potential in various chemical applications due to its basic nature. However, the presence of the hydroxide anion strongly suggests that it is highly hygroscopic. This property will have a profound impact on its physical and chemical characteristics. Researchers and drug development professionals must be acutely aware of this hygroscopicity and implement rigorous handling and storage protocols to ensure the quality, reliability, and safety of their work with this compound. Quantitative characterization using techniques such as Dynamic Vapor Sorption and Karl Fischer titration is strongly recommended to fully understand its behavior in specific applications.
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electrochemical window of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
An In-Depth Technical Guide to the Electrochemical Window of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide
Abstract
This technical guide provides a comprehensive analysis of the electrochemical window of the ionic liquid this compound ([EMIm][OH]). In the absence of direct, published experimental data for this specific ionic liquid, this document synthesizes foundational electrochemical principles and data from analogous imidazolium-based systems to provide a scientifically grounded estimation of its electrochemical stability. The core of this guide is a detailed, field-proven experimental protocol for the precise determination of the electrochemical window using cyclic voltammetry. This guide is intended for researchers, chemists, and materials scientists working in areas such as electrochemistry, battery technology, and catalysis, where a thorough understanding of an electrolyte's operational limits is paramount.
Introduction: The Significance of the Electrochemical Window
The electrochemical window (EW), also referred to as the electrochemical stability window (ESW), is a critical parameter for any electrolyte. It defines the potential range over which the electrolyte remains electrochemically inert, meaning it does not undergo oxidation or reduction.[1] For applications such as batteries, supercapacitors, and electrodeposition, an electrolyte with a wide electrochemical window is highly desirable as it allows for higher operating voltages and access to a broader range of redox chemistries without solvent decomposition.[2] The EW is fundamentally determined by the electrochemical stability of its constituent ions; the cathodic (negative) limit is typically set by the reduction of the cation, while the anodic (positive) limit is determined by the oxidation of the anion.[3]
The Case of this compound ([EMIm][OH])
The ionic liquid this compound is composed of the 3-ethyl-1-methyl-1H-imidazol-3-ium ([EMIm]+) cation and the hydroxide ([OH]-) anion. While the [EMIm]+ cation is common in a variety of ionic liquids with relatively wide electrochemical windows, the presence of the hydroxide anion is the determining factor for the overall stability of [EMIm][OH].
The [EMIm]+ Cation: Cathodic Stability
The cathodic limit of imidazolium-based ionic liquids is dictated by the reduction of the imidazolium cation. This process typically involves the formation of an N-heterocyclic carbene.[4] The reduction potential is influenced by the substituents on the imidazolium ring. For the [EMIm]+ cation, the cathodic limit is generally found at significantly negative potentials, often below -2.0 V vs. a standard reference electrode, depending on the paired anion and experimental conditions.[2]
The Hydroxide Anion: A Narrow Anodic Limit
The hydroxide anion is a strong Lewis base and is readily oxidized. The standard potential for the oxidation of hydroxide to oxygen and water is +0.40 V versus the standard hydrogen electrode (SHE). This inherent lack of oxidative stability means that the anodic limit of any hydroxide-containing electrolyte will be severely restricted. This is in stark contrast to common ionic liquid anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or tetrafluoroborate ([BF₄]⁻), which exhibit high anodic stability.[2]
The Influence of Water
The presence of water as an impurity is known to dramatically reduce the electrochemical window of ionic liquids.[5][6] Water can be more easily oxidized or reduced than the ionic liquid's ions, leading to a narrower stability range.[5] For an ionic liquid containing the hydroxide anion, which is highly hygroscopic, the presence of significant amounts of water is almost certain unless rigorous drying procedures are employed. This absorbed water will further narrow the already limited electrochemical window.[7]
Predicted Electrochemical Window of [EMIm][OH]
Based on the electrochemical properties of its constituent ions, the is expected to be very narrow, primarily limited by the early oxidation of the hydroxide anion. The cathodic limit will be set by the reduction of the [EMIm]+ cation, while the anodic limit will be dictated by the oxidation of the [OH]− anion.
Experimental Determination of the Electrochemical Window
To ascertain the precise electrochemical window of [EMIm][OH], a robust and well-controlled experimental approach is necessary. Cyclic Voltammetry (CV) is the standard and most effective technique for this purpose.[4]
Core Principle of the CV Experiment
In a cyclic voltammetry experiment, the potential of a working electrode is scanned linearly with time between two set vertex potentials, and the resulting current is measured. When the potential reaches a value where the electrolyte (or a species within it) can be oxidized or reduced, a significant increase in current is observed. These points of current increase define the limits of the electrochemical window.
Detailed Experimental Protocol
Objective: To determine the anodic and cathodic limits of this compound.
Materials & Equipment:
-
This compound (as pure and dry as possible)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon or platinum macrodisk electrode (e.g., 3 mm diameter)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or Ferrocene/Ferrocenium (Fc/Fc⁺) internal reference
-
Inert atmosphere glovebox (Argon or Nitrogen)
-
Schlenk line for drying
-
Polishing kit for the working electrode (alumina slurries or diamond pastes)
Step-by-Step Methodology:
-
Preparation of the Ionic Liquid (Critical Step):
-
Due to the hygroscopic nature of [EMIm][OH], the ionic liquid must be rigorously dried under high vacuum (e.g., using a Schlenk line) at a moderate temperature (e.g., 60-80 °C) for at least 24 hours prior to use.
-
The water content should be verified using Karl Fischer titration to be below a defined threshold (e.g., < 20 ppm) for accurate results. All subsequent handling must be performed in an inert atmosphere.
-
-
Working Electrode Preparation:
-
Polish the working electrode surface to a mirror finish using progressively finer alumina slurries or diamond pastes (e.g., 1.0 µm, followed by 0.3 µm, and finally 0.05 µm).
-
Rinse the electrode thoroughly with a suitable solvent (e.g., ethanol, then acetone) and dry completely.
-
-
Electrochemical Cell Assembly:
-
Inside an inert atmosphere glovebox, assemble the three-electrode cell.
-
Add the dried [EMIm][OH] to the cell.
-
Position the working, counter, and reference electrodes in the ionic liquid, ensuring no contact between them. The reference electrode should be placed in close proximity to the working electrode to minimize iR drop.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry scan. A typical starting point would be:
-
Scan Rate: 10-100 mV/s
-
Initial Potential: Open circuit potential (OCP)
-
Vertex 1 (Anodic Scan): Scan from OCP towards positive potentials until a sharp increase in current is observed. Set the vertex potential just beyond this onset.
-
Vertex 2 (Cathodic Scan): Scan from OCP towards negative potentials until a sharp increase in current is observed. Set this as the second vertex.
-
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis and Interpretation:
-
Plot the resulting current versus the applied potential.
-
The electrochemical window is determined by identifying the potentials at which the current begins to rapidly increase, indicating the onset of oxidation (anodic limit) and reduction (cathodic limit).
-
A current density cutoff (e.g., 0.1 or 1.0 mA/cm²) is often used to define these limits consistently. The electrochemical window is the difference between the anodic and cathodic potential limits.
-
Summary of Key Parameters and Influences
The following table summarizes the expected characteristics of the electrochemical window for this compound and the factors that will influence its experimental determination.
| Parameter | Expected Value / Behavior | Key Influencing Factors |
| Anodic Limit | Very low positive potential | Dominated by the oxidation of the hydroxide anion.[8] |
| Cathodic Limit | High negative potential | Determined by the reduction of the [EMIm]⁺ cation.[3] |
| Overall EW | Expected to be very narrow | Primarily limited by the low anodic stability of the hydroxide anion. |
| Water Content | Significant impact | Will further narrow the EW by providing an easier pathway for electrolysis.[5][6] |
| Temperature | Moderate impact | Higher temperatures can increase reaction rates and slightly narrow the EW. |
| Electrode Material | Can influence results | The catalytic activity of the electrode surface can affect the onset potentials. |
Conclusion
While this compound is a structurally interesting ionic liquid, its utility in electrochemical applications requiring a wide potential window is severely limited by the inherent instability of the hydroxide anion to oxidation. The theoretical understanding, supported by extensive literature on similar systems, strongly suggests a very narrow electrochemical window. For any application where this ionic liquid is considered, the detailed experimental protocol provided in this guide should be followed to accurately determine its operational limits under the specific conditions of use. Rigorous control over impurities, particularly water, is paramount to obtaining meaningful and reproducible results.
References
-
Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Investigating the Electrochemical Windows of Ionic Liquids. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Influence of the Anions on the Interaction Energy between Water and Ionic Liquids. (2018). OSTI.GOV. Retrieved January 22, 2026, from [Link]
-
Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). The Journal of Physical Chemistry A. Retrieved January 22, 2026, from [Link]
-
Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Degradation pathways of imidazolium cations under nucleophilic attacks in basic conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Anodic dissolution of metals in ionic liquids. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Stability of Ionic Liquids in Application Conditions. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Ionic liquid 1-ethyl-3-methylimidazolium tetracyanoborate-based gel polymer electrolyte for electrochemical capacitors. (2013). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. (2015). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Thermal Decomposition Mechanisms of Alkylimidazolium Ionic Liquids with Cyano-Functionalized Anions. (2014). eScholarship, University of California. Retrieved January 22, 2026, from [Link]
-
Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. Retrieved January 22, 2026, from [Link]
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- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the NMR Spectral Data of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]). As an ionic liquid (IL), the characterization of [EMIM][OH] is critical for its application in various fields, including synthesis, catalysis, and materials science. This document offers a detailed examination of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and contextualized with field-proven insights. We delve into the causality behind experimental choices, provide self-validating protocols for data acquisition, and discuss the unique spectral features arising from the hydroxide counter-ion, such as the potential for proton exchange at the C2 position. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural and dynamic properties of this specific ionic liquid.
Introduction: The [EMIM] Cation and the Hydroxide Challenge
The 3-Ethyl-1-methyl-1H-imidazol-3-ium ([EMIM]⁺) cation is a cornerstone of ionic liquid research, valued for its stability and tunable properties. [ 20, 21 ] When paired with a hydroxide ([OH]⁻) anion, it forms a strongly basic ionic liquid with significant potential as a catalyst and reagent in organic synthesis. However, the high reactivity of the hydroxide anion presents unique challenges for characterization, particularly by NMR spectroscopy.
The primary challenge lies in the acidity of the proton at the C2 position of the imidazolium ring. This proton is susceptible to exchange with other labile protons or deprotonation by a strong base like hydroxide. [ 6 ] This dynamic process can significantly alter the appearance of the NMR spectrum, leading to peak broadening or even the complete disappearance of the C2-H signal. This guide will address these challenges head-on, providing a predictive framework for the spectrum of the stable cation and a detailed discussion of the hydroxide-induced spectral perturbations.
Predicted NMR Spectral Data for the [EMIM]⁺ Cation
While spectral data for the specific hydroxide salt can be influenced by stability and purity, the fundamental NMR signature is determined by the 3-Ethyl-1-methyl-1H-imidazol-3-ium cation. The data presented here is a consensus derived from various common [EMIM]⁺ salts (e.g., with Br⁻, I⁻, BF₄⁻ counter-ions) to provide a baseline for interpretation. [ 8, 10 ]
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the following standardized numbering scheme for the [EMIM]⁺ cation is used.
Caption: Labeled structure of the 3-Ethyl-1-methyl-1H-imidazol-3-ium cation.
¹H NMR Spectral Data
The proton NMR spectrum is the most direct method for confirming the structure of the [EMIM]⁺ cation. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below. These values are typically referenced against an internal standard like tetramethylsilane (TMS).
| Assignment | Proton(s) | Expected δ (ppm) in CDCl₃ | Multiplicity | Coupling Constant (J) | Notes |
| H2 | C2-H | ~10.23 | Singlet (s) | - | Most downfield signal due to the electron-withdrawing effect of both adjacent nitrogen atoms. Highly sensitive to anion interaction and solvent. [ 8 ] |
| H4, H5 | C4-H , C5-H | ~7.57 | Doublet of triplets (dt) or two separate signals | ~1.9 Hz | These protons on the imidazolium ring are often close in chemical shift and may appear as a complex multiplet or two distinct signals depending on the solvent and counter-ion. [ 8 ] |
| H7 | N-CH₂ -CH₃ | ~4.41 | Quartet (q) | ~7.4 Hz | The methylene protons of the ethyl group are deshielded by the adjacent nitrogen atom. They are split into a quartet by the three neighboring methyl protons (H8). |
| H6 | N-CH₃ | ~4.11 | Singlet (s) or Doublet (d) | - or ~1.5 Hz | The methyl group attached directly to the ring nitrogen. It may show slight coupling to the ring protons. [ 8 ] |
| H8 | N-CH₂-CH₃ | ~1.60 | Triplet (t) or Triplet of doublets (td) | ~7.4 Hz | The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons (H7). [ 8 ] |
Note: The specific chemical shifts are based on reported data for [EMIM][OH] in CDCl₃. [ 8 ] Shifts can vary significantly based on solvent, concentration, and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
| Assignment | Carbon | Expected δ (ppm) in CDCl₃ | Notes |
| C2 | C 2 | ~135.0 | Most downfield carbon, located between two nitrogen atoms. Its intensity can be reduced due to a long relaxation time. |
| C4, C5 | C 4, C 5 | ~122.5, ~120.9 | Aromatic carbons of the imidazolium ring. |
| C7 | N-C H₂-CH₃ | ~43.8 | Methylene carbon of the ethyl group. |
| C6 | N-C H₃ | ~35.3 | Methyl carbon attached to the ring nitrogen. |
| C8 | N-CH₂-C H₃ | ~14.4 | Terminal methyl carbon of the ethyl group. |
Note: The specific chemical shifts are based on reported data for [EMIM][OH] in CDCl₃. [ 8 ] These values are sensitive to the local electronic environment and can shift based on experimental conditions.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. [ 16 ] Ionic liquids, due to their viscosity and potential for containing paramagnetic impurities, require special consideration.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The amount of sample is a trade-off between achieving good signal-to-noise in a reasonable time and avoiding issues with sample viscosity and solubility that can degrade spectral resolution. [ 16 ]
-
Protocol:
-
Weigh 10-20 mg of [EMIM][OH] for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as its residual water peak does not interfere with most signals and it is less prone to acidic exchange with the C2-H proton compared to D₂O. CDCl₃ is also an option, but care must be taken as the sample is hygroscopic.
-
Vortex the vial until the ionic liquid is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Add a small amount of an internal reference standard, such as TMS (0 ppm).
-
-
-
Instrumental Setup and Acquisition:
-
Causality: Proper locking and shimming are paramount to achieving high-resolution spectra. The deuterium signal from the solvent provides the field-frequency lock, while shimming physically adjusts the magnetic field to make it as homogeneous as possible across the sample volume.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
For ¹H NMR , use a standard single-pulse experiment. A relaxation delay (d1) of 1-2 seconds is typically sufficient.
-
For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (d1) of 2-5 seconds may be necessary to ensure quantitative signal intensity, especially for the quaternary C2 carbon.
-
Acquire 2D NMR spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all signals.
-
-
The Influence of the Hydroxide Anion: Proton Exchange
The most significant deviation of [EMIM][OH]'s spectrum from other [EMIM]⁺ salts is the potential for H/D exchange or deprotonation at the C2 position, which is the most acidic proton on the imidazolium ring. [ 6 ] This is due to the basicity of the hydroxide anion.
The Exchange Mechanism
The hydroxide ion can abstract the C2 proton, forming a transient N-heterocyclic carbene (NHC) and water. If the NMR solvent contains labile deuterons (like D₂O), this can lead to deuteration at the C2 position.
An In-Depth Technical Guide to the FTIR Analysis of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of the ionic liquid 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, commonly abbreviated as [EMIM][OH]. As a strongly basic and hygroscopic ionic liquid, [EMIM][OH] presents unique challenges in its characterization due to its high reactivity with atmospheric carbon dioxide and water. This document moves beyond a simple recitation of spectral data, offering an in-depth discussion of the underlying chemical principles, a field-proven experimental protocol designed to mitigate environmental contamination, and a detailed guide to spectral interpretation. We place particular emphasis on identifying the vibrational signatures of not only the core ionic liquid structure but also the inevitable and informative presence of water and carbonate species. This guide is intended for researchers, analytical chemists, and material scientists who require robust and reproducible characterization of basic ionic liquids.
Introduction: The Analytical Challenge of a Reactive Ionic Liquid
This compound, [EMIM][OH], is a prominent member of the ionic liquid family, distinguished by its imidazolium cation and a strongly basic hydroxide anion. This combination of properties makes it a powerful tool in various applications, including as a catalyst in organic synthesis, a medium for cellulose dissolution, and as a component in advanced material formulations.
However, the very reactivity that makes [EMIM][OH] so useful also renders its characterization complex. The hydroxide anion is a strong Brønsted-Lowry base, leading to two primary analytical hurdles:
-
Hygroscopicity: The ionic liquid readily absorbs atmospheric water, which can significantly alter its physical properties and complicate spectral analysis.
-
Carbon Dioxide Absorption: [EMIM][OH] reacts rapidly with atmospheric CO2 to form bicarbonate ([HCO3]⁻) and carbonate ([CO3]²⁻) species. This is often an unavoidable process under standard laboratory conditions.
FTIR spectroscopy is an indispensable tool for the structural elucidation and quality control of [EMIM][OH]. It provides a rapid, non-destructive fingerprint of the molecule's vibrational modes. A properly acquired and interpreted FTIR spectrum can confirm the identity of the imidazolium cation and, crucially, provide quantitative insights into the extent of water and carbon dioxide absorption. This guide provides the necessary expertise to navigate these challenges and extract meaningful, reliable data.
Core Principles: Vibrational Spectroscopy of [EMIM][OH]
An FTIR spectrum of [EMIM][OH] is best understood as a superposition of the vibrational modes of the [EMIM]⁺ cation, the hydroxide anion, and its reaction products.
-
The [EMIM]⁺ Cation: The 1-ethyl-3-methylimidazolium cation has a well-defined set of infrared absorptions. These include the stretching and bending modes of the imidazolium ring's C-H bonds, the ring's C-C and C-N skeletal vibrations, and the vibrations of the attached methyl and ethyl groups. These peaks are largely independent of the anion and serve as a reliable fingerprint for the cation's identity.
-
The Hydroxide Anion and Water: A "pure" hydroxide (O-H) stretch is difficult to observe in isolation due to the compound's extreme hygroscopicity. Instead, one observes a very broad, strong absorption band in the 3500-3000 cm⁻¹ region, characteristic of hydrogen-bonded O-H stretching vibrations from absorbed water molecules.[1][2] The H-O-H bending mode of water also appears around 1635-1640 cm⁻¹.[1]
-
The Signature of CO2 Absorption: The reaction of the hydroxide anion with CO2 produces bicarbonate and carbonate. These species have intense and characteristic IR absorptions. The presence of a strong band around 1630-1666 cm⁻¹ can be indicative of the asymmetric stretching of the bicarbonate ion (HCO₃⁻).[3][4] A peak appearing around ~1410 cm⁻¹ is a strong indicator of the presence of carbonate (CO₃²⁻).[5] The O-C-O bending mode of bicarbonate may also be observed near 1365 cm⁻¹ .[5]
Experimental Protocol: A Self-Validating Workflow for [EMIM][OH] Analysis
The key to trustworthy data is a protocol that minimizes and accounts for environmental contamination. Attenuated Total Reflectance (ATR) is the preferred sampling technique for viscous liquids like [EMIM][OH], as it requires minimal sample preparation and provides a short, reproducible pathlength.[6][7][8]
Instrumentation and Materials
-
FTIR Spectrometer: A standard FTIR spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector is sufficient.
-
ATR Accessory: A single-reflection diamond ATR accessory is highly recommended due to its chemical inertness and durability.
-
Sample: this compound.
-
Handling Equipment: The analysis should ideally be performed within a glovebox or a nitrogen-purged environment to minimize atmospheric exposure. If not possible, work quickly and keep the sample container sealed until the moment of analysis.
-
Cleaning Supplies: Anhydrous isopropanol and lint-free wipes for cleaning the ATR crystal.
Step-by-Step Data Acquisition
-
Prepare the Instrument: Ensure the spectrometer and ATR accessory are powered on and have reached thermal stability. Purge the sample compartment with dry air or nitrogen if available.
-
Collect the Background Spectrum:
-
Thoroughly clean the ATR crystal surface with anhydrous isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.
-
Collect a background spectrum. This measurement of the clean, empty crystal is crucial and will be ratioed against the sample spectrum. A good background will show a flat baseline with minimal peaks from atmospheric water and CO2.
-
-
Apply the Sample:
-
In a controlled environment (if possible), place a single, small drop of [EMIM][OH] onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.
-
If using a press, apply gentle pressure to ensure good contact between the viscous liquid and the crystal.
-
-
Collect the Sample Spectrum:
-
Immediately collect the sample spectrum. For typical analysis, co-adding 32 scans at a resolution of 4 cm⁻¹ is a robust starting point.
-
-
Clean Up:
-
Carefully wipe the ionic liquid from the ATR crystal using a lint-free wipe.
-
Perform a final cleaning with anhydrous isopropanol to remove any residue.
-
Data Processing
-
ATR Correction: The raw ATR spectrum should be processed with an ATR correction algorithm available in most FTIR software. This correction accounts for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline across the spectrum.
The entire workflow can be visualized as follows:
Spectral Interpretation: Deconvoluting the [EMIM][OH] Fingerprint
The following table summarizes the expected vibrational modes for a typical sample of [EMIM][OH] that has been exposed to the atmosphere. The interpretation integrates data from studies on various imidazolium-based ionic liquids.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Origin | Notes |
| ~3500 - 3000 | O-H Stretching (ν_OH) | H₂O (Absorbed) | A very broad and strong band indicative of extensive hydrogen bonding. Its intensity is a qualitative measure of the sample's water content.[1][2] |
| ~3160 - 3100 | Imidazolium Ring C-H Asymmetric Stretching (ν_as(C-H)) | [EMIM]⁺ Cation | Vibrations of the C-H bonds directly on the imidazolium ring. Often appear as a series of sharp peaks on the shoulder of the broad O-H band.[9][10] |
| ~2990 - 2850 | Aliphatic C-H Stretching (ν(C-H)) from Ethyl & Methyl Groups | [EMIM]⁺ Cation | Asymmetric and symmetric stretches of the CH₃ and CH₂ groups on the cation.[9][11] |
| ~1666 - 1630 | Bicarbonate Asymmetric Stretch / H-O-H Bending (δ_HOH) | [HCO₃]⁻ / H₂O | This region is complex. The water bending mode is expected here, but a sharp, strong peak may indicate significant bicarbonate formation from CO₂ absorption.[1][3][4] |
| ~1575 | Imidazolium Ring Stretching (ν(C=N), ν(C=C)) | [EMIM]⁺ Cation | A characteristic and strong absorption related to the skeletal vibrations of the imidazolium ring.[10] |
| ~1460 | Aliphatic C-H Bending (δ(CH₂), δ(CH₃)) | [EMIM]⁺ Cation | Scissoring and bending vibrations of the ethyl and methyl groups. |
| ~1410 | Carbonate Asymmetric Stretch (ν_as(CO₃²⁻)) | [CO₃]²⁻ (from CO₂) | A strong and relatively sharp peak that is a clear indicator of CO₂ reaction with the hydroxide anion.[5] |
| ~1365 | Bicarbonate Symmetric Stretch (ν_s(OCO)) | [HCO₃]⁻ | Another key indicator of bicarbonate presence.[5] |
| ~1170 | Imidazolium Ring In-plane C-H Bending | [EMIM]⁺ Cation | In-plane bending or "rocking" of the C-H bonds on the imidazolium ring. |
| < 1000 | Fingerprint Region | [EMIM]⁺, [HCO₃]⁻, [CO₃]²⁻ | This region contains complex overlapping signals from C-H out-of-plane bending, ring deformation modes, and anion vibrations. |
The logical relationship for interpreting the spectrum is outlined below, prioritizing the identification of contaminants before confirming the cation structure.
Conclusion
The FTIR analysis of this compound is a nuanced task that requires more than simple spectral matching. A successful analysis hinges on an understanding of the ionic liquid's inherent reactivity with its environment. By employing a careful ATR-FTIR methodology that minimizes atmospheric exposure, researchers can acquire high-quality, reproducible data. The key to interpretation lies in systematically identifying the characteristic vibrational bands of the [EMIM]⁺ cation while simultaneously recognizing the prominent signatures of absorbed water and the formation of bicarbonate and carbonate species. This approach transforms potential contaminants into valuable indicators of sample history and purity, enabling a comprehensive and scientifically rigorous characterization.
References
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Abood, H. M. A., & Akram, E. (2018). FTIR Study of Carbon Dioxide Interaction with some Room Temperature Ionic Liquids. Al-Nahrain Journal of Science, 21(2), 70-75. [Link]
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Abood, H. M. A., & Akram, E. (n.d.). FTIR Study of Carbon Dioxide Interaction with some Room Temperature Ionic Liquids. ResearchGate. Retrieved from [Link]
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Abood, H. M. A., & Akram, E. (2018). FTIR Study of Carbon Dioxide Interaction with some Room Temperature Ionic Liquids. Zenodo. [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Drawell. (2024). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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King's College London Research Portal. (2021). High throughput study of ionic liquids in controlled environments with FTIR spectroscopic imaging. [Link]
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MDPI. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Molecules, 29(8), 1779. [Link]
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National Center for Biotechnology Information. (2023). Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. Langmuir, 39(8), 3048-3057. [Link]
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National Center for Biotechnology Information. (n.d.). Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Vibration Modes at Terahertz and Infrared Frequencies of Ionic Liquids Consisting of an Imidazolium Cation and a Halogen Anion. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]
-
Popa, V. I., et al. (2011). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. BioResources, 6(3), 2744-2758. [Link]
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ResearchGate. (2020). Enhanced FTIR Spectroscopy of Biological Liquid Samples Confined Between Ge Hemispherical ATR Element and Al Coated Glass Substrate. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the ionic liquid (a), porous ionic liquid polymer (b), and magnetic porous ionic liquid polymer (c). Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational Assignments of Bicarbonate and Carbonate Anions. Retrieved from [Link]
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SciSpace. (n.d.). An insight into the intermolecular vibrational modes of dicationic ionic liquids through far-infrared spectroscopy and DFT calculation. Retrieved from [Link]
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Semantic Scholar. (2014). Vibrational spectroscopic study of ionic liquids. Retrieved from [Link]
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Semantic Scholar. (2021). Impact of NaOH Concentration on Deweaving of Cotton Fabric in Aqueous Solutions. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). Sodium hydroxide. SpectraBase. Retrieved from [Link]
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Wiley. (2018). Fourier Transform Infrared Spectroscopy (FTIR) of Modified Natural Rubber Electrolyte Containing Sodium Hydroxide. Retrieved from [Link]
-
Wiley. (2023). Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing. Starch - Stärke. [Link]
-
Wiley. (n.d.). The CO2 Absorption in Flue Gas Using Mixed Ionic Liquids. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Vibration Modes at Terahertz and Infrared Frequencies of Ionic Liquids Consisting of an Imidazolium Cation and a Halogen Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cra.wallonie.be [cra.wallonie.be]
toxicological profile of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
An In-Depth Technical Guide to the Toxicological Profile of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Foreword: Navigating the Data Gap for a Novel Ionic Liquid
The burgeoning field of ionic liquids (ILs) presents a paradigm of "designer solvents," offering tunable physicochemical properties for a vast array of applications, from chemical synthesis to drug delivery.[1][2][3] However, this chemical diversity also introduces a significant challenge: the comprehensive toxicological assessment for each new entity. This guide focuses on this compound ([EMIM][OH]), a specific imidazolium-based IL. Direct toxicological data for this compound is scarce in publicly available literature. Therefore, this document adopts a scientifically grounded approach by extrapolating from the well-documented toxicological profiles of structurally analogous imidazolium ILs. As a Senior Application Scientist, the objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential toxicological profile of [EMIM][OH] and to offer detailed, field-proven methodologies for its empirical evaluation. The narrative will emphasize the causal relationships in experimental design and the principles of self-validating protocols to ensure scientific integrity.
The Imidazolium Class: Physicochemical Properties and Synthetic Strategy
The toxicological behavior of an ionic liquid is intrinsically linked to its structure. The subject of this guide, this compound, consists of the 1-Ethyl-3-methylimidazolium ([EMIM]⁺) cation and a hydroxide (OH⁻) anion.
1.1. Physicochemical Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for designing and interpreting toxicological studies.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-3-methylimidazol-3-ium hydroxide | Inferred |
| Molecular Formula | C₆H₁₁N₂⁺·OH⁻ | [4] |
| Molecular Weight | 128.17 g/mol (Cation: 111.17 g/mol ) | [4] |
| Appearance | Expected to be a liquid or low-melting solid at room temperature | [3] |
| Solubility | Expected to be miscible with water and polar organic solvents | [5][6] |
1.2. General Synthetic Pathway
The synthesis of imidazolium-based ILs is a well-established process. The hydroxide form is typically derived from an intermediate halide salt. Understanding the synthesis is crucial as residual reactants or by-products can influence toxicological outcomes.
A common two-step synthesis for [EMIM][OH] involves:
-
Quaternization: N-methylimidazole is alkylated with an ethyl halide (e.g., ethyl bromide) to form the 1-Ethyl-3-methylimidazolium halide salt ([EMIM][Br]). This is a standard Sₙ2 reaction.[7][8]
-
Anion Exchange: The resulting [EMIM][Br] is then subjected to anion exchange to replace the bromide ion with a hydroxide ion. This can be achieved using a strong base like potassium hydroxide or through an anion exchange resin.[7][8]
Causality in Synthesis: The choice of reactants and purification methods is critical. Incomplete reaction in Step 1 can leave unreacted N-methylimidazole, a potential neurotoxin. Inefficient purification in Step 2 can result in residual halide salts, which, while generally less toxic than the imidazolium cation, can confound experimental results.[9][10]
The Toxicological Landscape of Imidazolium Ionic Liquids
The toxicity of imidazolium ILs is predominantly driven by the cation, with the length of the alkyl side chains being a key determinant.[11][12] The anion's role is generally considered secondary but not negligible.[13][14]
2.1. Core Mechanisms of Toxicity
Research into various imidazolium ILs has converged on several key mechanisms of toxicity:
-
Membrane Disruption: The lipophilic nature of the alkyl chains on the imidazolium ring allows for intercalation into and disruption of cell membranes.[11][15] This is a primary mode of cytotoxicity, leading to increased membrane permeability and loss of cellular integrity.[16] The hydrophobic character of the cation enhances its interaction with cell membranes.[11]
-
Induction of Oxidative Stress: Exposure to imidazolium ILs has been shown to increase the levels of reactive oxygen species (ROS) within cells.[13][17] This oxidative stress can lead to lipid peroxidation, DNA damage, and apoptosis (programmed cell death).[13][16]
-
Mitochondrial Dysfunction: Some studies suggest that imidazolium ILs can accumulate in mitochondria, disrupting their function and triggering apoptotic pathways.[18]
2.2. Structure-Toxicity Relationship
A consistent trend observed in the literature is that toxicity increases with the length of the alkyl chain on the imidazolium cation.[11][12][18][19] Longer chains increase the lipophilicity of the cation, enhancing its ability to disrupt biological membranes. For [EMIM]⁺, with a short ethyl chain, the toxicity is expected to be lower than for its counterparts with butyl, hexyl, or octyl chains.[19]
While the anion's effect is less pronounced, it can influence the overall toxicity.[13][14] However, the primary toxicological driver remains the imidazolium cation itself.[9][10]
2.3. Toxicological Data of Structurally Related Imidazolium Salts
To build a predictive profile for [EMIM][OH], we can analyze the data from its closest analogs. The following table summarizes acute toxicity data for various imidazolium ILs.
| Compound | Organism/Cell Line | Endpoint | Result | Reference |
| 1-Ethyl-3-methylimidazolium Chloride ([EMIM][Cl]) | Rats and Mice | 3-Month Drinking Water Study | LOEL > 3 mg/mL. Higher concentrations led to lower body weights. | [19][20] |
| 1-Butyl-3-methylimidazolium Bromide ([bmim][Br]) | Daphnia magna | 48h LC₅₀ | 8.03 mg/L | [9] |
| 1-Butyl-3-methylimidazolium Chloride ([bmim][Cl]) | Daphnia magna | 48h LC₅₀ | 19.91 mg/L | [9] |
| Imidazolium Bromide ILs (various) | Caenorhabditis elegans | 24h LC₅₀ | 0.09 - 6.64 mg/mL | [17] |
| 1-Octyl-3-methylimidazolium Salts ([Omim]X) | Vicia faba seedlings | Growth Inhibition | Inhibition observed even at 100 mg/kg | [13] |
| Imidazolium ILs (various) | Human (HeLa) and Fish (CCO) cell lines | Cytotoxicity (MTT) | Effects were concentration-dependent and influenced by alkyl chain length and anion type. | [14] |
Expert Insight: The data clearly indicates that imidazolium-based ILs are not biologically inert and can exhibit significant toxicity, particularly to aquatic organisms.[9][10] The toxicity of [EMIM][OH] is anticipated to be measurable, though likely less acute than its longer-chain analogs like [bmim]⁺ or [omim]⁺ salts.
Methodologies for Comprehensive Toxicological Profiling
Given the data gap, a tiered approach to testing is recommended. This section provides detailed, self-validating protocols for foundational in vitro and ecotoxicological assays.
3.1. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used first-tier screen for cytotoxicity.[1]
Protocol: MTT Assay for [EMIM][OH] on HepG2 Cells
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
HepG2 human liver cancer cell line (or other relevant cell line like A549).[1][21]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
[EMIM][OH] stock solution (e.g., 100 mM in sterile water).
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of [EMIM][OH] in culture media (e.g., ranging from 0.1 µM to 10 mM). Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of [EMIM][OH] using the MTT assay.
3.2. Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage at the level of the individual cell.
Protocol: Alkaline Comet Assay
-
Principle: Cells are embedded in agarose on a microscope slide and lysed. Electrophoresis under alkaline conditions causes damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
-
Step-by-Step Methodology:
-
Cell Treatment: Expose cells (e.g., HepG2) to various concentrations of [EMIM][OH] for a short period (e.g., 2-4 hours).
-
Slide Preparation: Mix a suspension of treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution (containing Triton X-100 and DMSO) overnight at 4°C. This removes cell membranes and histones, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for ~20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for ~20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score the level of DNA damage using specialized software to measure parameters like tail length and tail moment.
-
Workflow for the Comet Assay
Caption: Experimental workflow for assessing DNA damage via the Comet Assay.
3.3. Ecotoxicological Assessment: Acute Immobilisation Test in Daphnia magna
Daphnia magna (water flea) is a standard model organism for aquatic toxicity testing.[9][10] The acute immobilisation test is a rapid and cost-effective way to determine the ecotoxicity of a substance.
Protocol: Daphnia magna Acute Immobilisation Test (OECD 202)
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the population (EC₅₀) is determined.
-
Step-by-Step Methodology:
-
Organism Culture: Use neonates (<24 hours old) from a healthy D. magna culture.
-
Test Solutions: Prepare a geometric series of at least five concentrations of [EMIM][OH] in a suitable culture medium. Include a control group (medium only).
-
Exposure: Place at least 20 daphnids, divided into four replicate groups of five, into test vessels for each concentration.
-
Incubation: Incubate for 48 hours at 20 ± 2°C with a 16:8 hour light:dark cycle. Do not feed the daphnids during the test.
-
Observation: Record the number of immobile daphnids at 24 and 48 hours. Daphnids that are unable to swim within 15 seconds after gentle agitation are considered immobile.
-
Data Analysis: Calculate the percentage of immobilisation for each concentration at 48 hours. Use statistical methods (e.g., Probit analysis) to determine the 48-hour EC₅₀ value and its 95% confidence intervals.
-
Workflow for Daphnia magna Acute Toxicity Test
Caption: Protocol flow for determining the acute ecotoxicity of [EMIM][OH] in Daphnia magna.
Hazard Identification and Risk Assessment Outlook
Based on Safety Data Sheets (SDS) for analogous compounds like 1-Ethyl-3-methylimidazolium ethyl sulfate and 1-Ethyl-3-methylimidazolium dicyanamide, the following hazards can be anticipated for [EMIM][OH]:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation/damage.[22][23]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as an aerosol.[22][23]
-
Aquatic Toxicity: Likely to be harmful to aquatic life, a characteristic of many imidazolium ILs.
A comprehensive risk assessment for [EMIM][OH] is currently impossible due to the lack of specific data. The protocols outlined in this guide represent the necessary first steps to generate the foundational data required for such an assessment. Further studies, including chronic toxicity, biodegradability, and bioaccumulation potential, would be required for a complete environmental and health risk profile.
Conclusion
The is largely uncharacterized. However, based on extensive data from the broader class of imidazolium-based ionic liquids, it is prudent to assume a baseline level of toxicity. The primary mechanisms are likely to involve cell membrane disruption and the induction of oxidative stress, with the [EMIM]⁺ cation being the principal toxic entity. The toxicity is predicted to be moderate compared to longer-chain imidazolium ILs but will almost certainly not be negligible.
This guide provides the scientific rationale and detailed experimental frameworks necessary to move from prediction to empirical fact. For researchers and developers working with this novel ionic liquid, conducting the described cytotoxicity, genotoxicity, and ecotoxicity assays is a critical step in ensuring responsible innovation and safe application.
References
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Bernot, R. J., et al. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry, 24(1), 87-92. Available at: [Link]
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Egorova, K. S., & Ananikov, V. P. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. Molecules, 22(9), 1374. Available at: [Link]
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Wang, J., et al. (2013). Toxic effects of imidazolium-based ionic liquids on Caenorhabditis elegans: the role of reactive oxygen species. Environmental Science and Pollution Research, 20(9), 6496-6504. Available at: [Link]
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Kudryashova, E. A., et al. (2024). The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane. Biochemistry (Moscow), 89(3), 451-461. Available at: [Link]
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Stock, F., et al. (2005). Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. SETAC. Available at: [Link]
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García, M. T., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances, 10(49), 29331-29342. Available at: [Link]
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Petkovic, M., et al. (2014). Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies. RSC Advances, 4(9), 4443-4451. Available at: [Link]
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Liu, H., et al. (2016). Biochemical toxicity and DNA damage of imidazolium-based ionic liquid with different anions in soil on Vicia faba seedlings. Environmental Science and Pollution Research, 23(4), 3629-3638. Available at: [Link]
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Probert, P. M. E., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Toxicology Research, 9(4), 465-476. Available at: [Link]
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Peric, B., et al. (2015). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 20(8), 14717-14733. Available at: [Link]
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Stenström, J. (2021). Toxicological screening of imidazolium based ionic liquids. Diva-Portal.org. Available at: [Link]
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Cvjetko, M., et al. (2012). Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. Arhiv za higijenu rada i toksikologiju, 63(1), 15-20. Available at: [Link]
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Egorova, K. S., et al. (2017). Ionic Liquids Toxicity—Benefits and Threats. Molecules, 22(11), 1774. Available at: [Link]
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Romero, A., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Journal of Hazardous Materials, 151(1), 268-273. Available at: [Link]
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PubChem. (n.d.). 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]
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ResearchGate. (n.d.). Procedure for the synthesis of [Bmim]OH. Available at: [Link]
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ResearchGate. (n.d.). Preparation of imidazolium hydroxide‐triazine ([TAIm]OH) as a strong basic ionic liquid. Available at: [Link]
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The Royal Society of Chemistry. (2009). Supporting Information. Available at: [Link]
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PubChem. (n.d.). 1-Ethyl-3-methylimidazolium. National Center for Biotechnology Information. Available at: [Link]
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Probert, P. M. E., et al. (2020). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. ResearchGate. Available at: [Link]
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National Toxicology Program. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. National Center for Biotechnology Information. Available at: [Link]
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National Toxicology Program. (2022). Toxicity studies of select ionic liquids...administered in drinking water to Sprague Dawley...rats and B6C3F1/N mice. PubMed. Available at: [Link]
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National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids...Administered in Drinking Water to Sprague Dawley...Rats and B6C3F1/N Mice. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2010). Physical Properties of Pure 1-Ethyl-3-methylimidazolium Ethylsulfate and Its Binary Mixtures With Ethanol and Water at Several Temperatures. Available at: [Link]
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Methodological & Application
Application Note: 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide ([emIm]OH) as a Versatile Basic Catalyst in Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, often abbreviated as [emIm]OH, a task-specific basic ionic liquid (IL). We explore its application as a dual-purpose catalyst and solvent in several cornerstone organic reactions critical to chemical and pharmaceutical development. Detailed protocols for Knoevenagel condensation, Henry (nitroaldol) reactions, and Michael additions are presented, emphasizing experimental design, mechanistic insights, and catalyst recyclability. This document serves as a practical resource for scientists seeking to leverage the advantages of basic ionic liquids for efficient, high-yield, and environmentally conscious synthesis.
Introduction: The Role of Basic Ionic Liquids in Green Chemistry
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties position them as "designer solvents" and catalysts, offering a greener alternative to volatile organic compounds (VOCs).[1][3]
Among ILs, imidazolium-based salts are particularly prominent.[1][4] By pairing an imidazolium cation with a functional anion, "task-specific" ionic liquids can be created. This compound ([emIm]OH) is a prime example of a basic ionic liquid, where the hydroxide anion provides potent Brønsted basicity.[5][6] This allows [emIm]OH to function not just as a reaction medium but as the primary catalyst for a range of base-catalyzed carbon-carbon bond-forming reactions.[6]
Key Advantages of [emIm]OH:
-
Dual Functionality: Acts as both a solvent and a catalyst, simplifying reaction mixtures and reducing the need for additional reagents.[6][7]
-
Enhanced Reactivity: The ionic environment can stabilize charged intermediates, often leading to accelerated reaction rates and higher yields compared to conventional systems.
-
Simplified Workup: The non-volatile nature of [emIm]OH allows for easy removal of volatile products and unreacted starting materials by distillation or extraction.
-
Recyclability: The catalyst/solvent system can often be recovered and reused for multiple cycles, improving process economy and reducing waste.[7][8][9]
While much of the published literature focuses on the closely related 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), the catalytic principles are identical, as the hydroxide anion is the active species.[7][10] The protocols described herein are directly applicable or require only minor optimization for [emIm]OH.
General Mechanism of Catalysis
The catalytic activity of [emIm]OH stems from the basicity of the hydroxide anion (OH⁻). In most applications, the OH⁻ ion acts as a Brønsted base to deprotonate a carbon acid (a C-H bond with an adjacent electron-withdrawing group), generating a nucleophilic carbanion. This carbanion then participates in the desired bond-forming reaction. The imidazolium cation, while often considered an "innocent" spectator, can influence the reaction by stabilizing charged intermediates and affecting the overall polarity of the medium.
It is crucial to acknowledge the inherent instability of imidazolium hydroxides, which can be susceptible to degradation, particularly at elevated temperatures.[5] This underscores the importance of using mild reaction conditions whenever possible.
Caption: General catalytic cycle of [emIm]OH.
Application Protocol 1: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental reaction that forms a new C=C bond through the reaction of an aldehyde or ketone with an active methylene compound.[11] [emIm]OH is an exceptionally efficient catalyst for this transformation, often providing high yields in short reaction times at room temperature without any additional solvent.[7][12]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound by the hydroxide ion, forming a resonance-stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product.
Caption: Mechanism of the [emIm]OH-catalyzed Knoevenagel condensation.
Experimental Protocol
Objective: To synthesize ethyl (E)-2-cyano-3-phenylacrylate from benzaldehyde and ethyl cyanoacetate.
Materials:
-
This compound ([emIm]OH)
-
Benzaldehyde (freshly distilled)
-
Ethyl cyanoacetate
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, add [emIm]OH (2.0 mL).
-
Causality Note: Using the ionic liquid as the solvent eliminates the need for volatile organic solvents and concentrates the reactants, accelerating the reaction.
-
-
Addition of Reactants: To the ionic liquid, add benzaldehyde (1.0 mmol, 106 mg) and ethyl cyanoacetate (1.0 mmol, 113 mg).
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 10-30 minutes.[7]
-
Expertise Note: The reaction is often exothermic. For larger scale reactions, initial cooling in an ice bath may be necessary to control the reaction rate and prevent side product formation.
-
-
Product Extraction: Upon completion, add diethyl ether (3 x 10 mL) to the flask. The product is soluble in ether, while the ionic liquid is not. Vigorously stir, then allow the layers to separate. Decant the ether layer.
-
Purification: Combine the ether extracts in a separatory funnel and wash with deionized water (1 x 10 mL) to remove any trace amounts of ionic liquid. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure product.
-
Catalyst Recycling: Place the remaining ionic liquid phase under high vacuum for 1-2 hours to remove any residual ether. The recycled [emIm]OH can be used directly for subsequent reactions.[7] Its efficiency should be checked, as a slight decrease in activity may be observed after several cycles.
Representative Data
The following table, adapted from literature on the analogous [bmIm]OH catalyst, showcases the versatility of this method.[7]
| Entry | Aldehyde/Ketone | Active Methylene | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | 96 |
| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 15 | 94 |
| 4 | Cyclohexanone | Malononitrile | 30 | 90 |
| 5 | Heptanal | Diethyl malonate | 25 | 88 |
Application Protocol 2: Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between an aldehyde or ketone and a nitroalkane.[13] The resulting β-nitro alcohols are valuable synthetic intermediates, readily converted into nitroalkenes, β-amino alcohols, or α-hydroxy carboxylic acids. Imidazole-based catalysts, including basic ILs, promote this reaction under mild conditions, often preventing side reactions like dehydration.[14][15]
Experimental Protocol
Objective: To synthesize 1-(4-nitrophenyl)-2-nitroethanol from 4-nitrobenzaldehyde and nitromethane.
Materials:
-
This compound ([emIm]OH)
-
4-Nitrobenzaldehyde
-
Nitromethane
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol, 151 mg) in nitromethane (5.0 mmol, 305 mg).
-
Causality Note: Using an excess of nitromethane serves as both reactant and co-solvent, ensuring the aldehyde remains dissolved.
-
-
Catalyst Addition: Add [emIm]OH (0.1 mmol, ~13 mg, or a small catalytic amount).
-
Expertise Note: Unlike the Knoevenagel condensation where the IL can be the bulk solvent, here it is used in catalytic amounts. This is often sufficient and simplifies workup.
-
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC until the starting aldehyde is consumed. The mild conditions are crucial to prevent the dehydration of the desired β-nitro alcohol product.[14]
-
Workup: Add deionized water (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
-
Catalyst Recycling: The aqueous layer containing the ionic liquid can be concentrated under high vacuum to recover the catalyst for reuse.
Application Protocol 3: Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[16] Basic catalysts like [emIm]OH are effective in generating the required nucleophile from soft carbon acids like malonates or nitroalkanes.[6]
Experimental Protocol
Objective: To synthesize diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate from chalcone and diethyl malonate.
Materials:
-
This compound ([emIm]OH)
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Diethyl malonate
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a flask, create a mixture of chalcone (1.0 mmol, 208 mg) and diethyl malonate (1.2 mmol, 192 mg).
-
Catalyst Addition: Add [emIm]OH (0.2 mmol, ~26 mg).
-
Reaction: Stir the solvent-free mixture at 50 °C for 1-3 hours. The slight heating increases the reaction rate without promoting significant side reactions.
-
Causality Note: A solvent-free approach is preferred for its efficiency and adherence to green chemistry principles.
-
-
Workup: After the reaction is complete (monitored by TLC), add cold deionized water to the mixture. The product will often precipitate as a solid.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure Michael adduct.
-
Catalyst Recycling: The aqueous filtrate contains the ionic liquid and can be concentrated under vacuum for reuse.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (degraded); Sterically hindered substrates; Insufficient basicity. | Use fresh or newly prepared [emIm]OH. Increase reaction time or temperature moderately (e.g., to 40-50 °C). Ensure substrates are pure. |
| Formation of Side Products | Reaction temperature too high; Self-condensation of aldehyde/ketone. | Run the reaction at room temperature or in an ice bath. Add the carbonyl compound slowly to the mixture of the active methylene and IL. |
| Difficult Product Extraction | Product has some solubility in the ionic liquid. | Use a different extraction solvent (e.g., ethyl acetate, dichloromethane). Perform more extractions (5-6 times). |
| Decreased Catalyst Activity upon Recycling | Water contamination; Degradation of the hydroxide anion; Accumulation of byproducts. | Ensure the recycled IL is thoroughly dried under high vacuum. Consider a purification step for the IL (e.g., washing with an immiscible nonpolar solvent) after several cycles. |
Conclusion
This compound is a powerful and versatile tool for facilitating base-catalyzed organic reactions. Its dual role as a catalyst and solvent, combined with its recyclability, aligns perfectly with the principles of green and sustainable chemistry. The protocols detailed in this application note for Knoevenagel condensations, Henry reactions, and Michael additions provide a solid foundation for researchers to explore the utility of [emIm]OH in synthesizing a wide array of valuable molecules for academic and industrial applications, particularly in the field of drug development.
References
- Current time inform
- Sulfonated imidazolium ionic liquid-catalyzed transesterific
- Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates - PMC - NIH.
- Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis | Accounts of Chemical Research.American Chemical Society.
- Sulfonated imidazolium ionic liquid-catalyzed transesterification for biodiesel synthesis | Request PDF.
- Biodiesel production through esterification catalyzed by imidazolium based ionic liquids Supervisors | Request PDF.
- Ionic Liquids - Organic Chemistry Portal.organic-chemistry.org.
- APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS.chem.tamu.edu.
- Ionic Liquids and its Application in Organic Synthesis.
- Imidazolium Hydroxides and Catalysis | 4 - Taylor & Francis eBooks.taylorfrancis.com.
- Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters - Green Chemistry (RSC Publishing).Royal Society of Chemistry.
- Imidazolium Hydroxides and Catalysis | Request PDF.
- Applications of Ionic Liquids in Organic Synthesis - SciSpace.typeset.io.
- Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters - RSC Publishing.Royal Society of Chemistry.
- Technical Support Center: Enhancing the Recyclability of Imidazolium-Based C
- A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid - Organic Chemistry Portal.organic-chemistry.org.
- Synthesis of 4-Iminothiazolidinones by Using [bmIm] OH - JOCPR.jocpr.com.
- Knoevenagel Condensation Reaction Catalyzed by Functionalized Ionic Liquid - SciSpace.typeset.io.
- Imidazole-Catalyzed Henry Reactions in Aqueous Medium | Request PDF.
- Henry reaction in environmentally benign methods using imidazole as catalyst | Request PDF.
- A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids - SciSpace.typeset.io.
- 1-Ethyl-3-methylimidazolium | C6H11N2+ | CID 174076 - PubChem.
- Michael Addition Reaction Mechanism - YouTube.youtube.com.
- The Henry reaction: recent examples | Semantic Scholar.semanticscholar.org.
Sources
- 1. electrochem.org [electrochem.org]
- 2. scispace.com [scispace.com]
- 3. Ionic Liquids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. (Open Access) Knoevenagel Condensation Reaction Catalyzed by Functionalized Ionic Liquid (2007) | Shi Qun | 6 Citations [scispace.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to Cellulose Dissolution Using Imidazolium-Based Ionic Liquids
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Imidazolium-Based Ionic Liquids in Cellulose Processing
Cellulose, the planet's most abundant biopolymer, presents a formidable challenge to the scientific community: its extensive network of intra- and intermolecular hydrogen bonds renders it insoluble in water and most common organic solvents. Overcoming this recalcitrance is paramount for its use in advanced materials, biofuels, and pharmaceutical applications. Ionic liquids (ILs), particularly those based on the 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation, have emerged as highly effective "green solvents" for cellulose processing. Their negligible vapor pressure, thermal stability, and tunable properties make them a superior alternative to traditional, often hazardous, solvent systems.
This guide provides a comprehensive overview of the principles and protocols for dissolving cellulose using [EMIM]-based ionic liquids. While the focus of our detailed protocols will be on the well-documented and widely used 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) , we will also address the specific properties and theoretical considerations for 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]) . The principles and methodologies described herein are broadly applicable and can be adapted for various imidazolium-based ILs.
Part 1: The Dissolution Mechanism - A Molecular Perspective
The efficacy of imidazolium-based ionic liquids in dissolving cellulose is rooted in their ability to disrupt the highly ordered hydrogen-bond network of the polymer. This process can be understood through the distinct yet synergistic roles of the cation and the anion.
-
The Role of the Anion: The anion is the primary actor in cellulose dissolution. Anions with high hydrogen bond basicity, such as acetate (CH₃COO⁻) and chloride (Cl⁻), are particularly effective. They act as strong hydrogen bond acceptors, competitively interacting with the hydroxyl (-OH) groups on the cellulose chains. This interaction breaks the existing hydrogen bonds between cellulose molecules, allowing the individual polymer chains to be solvated.[1][2][3] The hydroxide ion (OH⁻) in [EMIM][OH] is a very strong base and, theoretically, an excellent hydrogen bond acceptor. However, its high reactivity can also lead to side reactions, including the degradation of the cellulose backbone, which may be why it is less commonly reported in the literature for this application.
-
The Role of the Cation: The [EMIM]⁺ cation, while not the primary dissolving agent, plays a crucial supporting role. The delocalized π-electrons in the imidazolium ring can interact with the oxygen atoms of the cellulose chains.[1] More importantly, the cation surrounds the anion-cellulose complex, preventing the cellulose chains from re-aggregating and re-forming their hydrogen bond network.[4][5]
The overall mechanism is a multi-step process where the ionic liquid penetrates the crystalline structure of cellulose, the anions disrupt the hydrogen bonds, and the cations stabilize the solvated cellulose chains in solution.
Figure 1: Mechanism of cellulose dissolution by [EMIM][OAc].
Part 2: Key Parameters Influencing Cellulose Dissolution
Achieving efficient and complete dissolution of cellulose requires careful control over several experimental parameters.
| Parameter | Effect on Dissolution | Rationale & Key Insights |
| Temperature | Increased temperature generally increases the rate of dissolution. | Higher temperatures reduce the viscosity of the ionic liquid, enhancing mass transfer and penetration into the cellulose fibers. However, excessive temperatures (>120°C) can lead to thermal degradation of the cellulose. A typical range is 80-110°C.[6] |
| Cellulose Concentration | Higher concentrations increase solution viscosity significantly. | The practical limit for cellulose concentration is typically 5-15 wt%, depending on the degree of polymerization of the cellulose and the specific ionic liquid used. High viscosity can impede mixing and lead to incomplete dissolution. |
| Water Content | The presence of water significantly reduces the solubility of cellulose. | Water molecules can competitively form hydrogen bonds with the ionic liquid's anions, reducing their availability to interact with the cellulose hydroxyl groups. It is crucial to use a dry ionic liquid and cellulose for optimal results. |
| Cellulose Source & Pre-treatment | The crystallinity and degree of polymerization (DP) of the cellulose source affect solubility. | Microcrystalline cellulose (MCC) is often used due to its lower DP. Pre-treatment methods like grinding or acid hydrolysis can reduce the DP and crystallinity, thereby improving solubility. |
| Co-solvents | Aprotic polar solvents like DMSO can increase the dissolution rate. | Co-solvents can significantly reduce the viscosity of the cellulose-IL solution without interfering with the dissolution mechanism, allowing for higher cellulose concentrations or faster processing times. |
Part 3: Experimental Protocols
Safety First: Imidazolium-based ionic liquids can be skin and eye irritants. Always work in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7][8][9]
Protocol 1: Dissolution of Microcrystalline Cellulose in [EMIM][OAc]
This protocol details a standard procedure for dissolving microcrystalline cellulose (MCC) in 1-ethyl-3-methylimidazolium acetate.
Materials & Equipment:
-
Microcrystalline cellulose (MCC), dried under vacuum at 60°C for 24 hours.
-
1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), ≥95% purity, with low water content (<0.5%).
-
Heating mantle or oil bath with magnetic stirring.
-
Three-neck round-bottom flask.
-
Thermometer or thermocouple.
-
Nitrogen or argon supply for inert atmosphere.
-
Vacuum pump.
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a connection to the inert gas line.
-
IL Addition: Add the desired amount of [EMIM][OAc] to the flask. For a 5 wt% solution, you would use 95 g of [EMIM][OAc] for 5 g of MCC.
-
Heating & Degassing: Begin stirring and heat the [EMIM][OAc] to 80-100°C under a gentle flow of inert gas. To ensure minimal water content, you can apply a vacuum for 1-2 hours while heating.
-
Cellulose Addition: Slowly add the pre-dried MCC to the hot, stirring ionic liquid in small portions. Adding the cellulose too quickly can lead to clumping and incomplete dissolution.
-
Dissolution: Continue stirring at the set temperature. The dissolution process can take anywhere from 30 minutes to several hours, depending on the specific cellulose source and concentration. A successful dissolution will result in a clear, viscous, and homogenous solution.[4]
-
Storage: Once dissolved, the solution can be used immediately or stored under an inert atmosphere to prevent moisture absorption.
Figure 2: Workflow for cellulose dissolution in [EMIM][OAc].
Protocol 2: Regeneration of Cellulose from [EMIM][OAc] Solution
This protocol describes the process of regenerating solid cellulose from the ionic liquid solution using an anti-solvent.
Materials & Equipment:
-
Cellulose-[EMIM][OAc] solution (from Protocol 1).
-
Anti-solvent: Deionized water, ethanol, or acetone.
-
Beaker or precipitation vessel.
-
Stirring plate.
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask).
-
Washing solvent (typically the same as the anti-solvent).
-
Drying oven or freeze-dryer.
Procedure:
-
Precipitation: While stirring vigorously, slowly add the cellulose-[EMIM][OAc] solution to a beaker containing the anti-solvent. A common ratio is 1 part cellulose solution to 5-10 parts anti-solvent. Cellulose will immediately precipitate as a white, fibrous solid. Water is a very effective anti-solvent for this purpose.[10][11]
-
Washing: Collect the precipitated cellulose by vacuum filtration. Wash the cellulose thoroughly with fresh anti-solvent to remove any residual ionic liquid. This step is critical for the purity of the regenerated cellulose and for the recovery of the ionic liquid. Multiple washes are recommended.
-
Drying: Dry the washed cellulose to a constant weight. This can be done in a vacuum oven at 60°C or by freeze-drying to obtain a more porous material.
-
IL Recovery (Optional but Recommended): The filtrate, which contains the ionic liquid and the anti-solvent, can be collected. The anti-solvent can be removed by distillation or rotary evaporation to recover the ionic liquid for reuse, a key aspect of the "green" nature of this process.
Part 4: Characterization of Regenerated Cellulose
The dissolution and regeneration process alters the crystalline structure of cellulose. Native cellulose typically exists as Cellulose I, while regenerated cellulose adopts the Cellulose II allomorph. This transformation can be confirmed using techniques such as:
-
X-Ray Diffraction (XRD): To analyze the crystalline structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To observe changes in hydrogen bonding patterns.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the regenerated material.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Part 5: A Note on this compound ([EMIM][OH])
While detailed protocols for cellulose dissolution using [EMIM][OH] are not as prevalent in the literature, its properties allow for some expert-based inferences.
-
High Basicity: The hydroxide anion is a powerful hydrogen bond acceptor, suggesting it could be a very effective cellulose solvent.[12]
-
Potential for Degradation: The high basicity of [EMIM][OH] poses a risk of base-catalyzed degradation of the cellulose polymer chains, which could be detrimental to the properties of the final material. This may necessitate lower dissolution temperatures or shorter processing times.
-
Stability: Imidazolium-based hydroxides can be less thermally stable than their acetate or halide counterparts. They can be susceptible to Hofmann elimination or other decomposition pathways, especially at elevated temperatures.
For researchers exploring [EMIM][OH], it is recommended to start with the protocols for [EMIM][OAc] as a baseline, but with careful monitoring for signs of cellulose degradation (e.g., by measuring the degree of polymerization of the regenerated cellulose). Lower temperatures (e.g., 40-60°C) should be investigated initially.
Conclusion
The use of 1-ethyl-3-methylimidazolium-based ionic liquids represents a significant advancement in the field of cellulose processing. By understanding the underlying dissolution mechanism and carefully controlling the key experimental parameters, researchers can effectively dissolve and regenerate this recalcitrant biopolymer for a wide array of applications. While [EMIM][OAc] remains the workhorse for many applications, further research into other anions, such as hydroxide, may unlock new possibilities, provided that challenges like chemical stability and cellulose degradation can be effectively managed.
References
-
Ionic Liquids Used in Dissolution of Cellulose. Encyclopedia.pub. Available at: [Link]
-
Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. MDPI. Available at: [Link]
-
Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. PMC - NIH. Available at: [Link]
-
Solubility of starch and microcrystalline cellulose in 1-ethyl-3-methylimidazolium acetate ionic liquid and solution rheological properties. RSC Publishing. Available at: [Link]
-
1-Ethyl-3-methylimidazolium. PubChem. Available at: [Link]
-
Cas 250358-46-4,1-ethyl-3-methylimidazol-3-ium,hydroxide. LookChem. Available at: [Link]
-
1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate. PubChem. Available at: [Link]
- Dissolution of cellulose in mixed solvent systems. Google Patents.
-
Cellulose Dissolution in Ionic Liquid: Ion Binding Revealed by Neutron Scattering. ACS Publications. Available at: [Link]
-
Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. ACS Publications. Available at: [Link]
-
A: Hammett basicity plots of the hydroxide based imidazolium Ils B. ResearchGate. Available at: [Link]
-
Preparation of imidazolium hydroxide‐triazine ([TAIm]OH) as a strong basic ionic liquid. Wiley Online Library. Available at: [Link]
-
Safety Data Sheet: 1-Ethyl-3-methylimidazolium acetate. Carl ROTH. Available at: [Link]
-
Mechanism of cellulose dissolution in 1-ethyl-3-methylimidazolium acetate ([Emim]OAc) ionic liquid. ResearchGate. Available at: [Link]
-
Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. Available at: [Link]
-
(PDF) Dissolution of cellulose with ionic liquids. ResearchGate. Available at: [Link]
-
Air and Water Stable 1-Ethyl-3-methylimidazolium Based Ionic Liquids. DTIC. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. RSC Publishing. Available at: [Link]
-
Properties and applications of cellulose regenerated from cellulose/imidazolium-based ionic liquid/co-solvent solutions: A short review. ResearchGate. Available at: [Link]
-
Theoretical Mechanism on the Cellulose Regeneration from a Cellulose/EmimOAc Mixture in Anti-Solvents. MDPI. Available at: [Link]
-
Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. NIH. Available at: [Link]
-
The dissolution and regeneration of cellulose in sawdust from ionic liquids. ResearchGate. Available at: [Link]
Sources
- 1. Ionic Liquids Used in Dissolution of Cellulose | Encyclopedia MDPI [encyclopedia.pub]
- 2. Solubility of starch and microcrystalline cellulose in 1-ethyl-3-methylimidazolium acetate ionic liquid and solution rheological properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7828936B2 - Dissolution of cellulose in mixed solvent systems - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. proionic.com [proionic.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cas 250358-46-4,1-ethyl-3-methylimidazol-3-ium,hydroxide | lookchem [lookchem.com]
Application of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide in Biomass Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The global shift towards a bio-based economy has intensified the search for efficient and sustainable methods to deconstruct lignocellulosic biomass into its primary components: cellulose, hemicellulose, and lignin. These components serve as valuable platform chemicals for the synthesis of biofuels, biochemicals, and advanced materials. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as powerful solvents for biomass processing due to their unique properties, including low vapor pressure, high thermal stability, and exceptional ability to dissolve complex biopolymers.
While much of the research has focused on imidazolium salts with halide or carboxylate anions, the use of hydroxide-containing ILs, such as 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]), represents a frontier with significant potential. The high basicity of the hydroxide anion imparts a distinct reactivity profile, enabling biomass fractionation and modification under potentially milder conditions than conventional methods. This guide provides an in-depth exploration of the application of [EMIM][OH] in biomass processing, from its synthesis and mechanism of action to detailed experimental protocols and analytical techniques.
The Unique Role of the Hydroxide Anion in Biomass Deconstruction
The efficacy of imidazolium-based ILs in biomass processing is largely dictated by the nature of the anion. While anions like acetate and chloride primarily disrupt the extensive hydrogen-bonding network within cellulose, the hydroxide anion in [EMIM][OH] introduces a potent chemical reactivity.[1] Its high basicity allows it to act not just as a solvent, but also as a catalyst for the cleavage of key linkages within the biomass structure.
Mechanism of Action
The interaction of [EMIM][OH] with lignocellulosic biomass is a multi-faceted process that combines physical dissolution with chemical degradation.
-
Cellulose Swelling and Dissolution: The hydroxide ions are potent hydrogen bond acceptors, leading to the disruption of the crystalline structure of cellulose. This causes significant swelling of the cellulose fibers, increasing their accessibility to enzymatic or chemical hydrolysis.[2][3][4] At sufficient concentrations and temperatures, this swelling can lead to complete dissolution.
-
Hemicellulose Extraction and Hydrolysis: The alkaline nature of [EMIM][OH] facilitates the saponification of ester linkages between hemicellulose and lignin, effectively liberating hemicellulose from the lignocellulosic matrix. The hydroxide ions can also catalyze the hydrolysis of glycosidic bonds within the hemicellulose backbone, breaking it down into smaller, soluble oligosaccharides and monosaccharides.
-
Lignin Depolymerization: The hydroxide anion is a strong nucleophile that can attack and cleave the various ether and carbon-carbon bonds within the complex lignin polymer.[1][5] This results in the depolymerization of lignin into smaller, soluble fragments, which can then be separated from the cellulose-rich fraction. This process is analogous to the well-established alkaline pulping processes used in the paper industry but can potentially be achieved under less harsh conditions with [EMIM][OH].
The following diagram illustrates the proposed mechanism of [EMIM][OH] in biomass fractionation.
Caption: Proposed mechanism of biomass fractionation by [EMIM][OH].
Synthesis of this compound
The synthesis of [EMIM][OH] is typically a two-step process starting from the corresponding halide salt, 3-Ethyl-1-methyl-1H-imidazol-3-ium bromide ([EMIM][Br]) or chloride ([EMIM][Cl]).
Step 1: Synthesis of the Imidazolium Halide Precursor
The synthesis of [EMIM][Br] is achieved through the quaternization of 1-methylimidazole with ethyl bromide.
Caption: Synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium Bromide.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole and a slight molar excess of ethyl bromide in a suitable solvent such as acetonitrile or toluene.
-
Heat the reaction mixture under reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, [EMIM][Br], will typically precipitate as a white solid.
-
Collect the solid by filtration and wash it with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure [EMIM][Br].
Step 2: Anion Exchange to Form the Hydroxide Ionic Liquid
The conversion of the halide precursor to the hydroxide form is most commonly achieved using a strong base anion-exchange resin.[6][7]
Caption: Anion exchange process for the synthesis of [EMIM][OH].
Protocol:
-
Prepare a column packed with a strong base anion-exchange resin (e.g., Amberlite IRA-400) in its hydroxide form. The resin should be thoroughly washed with deionized water until the eluent is neutral.
-
Dissolve the synthesized [EMIM][Br] in deionized water to create a concentrated solution.
-
Slowly pass the [EMIM][Br] solution through the prepared anion-exchange column.
-
Collect the eluent, which will be the aqueous solution of [EMIM][OH].
-
Monitor the completion of the anion exchange by testing the eluent for the absence of bromide ions using a silver nitrate test.
-
The concentration of the resulting [EMIM][OH] solution can be determined by titration with a standard acid.
-
For applications requiring a non-aqueous solvent, the water can be carefully removed under reduced pressure. However, care must be taken as imidazolium hydroxides can be thermally unstable.
Protocols for Biomass Pretreatment with [EMIM][OH]
The following protocols provide a general framework for the pretreatment of lignocellulosic biomass using [EMIM][OH]. The optimal conditions will vary depending on the specific type of biomass and the desired outcome.
Protocol 3.1: Selective Lignin and Hemicellulose Removal
This protocol is designed to maximize the removal of lignin and hemicellulose while preserving the cellulose fraction.
Materials:
-
Lignocellulosic biomass (e.g., wood chips, straw, bagasse), dried and milled to a consistent particle size (e.g., 20-40 mesh).
-
Aqueous solution of [EMIM][OH] (10-30% w/w).
-
Deionized water.
-
Ethanol or acetone.
-
Centrifuge.
-
Oven.
Procedure:
-
In a sealed reaction vessel, combine the milled biomass with the [EMIM][OH] solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/w).
-
Heat the mixture with stirring at a controlled temperature between 50-100°C for 1-4 hours. The optimal temperature and time will need to be determined empirically for each biomass type.
-
After the pretreatment, cool the mixture to room temperature.
-
Add an anti-solvent, such as deionized water, ethanol, or acetone, to precipitate the cellulose-rich solid fraction.
-
Separate the solid pulp from the liquid phase containing the dissolved lignin and hemicellulose by centrifugation or filtration.
-
Wash the solid pulp repeatedly with the anti-solvent to remove any residual ionic liquid and dissolved components.
-
Dry the cellulose-rich pulp in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
The liquid fraction can be further processed to recover the lignin and hemicellulose-derived products. Lignin can be precipitated by acidifying the solution.
Protocol 3.2: Complete Dissolution for Homogeneous Reactions
This protocol is aimed at the complete dissolution of the biomass for subsequent homogeneous chemical modifications or for the regeneration of composite materials.
Materials:
-
Microcrystalline cellulose or finely milled biomass.
-
Concentrated [EMIM][OH] solution (e.g., >50% w/w, potentially with minimal water).
-
Anti-solvent (e.g., water, ethanol, acetone).
Procedure:
-
In a suitable vessel, slowly add the biomass to the concentrated [EMIM][OH] solution with vigorous stirring.
-
Heat the mixture to 80-120°C to facilitate dissolution. The viscosity of the solution will increase significantly as the biomass dissolves.
-
Continue stirring until a homogeneous, viscous solution is obtained. This may take several hours depending on the biomass and conditions.
-
The resulting solution can be used for various applications, such as the casting of films or the spinning of fibers, by regenerating the biomass in an anti-solvent bath.
Characterization and Analysis
A comprehensive analysis of the pretreated biomass and the recovered fractions is essential to evaluate the effectiveness of the [EMIM][OH] treatment.
| Analytical Technique | Purpose | Reference |
| Compositional Analysis (NREL Methods) | To determine the content of cellulose, hemicellulose, and lignin in the raw and pretreated biomass. | [8] |
| X-Ray Diffraction (XRD) | To assess the crystallinity of the cellulose before and after treatment. A decrease in the crystallinity index indicates effective disruption of the cellulose structure. | [9][10] |
| Scanning Electron Microscopy (SEM) | To visualize the morphological changes in the biomass fibers after pretreatment, such as increased porosity and surface area. | [9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in the chemical functional groups of the biomass components, providing insights into the cleavage of specific bonds. | [9][10] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight distribution of the recovered lignin and cellulose, indicating the extent of depolymerization. | [9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To obtain detailed structural information on the isolated lignin and to identify any chemical modifications that may have occurred during the pretreatment. | [9][10][11] |
Safety and Handling of [EMIM][OH]
As a strongly basic and potentially corrosive substance, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors, especially when heating.
-
Spill Management: In case of a spill, neutralize the area with a weak acid (e.g., dilute acetic acid) before cleaning it up with absorbent material.
-
Storage: Store [EMIM][OH] in a tightly sealed container in a cool, dry place.[14] Due to its hygroscopic nature, it should be protected from moisture.[15] Basic ionic liquids can also absorb carbon dioxide from the air, which can affect their properties.
Concluding Remarks
This compound presents a compelling alternative to more conventional ionic liquids for biomass processing. Its inherent basicity allows for a dual role as both a solvent and a catalyst, potentially enabling more efficient fractionation of lignocellulosic biomass under milder conditions. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising ionic liquid. As with any novel chemical process, a thorough understanding of the reaction mechanisms and careful attention to safety are paramount for successful and meaningful research in this exciting field.
References
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- García-Jerez, A., et al. (2021). Temperature variations in a typical biomass pretreatment and saccharification processes. Bioresource Technology, 340, 125678.
- Navard, P., & Cuissinat, C. (2006). Swelling and dissolution of cellulose in NaOH aqueous solvent systems. Cellulose, 13(2), 173-187.
- Voitl, T., & von Rohr, P. R. (2010). The mechanism of depolymerized lignin with sodium hydroxide (a) and depolymerized lignin with sodium thiosulfate (b). Industrial & Engineering Chemistry Research, 49(2), 522-527.
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- Pu, Y., et al. (2013). Analytical methods for biomass characterization during pretreatment and bioconversion. In Biomass Conversion (pp. 145-168). Springer, Berlin, Heidelberg.
- Sun, S., et al. (2015). Enhancement of Enzymatic Hydrolysis of Lignocellulose by Tetrabutylammonium Hydroxide (TBAOH) and Tetramethylammonium Hydroxide (TMAOH) Aqueous Solution Pretreatment. Industrial & Engineering Chemistry Research, 54(36), 8978-8985.
- Pu, Y., & Ragauskas, A. J. (2016). Analytical Methods for Biomass Characterization during Pretreatment and Bioconversion.
- Vafaeezadeh, M., & Alinezhad, H. (2015). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Journal of Molecular Liquids, 212, 91-96.
- Hettegger, H., et al. (2021). Effect of Different Aqueous Solvents with and Without Solubilized Lignin on the Swelling Behavior of Holocellulose Fibers. Polymers, 13(21), 3745.
- Li, C., et al. (2021). Process Optimization for Ionic Liquid Tetrabutylammonium Hydroxide Pretreatment of Waste Particleboard to Heighten Enzymatic Hydrolysis Saccharification. BioEnergy Research, 14(4), 1251-1261.
- Anderson, K. M., & Lamberti, G. A. (2009). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry, 11(10), 1583-1587.
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- Anantharaj, S., & Karthikeyan, J. (2014). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry, 3(2), 1-6.
- Okeke, B. C., & Nanjundaswamy, A. (2021). Breaking down biomass: How pretreatment and enzyme strategy shape efficient bioethanol yields. BioResources, 16(3), 4586-4603.
- de la Cruz, J., et al. (2019). Synthesis of imidazolium ionic liquids precursors, hydrolysis to...
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Application Note & Protocol: A Researcher's Guide to the Electrochemical Application of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Foreword: The Imperative for Advanced Electrolytes
The pursuit of next-generation energy storage, catalysis, and green chemistry necessitates a departure from conventional electrolyte systems. Traditional aqueous electrolytes are constrained by a narrow electrochemical stability window (~1.23 V), while organic solvents often introduce challenges of volatility, flammability, and toxicity.[1] Ionic Liquids (ILs), particularly imidazolium-based salts, have emerged as a compelling class of materials to overcome these limitations.[1][2] This document provides a detailed protocol for the preparation and electrochemical characterization of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]), a versatile IL with applications ranging from electrolytes in electrochemical devices to a potent basic catalyst in organic synthesis.[3]
Core Concepts: Why [EMIM][OH]?
This compound is a salt composed of an imidazolium cation ([EMIM]⁺) and a hydroxide anion ([OH]⁻), making it a liquid at or near room temperature.[3] The choice of this specific IL is underpinned by a unique combination of properties that make it highly advantageous for electrochemical studies and drug development applications.
-
Intrinsic Ionic Conductivity: As a material composed entirely of ions, [EMIM][OH] provides a highly conductive medium for charge transport, which is essential for minimizing ohmic losses in electrochemical cells.[1]
-
Broad Electrochemical Window: Compared to water, ILs offer a significantly larger potential window, allowing for the study of redox processes at potentials where traditional solvents would decompose.[1][4][5]
-
Negligible Vapor Pressure: This inherent property of ILs drastically enhances operational safety by reducing flammability and allowing for use in high-vacuum systems.[6][7]
-
Tunable Basicity and Catalytic Activity: The hydroxide anion imparts strong basicity, making [EMIM][OH] not just a passive solvent-electrolyte but an active participant in base-catalyzed reactions.[3][8] This dual functionality is highly valuable in electro-organic synthesis.
-
Solvent for Diverse Analytes: Imidazolium-based ILs are known for their ability to dissolve a wide range of organic, inorganic, and polymeric materials, making them suitable for diverse applications, including the synthesis of Active Pharmaceutical Ingredients (APIs).[7][9]
This guide is designed to provide researchers with a robust, self-validating framework for harnessing these properties in a laboratory setting.
Essential Materials and Instrumentation
Proper preparation requires high-purity reagents and a controlled environment. The following table outlines the necessary components.
| Category | Item | Recommended Specification | Rationale / Key Insight |
| Chemicals | 3-Ethyl-1-methyl-1H-imidazol-3-ium chloride ([EMIM][Cl]) | >98% Purity | Precursor for the hydroxide IL. High purity is crucial to avoid side reactions. |
| Silver(I) oxide (Ag₂O) | ACS Reagent Grade, ≥99% | Used for halide abstraction. Ensures a high-yield conversion to the hydroxide form. | |
| Deionized Water | Type I, 18.2 MΩ·cm | Essential for dissolving the precursor and washing precipitates. Low conductivity prevents contamination. | |
| Inert Gas | Argon or Nitrogen, 99.999% Purity | Critical for maintaining an inert atmosphere to prevent reaction with atmospheric CO₂ and H₂O. | |
| Equipment | Inert Atmosphere Glovebox | O₂ and H₂O levels < 1 ppm | [EMIM][OH] is highly hygroscopic and reacts with CO₂. All handling must be done in an inert environment. |
| Potentiostat / Galvanostat | With EIS capability | The core instrument for all electrochemical measurements (CV, Impedance). | |
| Electrochemical Cell | Three-electrode configuration, Gastight | A standard setup is required for accurate, reproducible electrochemical data. | |
| Working Electrode (WE) | Glassy Carbon (3 mm diameter) | Provides a wide potential window and is relatively inert. Must be polished before each experiment. | |
| Counter Electrode (CE) | Platinum wire or mesh | High surface area and catalytic activity for auxiliary reactions. | |
| Reference Electrode (RE) | Non-aqueous Ag/Ag⁺ | Provides a stable potential reference in a non-aqueous environment. An aqueous Ag/AgCl is unsuitable. | |
| Vacuum Oven & Schlenk Line | Capable of T > 80 °C and P < 1 mbar | For rigorous drying of the synthesized IL. Residual water significantly impacts electrochemical behavior. |
Methodologies: From Synthesis to Analysis
This section details the step-by-step protocols. The causality behind critical steps is explained to ensure both procedural accuracy and conceptual understanding.
Protocol 1: Synthesis & Purification of [EMIM][OH]
This protocol describes the synthesis via anion metathesis from the chloride precursor. This method is preferred as it yields a high-purity product free from halide contamination.
-
Precursor Dissolution: Inside the glovebox, accurately weigh 10.0 g of [EMIM][Cl] and dissolve it in 50 mL of deionized water in a foil-covered Erlenmeyer flask. Rationale: Covering the flask protects the light-sensitive silver compounds in the subsequent steps.
-
Anion Exchange Reaction: Add 7.9 g of Ag₂O to the solution (a slight stoichiometric excess). The reaction is: 2 [EMIM]Cl(aq) + Ag₂O(s) → 2 [EMIM]OH(aq) + 2 AgCl(s).
-
Reaction Incubation: Seal the flask and stir vigorously at room temperature for 24 hours using a magnetic stirrer.
-
Precipitate Removal: Filter the mixture through a 0.2 µm PTFE syringe filter to remove the AgCl precipitate. The clear filtrate is an aqueous solution of [EMIM][OH].
-
Bulk Water Removal: Transfer the filtrate to a round-bottom flask and remove the majority of the water using a rotary evaporator (60-70 °C).
-
High-Vacuum Drying: Transfer the viscous liquid to a clean, dry Schlenk flask and dry in a vacuum oven at 80 °C for at least 48 hours. Causality: This step is critical. Residual water will narrow the effective electrochemical window and can participate in unwanted side reactions.
-
Purity Validation (Self-Validation Step):
-
Water Content: Use Karl Fischer titration to confirm H₂O content is below 100 ppm.
-
Structural Integrity: Confirm the structure using ¹H NMR spectroscopy.
-
-
Storage: Store the final, purified [EMIM][OH] in a sealed container inside the glovebox.
Protocol 2: Electrochemical Cell Assembly & Preparation
All steps must be performed within the glovebox to maintain an inert atmosphere.
-
Electrode Polishing (WE): Polish the glassy carbon working electrode on a microcloth pad using successively finer alumina slurries (1.0, 0.3, and 0.05 µm). Sonicate in ethanol for 5 minutes and dry completely. Rationale: A mirror-like, clean electrode surface is essential for reproducible voltammetry.
-
Cell Assembly: Add ~5 mL of the purified [EMIM][OH] to the electrochemical cell. Insert the polished WE, a flame-annealed platinum wire CE, and the non-aqueous Ag/Ag⁺ RE. Ensure the RE tip is positioned close to the WE surface to minimize uncompensated resistance (iR drop).
-
Degassing: Sparge the electrolyte with ultra-high purity argon for 20-30 minutes. Rationale: This removes any dissolved oxygen, which is electrochemically active and would produce a confounding signal.
Diagram 1: End-to-End Experimental Workflow
Caption: A comprehensive workflow from IL synthesis to final electrochemical analysis.
Protocol 3: Electrochemical Characterization
A. Determining the Electrochemical Window via Cyclic Voltammetry (CV)
-
Connect Cell: Connect the electrode leads from the potentiostat to the assembled cell.
-
Set Parameters: In the control software, set up a CV experiment with the following parameters:
-
Vertex 1: +2.5 V (vs. Ag/Ag⁺)
-
Vertex 2: -2.5 V (vs. Ag/Ag⁺)
-
Scan Rate: 100 mV/s
-
-
Run Experiment: Initiate the scan. The resulting plot of current vs. potential will show a region of low current (the stability window) flanked by sharp increases in current at the limits. These limits define the potentials at which the electrolyte oxidizes and reduces.
B. Measuring Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
-
Set Parameters: Set up an EIS experiment with the following parameters:
-
Frequency Range: 100 kHz to 0.1 Hz
-
AC Amplitude: 10 mV
-
DC Potential: 0 V (at open circuit potential)
-
-
Run Experiment: Execute the impedance scan.
-
Analyze Data: Plot the data as a Nyquist plot (Z' vs. -Z''). The high-frequency intercept on the real axis (Z') represents the bulk electrolyte resistance (Rₛ). The ionic conductivity (σ) is calculated using the cell constant (determined by calibration with a standard KCl solution).
Safety, Handling, and Protocol Integrity
Adherence to safety protocols is non-negotiable. The trustworthiness of your results depends on meticulous handling to prevent contamination.
-
Chemical Hazards: Imidazolium salts can be skin and eye irritants.[10][11][12] The hydroxide form is corrosive. Always wear nitrile gloves, safety glasses, and a lab coat.[10][11] All handling of the pure IL must be performed in a glovebox.
-
Waste Disposal: Dispose of ILs and related chemical waste in accordance with your institution's hazardous waste protocols.[10]
-
Atmospheric Contamination: The primary threat to the integrity of [EMIM][OH] is atmospheric CO₂ and water. The hydroxide anion readily reacts with CO₂ to form bicarbonate, altering the electrolyte's properties. An inert atmosphere is not merely a suggestion; it is a mandatory condition for accurate results.
Diagram 2: Causality in the Experimental System
Caption: The influence of key experimental variables on performance metrics.
References
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. [Link]
-
Key Applications of Imidazolium Ionic Liquids in Modern Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. [Link]
-
Safety Data Sheet - 1-Ethyl-3-methylimidazolium chloride. Iolitec. [Link]
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Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. MDPI. [Link]
-
Imidazolium based ionic liquid-phase green catalytic reactions. Royal Society of Chemistry. [Link]
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Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy. ACS Publications. [Link]
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Ionic Liquids as Electrolytes for Electrochemical Double-Layer Capacitors: Structures that Optimize Specific Energy. PubMed. [Link]
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Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. National Institutes of Health (NIH). [Link]
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1-ethyl-3-methylimidazol-3-ium,hydroxide. LookChem. [Link]
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Ionic Liquids: Potential Electrolytes for Electrochemical Applications. ResearchGate. [Link]
-
Safety Data Sheet - 1-Ethyl-3-methylimidazolium iodide. Iolitec. [Link]
-
Preparation of imidazolium hydroxide‐triazine ([TAIm]OH) as a strong basic ionic liquid. Wiley Online Library. [Link]
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Application Note: Mechanisms and Protocols for CO2 Capture Using 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The imperative to mitigate rising atmospheric CO2 levels has catalyzed research into advanced carbon capture technologies. Ionic liquids (ILs) have emerged as a promising class of solvents, offering advantages such as negligible vapor pressure, high thermal stability, and structural tunability over traditional amine-based systems.[1][2][3] This guide provides a detailed examination of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]), a basic ionic liquid, focusing on its mechanistic pathways for CO2 capture. We present field-proven protocols for its synthesis and handling, experimental setups for absorption studies, and analytical techniques for characterization, underpinned by a rationale for each procedural step to ensure scientific rigor and reproducibility.
Introduction: The Role of Ionic Liquids in Carbon Capture
Conventional CO2 scrubbing technologies, predominantly using aqueous alkanolamine solutions, suffer from significant drawbacks, including solvent volatility, oxidative degradation, and high energy penalties for regeneration.[2][4] Ionic liquids (ILs), which are salts with melting points below 100°C, offer a compelling alternative by circumventing these issues. Their negligible vapor pressure prevents atmospheric loss, and their chemical and thermal stability allows for operation under a wider range of conditions.[4][5]
The CO2 capture capability of an IL can be tuned by modifying its cation and anion structure.[4] While early research focused on physisorption, where CO2 dissolves in the IL matrix, the development of "task-specific" or functionalized ILs has enabled chemisorption, offering much higher absorption capacities.[2] [EMIM][OH] is a prime example of a basic IL where the hydroxide anion ([OH]⁻) acts as a potent reactive site for the acidic CO2 molecule, facilitating a high-capacity chemical absorption mechanism.
The [EMIM][OH] CO2 Capture Mechanism
The primary mechanism of CO2 capture by [EMIM][OH] is a direct acid-base reaction between the Lewis acidic CO2 and the strongly basic hydroxide anion. This interaction is significantly more favorable than physical dissolution and leads to the formation of new chemical species.
2.1. Primary Reaction Pathway: Bicarbonate Formation
The reaction proceeds with a 1:1 stoichiometry, where one mole of CO2 reacts with one mole of the IL to form the bicarbonate anion ([HCO₃]⁻). This is the dominant pathway under most conditions.
-
Reaction: [EMIM]⁺[OH]⁻ + CO₂ → [EMIM]⁺[HCO₃]⁻
The imidazolium cation, [EMIM]⁺, primarily acts as a spectator ion, maintaining charge neutrality, although it can influence the overall process through secondary interactions that affect the IL's viscosity and CO2 diffusivity.
2.2. Secondary Pathway: Carbonate Formation
In a highly basic environment or with a surplus of [EMIM][OH] relative to CO2, a second reaction can occur where the initially formed bicarbonate reacts with another hydroxide ion to produce the carbonate anion ([CO₃]²⁻) and water.
-
Reaction: [EMIM]⁺[HCO₃]⁻ + [EMIM]⁺[OH]⁻ → ([EMIM]⁺)₂[CO₃]²⁻ + H₂O
This 1:2 stoichiometry (IL:CO2) can theoretically double the molar uptake of CO2 per mole of IL, but it is often limited by factors such as increased viscosity and mass transfer limitations.
Caption: Reaction mechanism of CO2 with [EMIM][OH].
Physicochemical Properties
The efficiency of a CO2 capture process is heavily influenced by the solvent's physical properties. High viscosity, for instance, can impede mass transfer and slow absorption kinetics.[5]
| Property | Value Range | Significance in CO2 Capture | Source |
| Density | ~1.1 - 1.3 g/cm³ | Affects process design, pumping costs, and phase behavior. | [6],[7] |
| Viscosity | Moderate to High | A critical parameter; lower viscosity is preferred to enhance CO2 diffusion and mass transfer. Viscosity often increases upon CO2 absorption. | [8],[9] |
| Thermal Stability | > 200 °C | High stability is crucial for the energy-intensive regeneration (desorption) step, minimizing solvent degradation. | [10],[3] |
| CO2 Solubility | High (Chemisorption) | The hydroxide anion provides high reactivity, leading to greater CO2 uptake capacity compared to physisorption ILs. | [11] |
Experimental Protocols
4.1. Protocol 1: Synthesis of [EMIM][OH] via Anion Exchange
This protocol describes the synthesis of [EMIM][OH] from its halide precursor, [EMIM][Br]. The key is a robust anion exchange process and subsequent purification.
-
Scientist's Note: The choice of a halide precursor is based on its commercial availability and straightforward synthesis. The anion exchange with a strong base like potassium hydroxide is a common and effective method. Purity is paramount, as residual halides can interfere with CO2 capture performance and analytical characterization.
Materials:
-
1-Ethyl-3-methylimidazolium bromide ([EMIM][Br])
-
Potassium hydroxide (KOH) pellets
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (Ar or N₂), dissolve [EMIM][Br] (1 equivalent) in anhydrous methanol.
-
Base Addition: Slowly add finely ground KOH (1.1 equivalents) to the stirring solution. A slight excess of KOH ensures complete conversion.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction will produce a precipitate of potassium bromide (KBr).
-
Filtration: Filter the mixture to remove the insoluble KBr precipitate. Wash the precipitate with a small amount of anhydrous methanol to recover any remaining product.
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting viscous liquid multiple times with anhydrous dichloromethane to remove any unreacted starting material and excess KOH. [EMIM][OH] is immiscible with DCM.
-
Drying: Dry the final product under high vacuum at 70°C for at least 48 hours to remove any residual solvent and water.
-
Verification: Characterize the final product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity. The absence of halide ions should be confirmed using a qualitative silver nitrate test.
4.2. Protocol 2: CO2 Absorption Measurement (Gravimetric Method)
This protocol outlines a standard gravimetric method for determining the CO2 absorption capacity of [EMIM][OH].
-
Scientist's Note: The gravimetric method provides a direct and reliable measurement of CO2 uptake by mass change. Maintaining a constant temperature is critical as both gas density and absorption equilibrium are temperature-dependent. A high-precision balance is essential for accurate results.
Equipment:
-
High-precision analytical balance (±0.1 mg)
-
Temperature-controlled chamber or water bath
-
Gas-tight absorption cell
-
CO2 gas cylinder (high purity) and regulator
-
Vacuum pump
Procedure:
-
Sample Preparation: Place a known mass of freshly prepared [EMIM][OH] (approx. 1-2 g) into the absorption cell.
-
Degassing: Connect the cell to a vacuum pump and degas the IL under vacuum for several hours at ~70°C to remove any dissolved gases and residual water.
-
Initial Mass: After cooling to the desired experimental temperature (e.g., 30°C), weigh the cell containing the degassed IL to get the initial mass (m₁).
-
CO2 Introduction: Pressurize the cell with CO2 to the desired pressure (e.g., 1 atm).
-
Equilibration: Allow the system to equilibrate. The mass will increase as the IL absorbs CO2. Gentle agitation or stirring can accelerate this process. Equilibrium is reached when the mass reading remains constant over a significant period (e.g., 30 minutes).
-
Final Mass: Record the final, stable mass of the cell (m₂).
-
Calculation: Calculate the CO2 absorption capacity in moles of CO2 per mole of IL:
-
Mass of CO₂ absorbed = m₂ - m₁
-
Moles of CO₂ = (Mass of CO₂ absorbed) / (Molar mass of CO₂)
-
Moles of IL = (Initial mass of IL) / (Molar mass of [EMIM][OH])
-
Capacity = (Moles of CO₂) / (Moles of IL)
-
Caption: Workflow for CO2 capture analysis using [EMIM][OH].
4.3. Protocol 3: Analytical Characterization by ¹³C NMR
¹³C NMR spectroscopy is an invaluable tool for elucidating the reaction mechanism by identifying the carbon-containing species formed upon CO2 absorption.
-
Scientist's Note: The chemical shift of the carbon atom from CO2 is highly sensitive to its chemical environment. This allows for the unambiguous identification of bicarbonate and carbonate species, providing direct evidence for the chemisorption pathway.
Procedure:
-
Reference Spectrum: Acquire a ¹³C NMR spectrum of the pure, degassed [EMIM][OH] in a suitable deuterated solvent (e.g., DMSO-d₆).
-
CO2 Saturation: Bubble CO2 through a sample of [EMIM][OH] until it is saturated.
-
Product Spectrum: Acquire a ¹³C NMR spectrum of the CO2-saturated sample.
-
Data Analysis:
-
Compare the two spectra.
-
Look for the appearance of new peaks in the product spectrum.
-
A peak appearing at approximately 160 ppm is characteristic of the bicarbonate ([HCO₃]⁻) carbon.
-
A peak appearing at approximately 168-170 ppm would indicate the presence of the carbonate ([CO₃]²⁻) carbon.
-
The relative integration of these peaks can provide a quantitative measure of the different species present at equilibrium.
-
Safety and Handling
[EMIM][OH] is a corrosive, hygroscopic material that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.[12] Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.[12][14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) to prevent absorption of atmospheric moisture and CO2.[12] It should be kept in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[12][14]
Conclusion
This compound serves as an effective medium for CO2 capture, primarily through a high-capacity chemisorption mechanism involving the formation of bicarbonate and carbonate species. Its non-volatile nature makes it a more environmentally benign alternative to traditional amine solvents. However, challenges such as viscosity and the cost of synthesis must be considered for large-scale industrial applications.[5] The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore and optimize the use of [EMIM][OH] and other basic ionic liquids in the critical field of carbon capture and utilization.
References
- Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review.
- Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. MDPI.
- Progress and Development of Capture for CO2 by Ionic Liquids. Asian Journal of Chemistry.
- Using Ionic Liquids to Improve CO2 Capture. PMC - NIH.
- Material Safety D
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Application Notes & Protocols: Biocatalysis in 1-Ethyl-3-methyl-1H-imidazol-3-ium Based Systems
Foreword for the Advanced Researcher
The pursuit of greener, more efficient catalytic systems has positioned ionic liquids (ILs) at the forefront of modern chemical and biochemical research. Among these, imidazolium-based ILs have garnered significant attention due to their tunable physicochemical properties. This document provides a detailed guide to conducting biocatalysis in systems based on the 1-Ethyl-3-methyl-1H-imidazol-3-ium ([EMIM]⁺) cation.
A critical point of clarification is warranted for the researcher focused on 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]). Our comprehensive literature review reveals a significant scarcity of published research on biocatalytic applications specifically employing the hydroxide anion with the [EMIM] cation. The hydroxide anion's strong basicity presents substantial, though not insurmountable, challenges to maintaining the delicate three-dimensional structure of enzymes, which is paramount for their catalytic activity.
Therefore, this guide is structured to provide both a practical foundation in established [EMIM]-based systems and a forward-looking expert analysis of the challenges and opportunities that [EMIM][OH] presents. We will first delve into the well-documented use of [EMIM] with the acetate anion ([OAc]⁻), a system with proven utility in biomass conversion and other biotransformations.[1][2] This will be followed by a dedicated section on the theoretical and practical considerations for designing biocatalytic processes in the highly basic environment of [EMIM][OH].
Our objective is to equip you, the researcher, scientist, or drug development professional, with the foundational knowledge and detailed protocols necessary to innovate responsibly and effectively in this exciting field.
Part 1: The Role of the Anion in [EMIM]-Based Biocatalysis
The choice of anion is a critical determinant of an ionic liquid's properties and, consequently, its suitability as a medium for enzymatic reactions.[3][4] The anion influences viscosity, polarity, and, most importantly, the types of interactions it can form with both the enzyme and the substrates.
Key Considerations for Anion Selection:
-
Hydrogen Bond Acidity/Basicity: Anions with a high capacity to accept hydrogen bonds, such as acetate, can effectively disrupt the extensive hydrogen-bonding network of substrates like cellulose, rendering them more accessible to enzymatic attack.[1][2] However, this same property can also interfere with the intramolecular hydrogen bonds that maintain an enzyme's native conformation, potentially leading to denaturation and loss of activity.[5]
-
Kosmotropicity/Chaotropicity: The Hofmeister series, which describes the effects of ions on the structure of water and the stability of proteins, is a useful framework for predicting the impact of an ionic liquid's ions on enzyme stability.[6] Kosmotropic anions (e.g., acetate) are generally considered to be "water-structuring" and can help to stabilize protein structures, while chaotropic anions (e.g., tetrafluoroborate) are "water-disrupting" and can have a destabilizing effect.[7]
-
Nucleophilicity: Highly nucleophilic anions can participate in unwanted side reactions with substrates or intermediates, or even directly modify the enzyme.
The interplay of these factors is complex and often enzyme- and substrate-dependent. Therefore, empirical screening of different anions is a common and necessary step in the development of a biocatalytic process in an ionic liquid.
Part 2: Application Protocol: Lipase-Catalyzed Esterification in a 1-Ethyl-3-methyl-1H-imidazol-3-ium Acetate System
This protocol details a representative lipase-catalyzed esterification reaction in [EMIM][OAc]. Lipases are a robust class of enzymes that are widely used in non-aqueous biocatalysis for the synthesis of esters, which are valuable intermediates in the pharmaceutical and other industries.[8]
Rationale for Experimental Choices
-
Enzyme Selection: Candida antarctica Lipase B (CALB) is chosen for its well-documented stability and high activity in a wide range of non-aqueous solvents, including ionic liquids.[5] Immobilization of the lipase is a common strategy to enhance its stability and facilitate its recovery and reuse.[9]
-
Ionic Liquid: [EMIM][OAc] is selected for its ability to solubilize a wide range of polar and non-polar substrates and for its relatively benign impact on many lipases compared to other ionic liquids.
-
Substrates: The esterification of a simple alcohol (e.g., 1-butanol) with a fatty acid (e.g., lauric acid) is a model reaction that is easy to monitor and relevant to the synthesis of biodiesel and other valuable esters.
-
Reaction Conditions: The temperature is maintained at a level that ensures a good reaction rate without causing thermal denaturation of the enzyme. The exclusion of water is critical for driving the equilibrium of the esterification reaction towards product formation.
Materials and Equipment
| Material/Equipment | Specifications |
| Ionic Liquid | 1-Ethyl-3-methyl-1H-imidazol-3-ium acetate (≥95%) |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Substrates | 1-Butanol (≥99%), Lauric Acid (≥98%) |
| Solvent (for analysis) | Ethanol (anhydrous) |
| Analytical Equipment | Gas Chromatograph (GC) with FID detector |
| Reaction Vessel | 25 mL screw-cap vial with a magnetic stir bar |
| Temperature Control | Heating block or oil bath |
| Water Removal | Molecular sieves (3Å) |
Experimental Workflow
Figure 1: Workflow for lipase-catalyzed esterification in [EMIM][OAc].
Step-by-Step Protocol
-
Preparation of the Reaction Medium: a. To a 25 mL screw-cap vial, add 5.0 g of [EMIM][OAc]. b. Add 0.5 g of activated molecular sieves (3Å) to the ionic liquid to remove any residual water. Allow to stand for at least 4 hours. c. Add 1-butanol (1.0 mmol) and lauric acid (1.0 mmol) to the dried ionic liquid. d. Stir the mixture at room temperature until the substrates are fully dissolved.
-
Enzymatic Reaction: a. Add 100 mg of immobilized Candida antarctica Lipase B to the reaction mixture. b. Place the vial in a heating block or oil bath pre-heated to 50°C. c. Stir the reaction mixture at 200 rpm.
-
Monitoring the Reaction: a. At regular time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), carefully withdraw a 10 µL aliquot of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot in 1 mL of anhydrous ethanol. This will stop the enzymatic reaction and prepare the sample for analysis.
-
Analysis: a. Analyze the diluted samples by Gas Chromatography (GC) to determine the concentration of the ester product (butyl laurate) and the remaining substrates. b. Calculate the conversion (%) at each time point.
Enzyme Recovery and Reuse
-
After the reaction is complete, allow the immobilized enzyme to settle at the bottom of the vial.
-
Carefully decant the ionic liquid containing the product and unreacted substrates.
-
Wash the immobilized enzyme with fresh, dry [EMIM][OAc] (2 x 5 mL) to remove any residual product.
-
The recovered enzyme can be directly reused in a new batch reaction.
Part 3: Biocatalysis in this compound ([EMIM][OH]): A Frontier of Research
The use of [EMIM][OH] as a solvent for biocatalysis is largely uncharted territory. The strong basicity of the hydroxide anion presents a significant challenge to enzyme stability. However, for specific applications, the unique properties of this ionic liquid could be advantageous. This section provides a theoretical framework and practical considerations for researchers venturing into this area.
The Challenge of Basicity
Enzymes are proteins with a precisely folded three-dimensional structure that is essential for their catalytic function. This structure is maintained by a delicate balance of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
The high concentration of hydroxide ions in [EMIM][OH] can disrupt this balance in several ways:
-
Disruption of Electrostatic Interactions: The surface of an enzyme is decorated with charged amino acid residues (e.g., aspartate, glutamate, lysine, arginine). The native charge distribution is critical for proper folding and substrate binding. The high ionic strength and basicity of [EMIM][OH] can shield these charges and disrupt critical salt bridges, leading to unfolding.
-
Hydrolysis of the Polypeptide Backbone: At elevated temperatures and high pH, the peptide bonds that form the backbone of the protein can be susceptible to hydrolysis, leading to irreversible inactivation of the enzyme.
-
Modification of Amino Acid Side Chains: Certain amino acid side chains (e.g., asparagine, glutamine) can be deamidated at high pH. The active sites of some enzymes contain residues that are sensitive to pH changes.
-
Shifting Reaction Equilibria: For reactions that produce or consume protons, the high basicity of the solvent will have a profound effect on the reaction equilibrium, potentially driving the reaction in an unfavorable direction or leading to the formation of unwanted byproducts.
Figure 2: The effect of high basicity on enzyme structure.
Potential Opportunities and Strategies
Despite the challenges, there may be specific scenarios where the use of [EMIM][OH] could be beneficial:
-
Reactions Requiring a Basic Catalyst: For reactions that are inherently base-catalyzed, [EMIM][OH] could serve as both the solvent and the catalyst, potentially simplifying the reaction system.
-
Use of Alkalophilic Enzymes: Enzymes isolated from extremophilic organisms that thrive in high pH environments (alkalophiles) may exhibit enhanced stability in [EMIM][OH].
-
Enzyme Immobilization and Stabilization: Advanced immobilization techniques, such as multipoint covalent attachment or encapsulation in robust matrices, could provide the necessary structural reinforcement to protect the enzyme from the denaturing effects of the basic environment.
-
Water Content Control: The addition of a controlled amount of water to the [EMIM][OH] system could create a "hydration shell" around the enzyme, which is often crucial for maintaining its activity, while still benefiting from the overall properties of the ionic liquid.[4]
Protocol for Screening Enzyme Stability in [EMIM][OH]
This protocol provides a framework for assessing the stability of an enzyme in [EMIM][OH] before attempting a full biocatalytic reaction.
-
Preparation of Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 10 mg/mL in 50 mM phosphate buffer, pH 7.5).
-
Preparation of [EMIM][OH]-Buffer Mixtures: Prepare a series of mixtures of [EMIM][OH] and the same buffer, ranging from 0% to 100% (v/v) [EMIM][OH].
-
Incubation: Add a small aliquot of the enzyme stock solution to each [EMIM][OH]-buffer mixture to achieve a final enzyme concentration of 0.1 mg/mL. Incubate the samples at the desired reaction temperature (e.g., 40°C).
-
Activity Assay: At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a sample from each mixture and measure the residual enzyme activity using a standard chromogenic or fluorogenic assay.
-
Data Analysis: Plot the residual activity (%) as a function of time for each [EMIM][OH] concentration. This will provide a quantitative measure of the enzyme's stability in the different solvent mixtures.
Part 4: Concluding Remarks and Future Outlook
The field of biocatalysis in ionic liquids continues to expand, offering exciting possibilities for the development of novel and sustainable chemical processes. While systems based on anions like acetate have demonstrated practical utility, the exploration of more "exotic" ionic liquids, such as this compound, represents the next frontier.
The successful implementation of biocatalysis in such challenging environments will require a multi-pronged approach, combining the discovery and engineering of more robust enzymes with the development of advanced immobilization and reaction engineering strategies. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers who are ready to take on these challenges and unlock the full potential of biocatalysis in ionic liquid systems.
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Application Notes and Protocols for Nanoparticle Synthesis using 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide
Introduction: A New Frontier in Nanoparticle Synthesis
The field of nanotechnology continues to demand greener, more efficient, and highly controllable methods for the synthesis of nanoparticles. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as remarkable media for these processes. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics, offer significant advantages over traditional volatile organic solvents.[1][2] This application note provides a detailed protocol for the synthesis of zinc oxide (ZnO) nanoparticles utilizing a specific basic ionic liquid, 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]).
In this system, the ionic liquid uniquely serves a dual function: the imidazolium cation ([EMIM]⁺) acts as a stabilizing agent, preventing nanoparticle aggregation through electrostatic and steric effects, while the hydroxide anion ([OH]⁻) functions as the precipitating agent.[3][4] This integrated approach simplifies the synthesis process, potentially leading to nanoparticles with well-defined morphologies and enhanced properties. These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this advanced methodology.
Mechanism of Nanoparticle Formation and Stabilization
The synthesis of ZnO nanoparticles in the presence of [EMIM][OH] follows a two-stage process: precipitation and thermal decomposition. The imidazolium cation plays a critical role throughout by templating the growth of the nanoparticles.
-
Precipitation: The process begins with the dissolution of a zinc precursor, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), in an aqueous solution containing [EMIM][OH]. The hydroxide ions from the ionic liquid react with the zinc ions (Zn²⁺) to form a zinc hydroxide (Zn(OH)₂) precipitate.
Zn²⁺(aq) + 2[EMIM] → Zn(OH)₂(s) + 2[EMIM]⁺(aq)
-
Stabilization by the Imidazolium Cation: As the Zn(OH)₂ precursor precipitates, the [EMIM]⁺ cations in the solution begin to form a stabilizing layer around the nascent particles. This occurs through electrostatic interactions and hydrogen bonding, which prevents the particles from aggregating into larger, uncontrolled structures.[3] This templating effect is crucial for achieving a narrow size distribution of the final nanoparticles.
-
Thermal Decomposition (Calcination): The collected Zn(OH)₂ precursor, coated with the stabilizing imidazolium cations, is then subjected to heat treatment. This process, known as calcination, decomposes the zinc hydroxide into zinc oxide (ZnO) and water.
Zn(OH)₂(s) → ZnO(s) + H₂O(g)
The thermal energy also removes any residual water and organic impurities, resulting in crystalline ZnO nanoparticles. The morphology and size of these nanoparticles are largely dictated by the templating effect of the ionic liquid during the initial precipitation phase.
Below is a diagram illustrating the proposed mechanism for the formation of ZnO nanoparticles.
Caption: Mechanism of ZnO nanoparticle synthesis using [EMIM][OH].
Materials and Methods
Materials
| Material | Purity | Supplier |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | >98% | Sigma-Aldrich |
| This compound | >95% | IoLiTec |
| Deionized Water | - | In-house supply |
| Ethanol | >99.5% | Fisher Scientific |
Equipment
-
Magnetic stirrer with heating plate
-
Beakers and magnetic stir bars
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
-
Furnace for calcination
-
Sonicator
Experimental Protocol: Synthesis of ZnO Nanoparticles
This protocol details the step-by-step synthesis of ZnO nanoparticles. The workflow is visualized in the diagram below.
Caption: Workflow for the synthesis of ZnO nanoparticles.
Step 1: Preparation of Reactant Solutions
1.1. Prepare a 0.3 M solution of zinc nitrate hexahydrate by dissolving the appropriate amount in deionized water. 1.2. Prepare a 0.6 M solution of this compound in deionized water.
Step 2: Precipitation of Zinc Hydroxide
2.1. Place a beaker containing the 0.3 M zinc nitrate solution on a magnetic stirrer. 2.2. While stirring vigorously, add the 0.6 M [EMIM][OH] solution dropwise to the zinc nitrate solution. A white precipitate of zinc hydroxide will form immediately.[5] 2.3. Continue stirring the mixture for an additional 2 hours at room temperature to ensure a complete reaction and uniform particle formation. 2.4. After stirring, allow the resulting sol to age for 24 hours without agitation. This allows for the growth and stabilization of the Zn(OH)₂ precursor particles.
Step 3: Isolation and Purification of the Precursor
3.1. Separate the white precipitate from the supernatant by centrifugation or filtration.[3] 3.2. Discard the supernatant, which contains the [EMIM]⁺ cations and nitrate anions. 3.3. Wash the precipitate several times with deionized water and then with ethanol to remove any remaining ionic liquid and other impurities.[5] Each wash should be followed by a separation step (centrifugation or filtration).
Step 4: Formation of ZnO Nanoparticles
4.1. Dry the washed zinc hydroxide precursor in an oven at 80°C for 12 hours.[3] 4.2. Grind the dried precursor into a fine powder using a mortar and pestle. 4.3. Place the powder in a crucible and calcine it in a furnace at 400°C for 2 hours. This thermal decomposition step converts the Zn(OH)₂ to ZnO nanoparticles.[5]
Characterization of Synthesized Nanoparticles
To confirm the successful synthesis and determine the properties of the ZnO nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline structure and phase purity of the ZnO nanoparticles. The diffraction pattern should match the standard wurtzite structure of ZnO.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the optical properties of the nanoparticles. ZnO nanoparticles typically exhibit a characteristic absorption peak in the UV region, from which the bandgap energy can be calculated.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and to confirm the removal of the ionic liquid and other organic residues after calcination.
Safety and Handling Precautions
This compound is a basic and potentially corrosive substance. It is essential to adhere to the following safety measures:
-
Always handle the ionic liquid and its solutions in a well-ventilated area or a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[7]
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[9][10]
Conclusion and Future Outlook
The use of this compound offers a streamlined and effective method for the synthesis of ZnO nanoparticles. The dual role of the ionic liquid as both a precipitating agent and a stabilizer simplifies the experimental procedure and provides a high degree of control over the nanoparticle formation. This "green" synthesis approach, which avoids the use of volatile organic solvents, is well-aligned with the principles of sustainable chemistry.
The nanoparticles produced through this method have potential applications in various fields, including catalysis, sensing, and biomedicine, particularly in drug delivery and antimicrobial agents. Further research can explore the influence of reaction parameters, such as temperature, concentration, and aging time, on the size, shape, and properties of the resulting nanoparticles to tailor them for specific applications.
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Application Notes and Protocols for Determining the Antimicrobial Activity of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Introduction: The Antimicrobial Potential of Imidazolium Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, characterized by their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency.[1] Among these, imidazolium-based ILs have garnered significant attention for their inherent antimicrobial properties.[2][3] The cationic imidazolium headgroup, combined with various alkyl chain substitutions and counter-anions, creates a versatile molecular architecture with the potential to combat a range of microbial pathogens.[4][5]
The compound of interest, 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]), is an imidazolium-based ionic liquid. While extensive research has focused on imidazolium salts with longer alkyl chains and different anions, the antimicrobial profile of [EMIM][OH] is less characterized.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of this specific compound.
The primary mechanism by which imidazolium-based ILs are thought to exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[3][7] The positively charged imidazolium cation interacts electrostatically with the negatively charged components of the bacterial cell wall and membrane, such as phospholipids and teichoic acids.[3] This initial binding is followed by the insertion of the alkyl side chains into the hydrophobic lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[2][4]
This guide will detail the essential assays required to characterize the antimicrobial activity of this compound:
-
Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC).
-
Agar Well Diffusion Assay for assessing the zone of inhibition.
-
Time-Kill Kinetic Assay to differentiate between bacteriostatic and bactericidal activity.
These protocols are designed to be robust and self-validating, incorporating controls and referencing established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11]
I. Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This assay is fundamental in assessing the potency of a novel compound.
Causality Behind Experimental Choices:
-
96-Well Plate Format: This high-throughput format allows for the simultaneous testing of multiple concentrations and replicates, ensuring efficiency and statistical validity.
-
Two-Fold Serial Dilutions: This standard dilution scheme provides a logarithmic concentration gradient, enabling a precise determination of the MIC value.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the recommended medium for susceptibility testing of most non-fastidious bacteria as its composition is standardized to ensure reproducibility.[8][10] The adjusted cation concentrations are crucial for the activity of certain classes of antibiotics and ensure that the medium itself does not interfere with the action of the test compound.
-
Inoculum Standardization: The use of a 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1.5 x 10^8 CFU/mL), which is critical for the reproducibility of MIC results.[13]
Experimental Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The choice of solvent should be validated to ensure it has no antimicrobial activity at the concentrations used.
-
Microplate Preparation: Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin, gentamicin) to validate the assay.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the wells.[12]
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 25923 | Result |
| This compound | Escherichia coli ATCC 25922 | Result |
| Positive Control (e.g., Ciprofloxacin) | Staphylococcus aureus ATCC 25923 | Result |
| Positive Control (e.g., Ciprofloxacin) | Escherichia coli ATCC 25922 | Result |
Workflow Diagram:
Caption: Workflow for Broth Microdilution Assay.
II. Agar Well Diffusion Assay: Assessing Zones of Inhibition
The agar well diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[13][14][15] It relies on the diffusion of the antimicrobial agent from a well through an agar medium inoculated with a test microorganism. The presence of a clear zone around the well indicates inhibitory activity.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): MHA is the standard medium for this assay due to its non-selective nature and its ability to support the growth of most common pathogens.[14] Its composition allows for good diffusion of antimicrobial agents.
-
Lawn Culture: Spreading the inoculum evenly across the entire surface of the agar plate ensures a uniform bacterial lawn, which is necessary for the clear visualization and accurate measurement of inhibition zones.[13]
-
Well Creation: Creating a well in the agar provides a reservoir for the test compound, allowing it to diffuse into the surrounding medium.[13][16]
Experimental Protocol:
-
Agar Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation: Using a sterile cotton swab, inoculate the entire surface of the MHA plate to create a uniform bacterial lawn. Allow the plate to dry for 3-5 minutes.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.[16]
-
Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of a known concentration of this compound solution into each well.
-
Controls:
-
Negative Control: A well containing the solvent used to dissolve the test compound.
-
Positive Control: A well containing a known antibiotic.
-
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[14]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Data Presentation:
| Compound | Concentration (µg/mL) | Test Organism | Zone of Inhibition (mm) |
| This compound | Concentration 1 | Staphylococcus aureus ATCC 25923 | Result |
| This compound | Concentration 2 | Staphylococcus aureus ATCC 25923 | Result |
| This compound | Concentration 1 | Escherichia coli ATCC 25922 | Result |
| This compound | Concentration 2 | Escherichia coli ATCC 25922 | Result |
| Positive Control (e.g., Gentamicin) | Standard Conc. | Staphylococcus aureus ATCC 25923 | Result |
| Negative Control (Solvent) | N/A | Staphylococcus aureus ATCC 25923 | Result |
Workflow Diagram:
Caption: Workflow for Agar Well Diffusion Assay.
III. Time-Kill Kinetic Assay: Differentiating Bacteriostatic vs. Bactericidal Activity
A time-kill assay provides dynamic information about the antimicrobial activity of a compound over time.[17][18] It helps to determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).[17] A compound is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in the bacterial population.[17][19]
Causality Behind Experimental Choices:
-
Sampling at Multiple Time Points: Drawing samples at various intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which visually represents the rate of bacterial killing.[20]
-
Serial Dilution and Plating: This is the gold standard for enumerating viable bacteria (Colony Forming Units, CFU). It provides a quantitative measure of the surviving bacterial population at each time point.
-
Neutralization: It is crucial to neutralize the antimicrobial activity of the test compound upon sampling to prevent carryover effects on the agar plates, which would lead to an underestimation of the surviving bacteria.[19]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB as described previously.
-
Test Setup: Prepare tubes containing CAMHB with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Time Zero Sampling: Immediately after inoculation (T=0), remove an aliquot from each tube.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of the aliquot in a neutralizing broth or sterile saline. Plate a defined volume of appropriate dilutions onto MHA plates.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
Colony Counting: After 18-24 hours of incubation, count the colonies on the plates and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control.
Data Presentation:
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC [EMIM][OH]) | Log10 CFU/mL (2x MIC [EMIM][OH]) | Log10 CFU/mL (4x MIC [EMIM][OH]) |
| 0 | Result | Result | Result | Result |
| 2 | Result | Result | Result | Result |
| 4 | Result | Result | Result | Result |
| 8 | Result | Result | Result | Result |
| 24 | Result | Result | Result | Result |
Workflow Diagram:
Caption: Workflow for Time-Kill Kinetic Assay.
IV. Expected Mechanism of Action
Based on the existing literature for imidazolium-based ionic liquids, the proposed antimicrobial mechanism of this compound against bacterial cells is illustrated below.[2][3][7]
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The Emerging Role of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide as a Reactive Medium for Biocatalysis
Foreword for the Pioneering Researcher
The quest for novel and efficient reaction media is a cornerstone of innovation in biocatalysis. While aqueous solutions are the natural milieu for enzymes, their limitations in dissolving hydrophobic substrates and influencing reaction equilibria have driven the exploration of non-aqueous environments. Ionic liquids (ILs) have emerged as a compelling class of "designer solvents" due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2] This application note delves into the potential of a specific, yet underexplored, ionic liquid: 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]) .
Unlike the more commonly studied ionic liquids with inert anions, [EMIM][OH] introduces a reactive, basic hydroxide anion. This fundamentally changes its character from a passive solvent to an active participant in the chemical environment. This guide is intended for researchers, scientists, and drug development professionals who are poised to explore this unique medium. We will navigate the theoretical landscape of enzymatic reactions in a basic ionic liquid, propose robust experimental protocols, and discuss the critical parameters for successful application. As direct experimental data for enzymatic reactions in [EMIM][OH] is nascent in publicly available literature, this document serves as a foundational guide, synthesizing established principles of biocatalysis in ionic liquids with the known chemistry of basic solutions.
Understanding the Medium: The Unique Profile of [EMIM][OH]
[EMIM][OH] is an imidazolium-based ionic liquid characterized by the 3-ethyl-1-methylimidazolium ([EMIM]⁺) cation and a hydroxide (OH⁻) anion. This combination imparts a set of properties that distinguish it from conventional ILs used in biocatalysis.
The [EMIM]⁺ Cation: A Familiar Scaffold
The [EMIM]⁺ cation is a well-studied component of many ionic liquids. Its relatively short ethyl chain generally confers good solubility for a range of organic molecules. Studies with other [EMIM]⁺-based ILs, such as those with acetate, ethyl sulfate, and tetrafluoroborate anions, have shown its compatibility with various enzymes, including lipases, proteases, and cellulases.[3][4] The imidazolium ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence enzyme conformation and stability.
The Hydroxide Anion: A Game-Changing Component
The hydroxide anion is a strong base and a potent nucleophile. Its presence in [EMIM][OH] creates a fundamentally basic medium. This has profound implications for enzymatic reactions:
-
Inherent Basicity and pH Control: The high concentration of OH⁻ ions will result in a basic environment. This can be advantageous for enzymes that exhibit optimal activity at alkaline pH. However, it also poses a significant challenge, as most enzymes have a narrow pH-activity profile and can be irreversibly denatured under strongly basic conditions. Precise control and understanding of the "apparent pH" within the ionic liquid is crucial.
-
Enzyme Ionization State: The basicity of [EMIM][OH] will deprotonate acidic and neutral amino acid residues on the enzyme surface, altering the protein's overall charge and potentially impacting its structure and catalytic activity.
-
Substrate and Product Stability: The basic environment can influence the stability of substrates and products, potentially leading to side reactions such as hydrolysis of esters or epimerization.
-
Potential for Cation Instability: A significant consideration is the potential for the hydroxide anion to deprotonate the C2 position of the imidazolium ring, leading to the formation of an N-heterocyclic carbene.[5] This reaction would not only consume the base but also alter the composition and properties of the ionic liquid medium.
Potential Applications in Biocatalysis
The unique properties of [EMIM][OH] suggest its potential utility in specific classes of enzymatic reactions:
-
Reactions Requiring Basic Conditions: For enzymes that naturally function in alkaline environments, [EMIM][OH] could serve as an ideal solvent, providing both a suitable medium and the necessary basicity without the need for aqueous buffers.
-
Hydrolysis Reactions: The presence of hydroxide ions could potentially enhance the rate of enzymatic hydrolysis of esters, amides, and other labile functional groups.[6][7]
-
Biomass Pretreatment and Saccharification: Ionic liquids, particularly those with hydrogen-bond accepting anions, are effective in dissolving cellulose. While direct enzymatic saccharification in neat [EMIM][OH] may be challenging due to its basicity, its use as a pretreatment agent followed by neutralization and enzymatic hydrolysis is a promising avenue.
Experimental Protocols: A Starting Point for Exploration
The following protocols are generalized and should be optimized for the specific enzyme and reaction of interest. Extreme caution should be exercised due to the basic nature of [EMIM][OH].
General Considerations and Material Preparation
-
Purity of [EMIM][OH]: The purity of the ionic liquid is paramount. Impurities such as halides from the synthesis can be potent enzyme inhibitors. It is recommended to use high-purity [EMIM][OH] or to purify it before use.
-
Water Content: The water content of the ionic liquid must be carefully controlled and measured, as it can significantly affect enzyme activity and the basicity of the medium. Anhydrous conditions may be necessary for certain reactions, while a specific amount of water may be required for others.
-
Enzyme Preparation: Enzymes can be used in various forms: free (lyophilized powder), immobilized, or as cross-linked enzyme aggregates (CLEAs).[8] For reactions in [EMIM][OH], immobilization is highly recommended to enhance stability and facilitate recovery.
Protocol 1: Screening for Enzyme Activity and Stability in [EMIM][OH]
This protocol provides a framework for assessing the compatibility of a chosen enzyme with [EMIM][OH].
Objective: To determine the relative activity and stability of an enzyme in aqueous solutions of [EMIM][OH].
Materials:
-
Enzyme of interest (e.g., lipase, protease)
-
This compound ([EMIM][OH])
-
Appropriate substrate for the enzyme
-
Buffer solution (for control experiments, e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., ethanol, acetonitrile)
-
Analytical equipment for product quantification (e.g., HPLC, GC, spectrophotometer)
Procedure:
-
Preparation of [EMIM][OH] Solutions: Prepare a series of aqueous solutions of [EMIM][OH] at different concentrations (e.g., 10%, 25%, 50% v/v in a suitable buffer or deionized water). Measure and record the pH of each solution.
-
Enzyme Incubation (Stability Assay): a. Dissolve or suspend a known amount of the enzyme in each [EMIM][OH] solution and in the control buffer. b. Incubate the enzyme solutions at a specific temperature (e.g., 25°C or the enzyme's optimal temperature) with gentle agitation. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the enzyme solution.
-
Activity Assay: a. Dilute the withdrawn enzyme aliquot into the optimal reaction buffer for that enzyme to minimize the effect of the IL during the assay itself. b. Initiate the enzymatic reaction by adding a known concentration of the substrate. c. Monitor the reaction progress by measuring the formation of the product over time. d. Terminate the reaction at a specific time point by adding a quenching solution. e. Quantify the product using the appropriate analytical method.
-
Data Analysis: a. Calculate the initial reaction rates for each time point and [EMIM][OH] concentration. b. Plot the residual enzyme activity (as a percentage of the initial activity at time 0) against incubation time to determine the enzyme's stability in each condition.
Protocol 2: Generalized Procedure for a Lipase-Catalyzed Transesterification in [EMIM][OH]
This protocol outlines a starting point for conducting a synthetic enzymatic reaction in a medium containing [EMIM][OH].
Objective: To perform the transesterification of an alcohol with an acyl donor catalyzed by a lipase in [EMIM][OH].
Materials:
-
Immobilized lipase (e.g., Novozym 435)
-
This compound ([EMIM][OH]), anhydrous
-
Alcohol substrate (e.g., 1-phenylethanol)
-
Acyl donor (e.g., vinyl acetate)
-
Molecular sieves (for maintaining anhydrous conditions)
-
Organic solvent for product extraction (e.g., diethyl ether, hexane)
-
Analytical equipment for reaction monitoring (e.g., GC, HPLC)
Experimental Workflow:
Caption: Workflow for lipase-catalyzed transesterification in [EMIM][OH].
Procedure:
-
System Preparation: a. Dry the [EMIM][OH] over activated molecular sieves for at least 24 hours to remove residual water. b. Activate the immobilized lipase according to the manufacturer's instructions.
-
Reaction Setup: a. In a sealed reaction vessel, add the anhydrous [EMIM][OH]. b. Add the alcohol substrate and the acyl donor to the ionic liquid. c. Add the activated immobilized lipase to initiate the reaction.
-
Incubation and Monitoring: a. Incubate the reaction mixture at the desired temperature (e.g., 40-60°C) with constant stirring. b. Periodically withdraw small aliquots of the reaction mixture. Dilute the aliquot with an organic solvent and analyze by GC or HPLC to monitor the conversion of the substrate and the formation of the product.
-
Product Isolation and IL Recycling: a. Upon completion of the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with a dry organic solvent and potentially reused. b. Extract the product from the ionic liquid phase using a water-immiscible organic solvent (e.g., diethyl ether or hexane). c. The ionic liquid phase can be dried under vacuum to remove the extraction solvent and potentially be recycled.
Data Presentation: Expected Outcomes and Considerations
As direct experimental data for enzymatic reactions in [EMIM][OH] is limited, the following table summarizes the anticipated effects of this ionic liquid on key enzymatic parameters based on established principles. This should serve as a guide for interpreting experimental results.
| Parameter | Expected Effect in [EMIM][OH] | Rationale |
| Enzyme Activity | Highly dependent on the enzyme's pH optimum. Likely inhibitory for enzymes with acidic or neutral pH optima. Potentially activating for enzymes stable and active at high pH. | The hydroxide anion creates a strongly basic environment, which can lead to denaturation or maintain an optimal ionization state for alkali-stable enzymes. |
| Enzyme Stability | Generally expected to be lower compared to neutral, hydrophobic ILs, especially for enzymes not adapted to alkaline conditions. | High basicity can disrupt the native protein structure through deprotonation of amino acid residues, leading to unfolding and irreversible inactivation.[9][10] |
| Substrate Solubility | Likely high for polar and charged substrates. | The polar nature of the imidazolium cation and the hydroxide anion should facilitate the dissolution of a wide range of compounds. |
| Reaction Equilibrium | For hydrolysis reactions, the equilibrium may be shifted towards the products due to the high concentration of hydroxide ions. | Le Chatelier's principle suggests that the presence of a reactant (water, formed from the neutralization of any acidic byproducts) will influence the equilibrium position. |
| Enantioselectivity | Unpredictable. Can be enhanced, reduced, or inverted depending on the specific enzyme-substrate-solvent interactions. | The ionic liquid can alter the flexibility of the enzyme's active site and the solvation of the substrate, thereby influencing the stereochemical outcome of the reaction. |
Mechanistic Considerations and Future Outlook
The use of [EMIM][OH] as a medium for enzymatic reactions opens up a new frontier in biocatalysis. The diagram below illustrates the key interactions at play.
Caption: Key interactions in an [EMIM][OH]-mediated enzymatic reaction.
The future of biocatalysis in basic ionic liquids like [EMIM][OH] will depend on several key areas of research:
-
Screening for Alkali-Tolerant Enzymes: Identifying and engineering enzymes that are inherently stable and active in highly basic environments will be crucial.
-
Controlling Micro-environment pH: Developing methods to buffer or control the apparent pH within the ionic liquid will be essential for expanding the range of compatible enzymes.
-
Understanding IL-Enzyme Interactions: Spectroscopic and computational studies are needed to elucidate the specific effects of the hydroxide anion on enzyme structure and dynamics.
-
Process Optimization: Research into efficient methods for product extraction and ionic liquid recycling will be necessary for the development of sustainable biocatalytic processes.
References
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Kaar, J. L., et al. (2003). Impact of Ionic Liquid Physical Properties on Lipase Activity and Stability. Journal of the American Chemical Society, 125(14), 4125–4131. Available at: [Link]
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Liu, S., et al. (2016). Influence of ionic liquids on lipase activity and stability in alcoholysis reactions. RSC Advances, 6(97), 94867–94874. Available at: [Link]
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Gamba, M., et al. (2021). Basic ionic liquids for catalysis: the road to greater stability. Catalysis Science & Technology, 11(1), 22-43. Available at: [Link]
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Zhao, H. (2010). Methods for stabilizing and activating enzymes in ionic liquids — A review. Journal of Chemical Technology & Biotechnology, 85(7), 891-907. Available at: [Link]
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Rebros, M., et al. (2021). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. Molecules, 26(16), 4791. Available at: [Link]
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Moniruzzaman, M., et al. (2010). Activation and stabilization of enzymes in ionic liquids. Organic & Biomolecular Chemistry, 8(13), 2887-2899. Available at: [Link]
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van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Chemical Reviews, 107(6), 2757–2789. Available at: [Link]
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Kamal, A., et al. (2018). Biocatalytic action of proteases in ionic liquids: Improvements on their enzymatic activity, thermal stability and kinetic parameters. International journal of biological macromolecules, 114, 124-129. Available at: [Link]
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Irfan, M., et al. (2021). Facilitating enzymatic reactions by using ionic liquids: A mini review. Current Opinion in Green and Sustainable Chemistry, 27, 100406. Available at: [Link]
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Li, L., et al. (2020). Inactivation Mechanism of 1-Ethyl-3-Methylimidazolium-Based Ionic Liquid on β-Glucosidase Produced by Paenibacillus sp. LLZ1 and Enhanced Activity Using a Surfactant. Applied Biochemistry and Biotechnology, 190(3), 826-838. Available at: [Link]
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The Pivotal Role of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide in Advanced Electrodeposition Processes
Foreword for the Advanced Researcher
Welcome to a comprehensive guide on the application of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIm][OH]) in electrodeposition. This document is crafted for researchers, scientists, and drug development professionals who are pushing the boundaries of materials science and electrochemical engineering. We move beyond simplistic protocols to delve into the nuanced interplay between the ionic liquid's unique properties and the resulting deposit characteristics. Our focus is on fostering a deep, mechanistic understanding that empowers you to not only replicate but also innovate.
The choice of an ionic liquid as an electrolyte is a critical decision that dictates the morphology, purity, and functionality of the electrodeposited material. [EMIm][OH], with its distinct combination of the well-studied 1-Ethyl-3-methylimidazolium cation and the highly reactive hydroxide anion, presents a unique landscape of opportunities and challenges. This guide will navigate you through its fundamental characteristics, its specialized role in electrodeposition, and provide you with robust, field-tested protocols.
Section 1: Unveiling the Potential of this compound
Ionic liquids (ILs) have emerged as promising alternatives to traditional aqueous and organic electrolytes in electrodeposition due to their wide electrochemical windows, low volatility, high thermal stability, and tunable physicochemical properties.[1][2] The imidazolium-based cations, such as 1-ethyl-3-methylimidazolium ([EMIm]+), are among the most extensively used in electrochemical applications due to their favorable transport properties and stability.[2]
The distinguishing feature of the ionic liquid at the heart of this guide is the hydroxide anion (OH⁻). This seemingly simple anion introduces a profound shift in the electrochemical environment compared to more conventional halide or tetrafluoroborate-based ILs. The presence of hydroxide ions opens up new avenues for the direct electrodeposition of metal oxides and hydroxides, materials of significant interest in catalysis, energy storage, and biomedical applications. Furthermore, the basicity of the hydroxide anion can significantly influence the speciation of metal ions in the electrolyte and the surface chemistry of the substrate, thereby offering a powerful tool to control the nucleation and growth of the deposit.
A critical consideration when working with [EMIm][OH] is its hygroscopic nature and potential reactivity with atmospheric CO₂. Rigorous control of the experimental atmosphere is paramount to prevent the formation of carbonates and to maintain the integrity of the electrolyte.
Section 2: The Hydroxide Anion's Sphere of Influence in Electrodeposition
The role of the hydroxide anion in the electrodeposition process is multifaceted and central to the unique outcomes achievable with [EMIm][OH].
Direct Deposition of Metal Oxides and Hydroxides
In conventional electrodeposition from aqueous solutions, the deposition of metal oxides and hydroxides often relies on localized pH changes at the electrode surface. The presence of a high concentration of hydroxide ions in [EMIm][OH] provides a direct source for the formation of these compounds. For instance, in the electrodeposition of a metal 'M', the following reactions can be envisaged:
-
Metal Ion Reduction: Mⁿ⁺ + ne⁻ → M⁰
-
Hydroxide Formation: Mⁿ⁺ + nOH⁻ → M(OH)ₙ
-
Oxide Formation (via dehydration of hydroxide): M(OH)ₙ → MOₙ/₂ + ⁿ/₂H₂O
This direct availability of hydroxide ions can facilitate the formation of uniform and well-adhered metal oxide or hydroxide films, which can be challenging to achieve from other electrolytes. The use of 1-(2′,3′-dihydroxypropyl)-3-methylimidazolium hydroxide, [dhpmim][OH], has been shown to provide good capacitance to nickel oxide nanosheets as electrodes, indicating the utility of imidazolium hydroxides in forming functional metal oxide materials.[2]
Surface Passivation and Morphology Control
The hydroxide anion can interact with the substrate surface and the freshly deposited metal, leading to the formation of a thin passivating layer of oxide or hydroxide. This in-situ passivation can influence the subsequent nucleation and growth of the deposit, often leading to finer grain structures and smoother morphologies. For example, in the electrodeposition of a Nd-Fe alloy from an ionic liquid, the formation of an oxide/Nd hydroxide film was observed at room temperature.[3][4] While in that specific case it was an undesired outcome, it highlights the strong influence of hydroxide ions on the deposition process.
Electrolyte as a Reagent: A Paradigm Shift
In this context, [EMIm][OH] acts not merely as a charge carrier but as an active participant in the electrochemical reaction. This dual role is a departure from the more "inert" character of many other ionic liquids and necessitates a careful consideration of the reaction stoichiometry and potential side reactions.
Section 3: Protocols for Electrodeposition using this compound
The following protocols are designed to be a robust starting point for your investigations. Given the limited specific literature on [EMIm][OH] for a wide range of metals, these protocols are based on established principles of electrodeposition in ionic liquids, adapted for the specific properties of a hydroxide-based system. It is imperative that these protocols are followed by systematic experimental optimization.
General Experimental Workflow
The logical flow of an electrodeposition experiment using [EMIm][OH] is outlined below.
Caption: General workflow for electrodeposition in [EMIm][OH].
Detailed Protocol: Electrodeposition of a Generic Metal Oxide (e.g., Zinc Oxide)
This protocol provides a step-by-step methodology for the electrodeposition of a metal oxide, using zinc oxide as a representative example.
Materials:
-
This compound ([EMIm][OH])
-
Metal salt precursor (e.g., Zinc acetate, Zn(CH₃COO)₂)
-
Substrate (e.g., Indium Tin Oxide (ITO) coated glass, Copper foil)
-
Reference electrode (e.g., Ag/AgCl, or a quasi-reference electrode like a silver wire)
-
Counter electrode (e.g., Platinum wire or graphite rod)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous solvents for rinsing (e.g., Acetonitrile, Isopropanol)
Equipment:
-
Glovebox or Schlenk line for inert atmosphere control
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Hot plate with magnetic stirring
-
Ultrasonic bath
Procedure:
-
Electrolyte Preparation (Inside an inert atmosphere):
-
Gently heat the [EMIm][OH] to a suitable temperature (e.g., 60-80 °C) to reduce its viscosity.
-
Slowly add the desired concentration of the metal salt precursor (e.g., 0.1 M Zinc acetate) to the ionic liquid while stirring until fully dissolved. The use of acetate as a precursor is often compatible with hydroxide systems.
-
-
Substrate Preparation:
-
Degrease the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water.
-
Thoroughly dry the substrate under a stream of inert gas before transferring it into the inert atmosphere.
-
-
Electrochemical Cell Assembly (Inside an inert atmosphere):
-
Assemble the three-electrode cell with the prepared substrate as the working electrode, the platinum wire as the counter electrode, and the reference electrode.
-
Ensure the electrodes are appropriately positioned and immersed in the electrolyte.
-
-
Electrodeposition:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry to determine the reduction potential of the metal ion and the electrochemical window of the electrolyte.
-
Apply a constant potential (potentiostatic) or constant current (galvanostatic) for a defined period to deposit the metal oxide film. Typical deposition potentials may range from -0.8 V to -1.5 V vs. the reference electrode, but this must be determined experimentally.
-
-
Post-Deposition Treatment:
-
Carefully remove the coated substrate from the electrochemical cell.
-
Rinse the substrate with an anhydrous solvent like acetonitrile to remove residual ionic liquid.
-
Dry the substrate under a stream of inert gas.
-
Self-Validating Systems and Quality Control
A robust protocol is a self-validating one. The following table provides key parameters and expected outcomes for quality control.
| Parameter | Typical Range | Rationale and Causality |
| Metal Salt Concentration | 0.05 - 0.5 M | Affects the rate of deposition and the morphology of the deposit. Higher concentrations can lead to faster deposition but may result in rougher films. |
| Deposition Temperature | 25 - 100 °C | Influences the viscosity and conductivity of the ionic liquid, as well as the kinetics of the deposition process. Higher temperatures generally lead to higher conductivity and faster deposition rates. |
| Applied Potential/Current | Experimentally Determined | The applied potential or current density directly controls the rate of the electrochemical reaction. Operating at too high a potential can lead to poor adhesion and dendritic growth. |
| Deposition Time | 10 - 60 minutes | Determines the thickness of the deposited film. |
Section 4: Characterization of Electrodeposited Films
A comprehensive characterization of the deposited films is crucial to understand the structure-property relationships.
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and microstructure of the deposit.
-
X-ray Diffraction (XRD): To identify the crystal structure and phase composition of the deposited material.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the film.
-
X-ray Photoelectron Spectroscopy (XPS): To investigate the chemical states of the elements in the deposit.
Section 5: Concluding Remarks and Future Outlook
This compound is a highly promising, yet underexplored, medium for the electrodeposition of functional materials. Its unique ability to act as both an electrolyte and a source of hydroxide ions opens up new synthetic routes for metal oxides and hydroxides. The protocols and insights provided in this guide are intended to serve as a strong foundation for your research in this exciting field. As with any frontier of science, meticulous experimentation and a spirit of inquiry will be your most valuable assets.
References
- Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl)
- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (URL not available)
- Application of Ionic Liquids in Electrochemistry—Recent Advances. (URL not available)
- Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution. (URL not available)
- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. (URL not available)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH])
Welcome to the technical support resource for the purification of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful basic ionic liquid in their work. As Senior Application Scientists, we have compiled this information based on established methods and field experience to help you troubleshoot common issues and achieve the highest possible purity for your experiments.
Part 1: Understanding the Challenge: Common Impurities in [EMIM][OH]
The utility of this compound is intrinsically linked to its purity. However, its synthesis and hygroscopic nature make it susceptible to several common impurities that can drastically alter its physicochemical properties and impact experimental outcomes.[1][2] The most prevalent synthesis route involves the quaternization of 1-methylimidazole with an ethyl halide (e.g., bromoethane) to form the [EMIM][Br] precursor, followed by an anion exchange to introduce the hydroxide.[3][4] This process is a primary source of contaminants.
Below is a summary of common impurities and their typical origins.
| Impurity Type | Common Source(s) | Potential Impact on Experiments | Recommended Primary Purification Method |
| Halide Ions (Cl⁻, Br⁻) | Incomplete anion exchange from halide precursors (e.g., [EMIM][Br]).[1] | Can alter catalytic activity, viscosity, and electrochemical properties; may act as a nucleophile in reactions.[1][2] | Anion Exchange Chromatography |
| Colored Species | Thermal degradation during synthesis; side reactions. | Interferes with spectroscopic analysis (UV/Vis); may indicate the presence of complex organic impurities.[5][6] | Activated Carbon Treatment |
| Unreacted Precursors | Incomplete quaternization (e.g., 1-methylimidazole) or anion exchange.[7] | Can act as competing bases or nucleophiles; alters the stoichiometry of reactions.[8] | Solvent Washing / Extraction |
| Water | Absorption from the atmosphere (hygroscopicity); residual from aqueous workups.[1][9] | Acts as a competing reactant/nucleophile; alters viscosity and ionic conductivity.[10] | High-Vacuum Drying |
| Organic Solvents | Residual from synthesis or extraction steps (e.g., ethyl acetate, toluene).[10][11] | Can interfere with downstream applications and alter solvency properties. | High-Vacuum Drying |
Part 2: Troubleshooting and FAQ Guide
This section addresses the most frequent issues encountered during the purification of [EMIM][OH] in a practical question-and-answer format.
Q1: My [EMIM][OH] solution is yellow or brown. What causes this discoloration and how can I remove it?
Answer: Discoloration in imidazolium-based ionic liquids is a common issue, often arising from trace impurities or minor degradation products formed during the quaternization step of the synthesis, especially if performed at elevated temperatures.[12] These colored species can interfere with optical measurements and may indicate underlying organic impurities.[5]
The most effective method for removing these colored bodies is treatment with activated carbon.[13][14] Activated carbon possesses a high surface area with a porous structure, allowing it to adsorb the large organic molecules typically responsible for color without significantly altering the primary ionic liquid structure.[14]
Causality: The purification relies on the principle of adsorption. The large, often conjugated, organic molecules that cause color have a strong affinity for the porous surface of the activated carbon and are physically removed from the solution.[13] However, be aware that due to the viscosity of many ionic liquids, some product may be lost due to adsorption onto the carbon matrix.[15]
See Protocol 1: Decolorization with Activated Carbon for a detailed step-by-step guide.
Q2: I'm detecting significant halide (Br⁻ or Cl⁻) contamination in my final product. What is the source and the best removal method?
Answer: Halide contamination is the most common ionic impurity in [EMIM][OH] and almost always originates from the precursor salt (e.g., 1-ethyl-3-methylimidazolium bromide, [EMIM][Br]).[1] The subsequent anion exchange step to replace the bromide with hydroxide is an equilibrium process and can be incomplete, leaving residual halides. These ions are detrimental as they can compete with the hydroxide ion in reactions and alter the material's fundamental properties.[2]
The gold-standard technique for removing trace ionic impurities like halides is anion exchange chromatography using a hydroxide-selective stationary phase.[16] In this method, the impure [EMIM][OH] solution is passed through a column packed with a resin that has a higher affinity for halide anions than for hydroxide ions. The resin captures the Cl⁻ or Br⁻ ions, allowing the purified [EMIM][OH] to elute.
Causality: This separation is based on the differential affinity of anions for the functionalized resin. Hydroxide-selective columns are specifically designed to facilitate the exchange of other anions for hydroxide, making them ideal for this purification.[16]
See Protocol 2: Halide Removal via Anion Exchange Chromatography for a detailed methodology.
Q3: My NMR spectrum shows signals from unreacted 1-methylimidazole. How do I remove this and other organic starting materials?
Answer: Residual neutral organic molecules, such as unreacted 1-methylimidazole or solvents from the synthesis, can be effectively removed by performing a liquid-liquid extraction or repeated solvent washings.[11] Ionic liquids are generally immiscible with nonpolar organic solvents.[15] This difference in polarity is the key to their separation.
By washing the [EMIM][OH] (which is highly polar) with a less polar solvent like diethyl ether or ethyl acetate, the nonpolar or less polar organic impurities will preferentially partition into the organic phase, leaving the purified ionic liquid behind.[3][15] Due to the high viscosity of ionic liquids, vigorous stirring and allowing adequate time for phase separation are critical for success.[15][17]
Causality: The principle at play is "like dissolves like." The non-ionic, organic impurities are more soluble in the organic washing solvent than in the highly ionic liquid phase.[18]
See Protocol 3: Purification by Solvent Washing for a detailed procedure.
Q4: My application is highly sensitive to water. What is the best practice for drying [EMIM][OH] and how do I confirm it's dry?
Answer: Due to their hygroscopic nature, ionic liquids readily absorb atmospheric moisture.[1] For water-sensitive applications, rigorous drying is essential. The most effective method is drying under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period (24-48 hours).[9][19] The combination of low pressure and heat effectively removes water and other volatile organic compounds.[9]
To verify the water content, the standard analytical method is Karl Fischer titration .[20] This technique is highly sensitive and specific for water, providing a quantitative measure of water content, often in parts-per-million (ppm). Standard NMR is generally not sensitive enough for quantifying trace amounts of water.
Causality: Applying a vacuum lowers the boiling point of water, facilitating its evaporation from the viscous ionic liquid. Gentle heating increases the vapor pressure of the water, further accelerating its removal.[9]
See Protocol 4: High-Vacuum Drying for a step-by-step guide.
Part 3: Experimental Workflows and Diagrams
To provide a clearer picture of the purification process, the following diagrams illustrate the overall workflow and a decision-making process for troubleshooting.
General Purification Workflow for [EMIM][OH]
Caption: A typical workflow for the multi-step purification of [EMIM][OH].
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purity issues with [EMIM][OH].
Part 4: Detailed Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
-
Preparation: Dissolve the colored [EMIM][OH] in a minimal amount of deionized water or methanol to reduce its viscosity. A concentration of 50-70% (w/w) is a good starting point.
-
Addition of Carbon: Add activated carbon (1-2% of the ionic liquid mass) to the solution.[19] For example, for 50 g of [EMIM][OH], use 0.5-1.0 g of activated carbon.
-
Stirring: Vigorously stir the mixture at room temperature or slightly elevated temperature (e.g., 50-65 °C) for 12-24 hours.[19] The mechanical agitation ensures maximum contact between the impurities and the carbon surface.
-
Filtration: Separate the activated carbon from the solution. Due to the fine nature of activated carbon, filtration through a pad of Celite® or a fine porosity (e.g., 0.45 µm) filter is recommended to ensure all carbon particles are removed.[19]
-
Solvent Removal: Remove the solvent (water or methanol) from the now colorless filtrate using a rotary evaporator, followed by high-vacuum drying as described in Protocol 4.
Protocol 2: Halide Removal via Anion Exchange Chromatography
-
Column Preparation: Select a high-capacity, hydroxide-selective anion exchange column.[16] Prepare the column according to the manufacturer's instructions, which typically involves washing with deionized water and then converting the resin to the hydroxide form by flushing with a NaOH solution, followed by a final rinse with deionized water until the eluent is neutral.
-
Sample Preparation: Prepare an aqueous solution of the impure [EMIM][OH] (e.g., 10-20% w/v). Ensure the solution is free of particulates by filtering it through a 0.45 µm syringe filter.
-
Loading and Elution: Load the sample solution onto the prepared column. Begin elution with deionized water. The [EMIM]⁺ cation will pass through unretained, while the anions (OH⁻, Br⁻, Cl⁻) will interact with the stationary phase.
-
Separation: Due to the resin's higher affinity for halides, Br⁻ and Cl⁻ will be more strongly retained than OH⁻.[16] The purified [EMIM][OH] will elute from the column first.
-
Fraction Collection & Analysis: Collect fractions and monitor the halide content of each fraction using a simple qualitative test (e.g., adding a drop of acidic silver nitrate solution) or more quantitative methods like Ion Chromatography (IC).[10][21]
-
Consolidation and Drying: Combine the halide-free fractions and remove the water under vacuum to yield the purified [EMIM][OH].
Protocol 3: Purification by Solvent Washing
-
Solvent Selection: Choose a solvent in which the ionic liquid is immiscible but the target organic impurities are soluble. Diethyl ether and ethyl acetate are common choices for washing imidazolium salts.[3][15]
-
Procedure:
-
Place the viscous [EMIM][OH] in a separatory funnel or a flask equipped with a magnetic stirrer.
-
Add an equal volume of the washing solvent (e.g., ethyl acetate).
-
Stir the biphasic mixture vigorously for 1-2 hours to facilitate mass transfer of the impurity into the organic phase.[15]
-
Stop stirring and allow the layers to fully separate. This may take some time due to the viscosity of the ionic liquid. Gentle centrifugation can aid in breaking any emulsions.
-
-
Separation: Carefully separate the two layers. The denser ionic liquid phase will typically be the bottom layer.
-
Repetition: Repeat the washing process 2-3 times with fresh portions of the organic solvent to ensure complete removal of impurities.[3]
-
Drying: After the final wash, subject the ionic liquid phase to high-vacuum drying (Protocol 4) to remove any residual organic solvent and water.
Protocol 4: High-Vacuum Drying
-
Setup: Place the purified ionic liquid in a Schlenk flask or a similar round-bottom flask suitable for high vacuum.
-
Conditions: Connect the flask to a high-vacuum line (<1 mbar). Place the flask in a heating bath (oil or water) and gradually increase the temperature to 60-80 °C.
-
Procedure: Maintain these conditions while stirring the ionic liquid (if possible) for 24-48 hours.[9][19] Stirring increases the surface area and prevents the formation of a skin on the surface, which could trap volatiles.
-
Completion: The drying process is complete when the water content, as measured by Karl Fischer titration, is within the desired specification (e.g., <100 ppm).[20]
-
Storage: After drying, cool the ionic liquid to room temperature under vacuum before backfilling with an inert gas (e.g., Argon or Nitrogen) for storage to prevent reabsorption of atmospheric moisture.
Part 5: Purity Assessment Techniques
Verifying the purity of your [EMIM][OH] is a critical final step. A combination of techniques is recommended for a comprehensive analysis.[10]
| Analytical Technique | Analyte(s) Measured | Typical Specification |
| Ion Chromatography (IC) | Halide anions (Cl⁻, Br⁻) and other ionic impurities.[21] | < 100 ppm |
| ¹H NMR Spectroscopy | Organic impurities (e.g., unreacted 1-methylimidazole), structural integrity.[10] | No detectable organic impurities |
| Karl Fischer Titration | Water content.[20] | < 100 ppm (for highly sensitive applications) |
| UV/Vis Spectroscopy | Colored impurities (optical transparency).[5][6] | High transmittance above 300 nm |
| Acid-Base Titration | Total basicity (assay of hydroxide content). | 98-102% of theoretical value |
References
-
Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. Retrieved from [Link]
-
Ghandi, K. (2014). Recovery and purification of ionic liquids from solutions: a review. Journal of the Taiwan Institute of Chemical Engineers, 45(5), 2061-2070. Available from: [Link]
-
ResearchGate. (n.d.). Decolorization of Ionic Liquids for Spectroscopy. Retrieved from [Link]
-
Thakurta, P., & Saha, S. (2023). Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Journal of Chemical Technology and Metallurgy, 58(3), 443-466. Available from: [Link]
-
Atanassova, M. (2021). SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS. Journal of Chemical Technology and Metallurgy, 56(3), 443-466. Available from: [Link]
-
Kralisch, D., et al. (2007). Synthesis of [EMIM]OH via bipolar membrane electrodialysis – precursor production for the combinatorial synthesis of [EMIM]-based ionic liquids. Green Chemistry, 9(11), 1221-1230. Available from: [Link]
-
ResearchGate. (n.d.). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity specification methods for ionic liquids. Retrieved from [Link]
-
Carbotecnia. (n.d.). Decolorization with Activated Carbon. Retrieved from [Link]
-
ResearchGate. (2018). Ionic liquids are viscus in nature, how to purify? Retrieved from [Link]
-
Huamei Carbon. (n.d.). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of imidazolium ionic liquids for spectroscopic application. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of selected ionic liquid cations by ion exchange chromatography and reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of selected ionic liquid cations by ion exchange chromatography and reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Retrieved from [Link]
-
PubMed. (2012). Effect of ionic liquid impurities on the synthesis of silver nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. Retrieved from [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). Preparation and purification of ionic liquids and precursors.
-
ResearchGate. (n.d.). The purification of an ionic liquid. Retrieved from [Link]
-
Academia.edu. (n.d.). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. 65039-08-9|3-Ethyl-1-methyl-1H-imidazol-3-ium bromide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
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- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 13. carbotecnia.info [carbotecnia.info]
- 14. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Ionic Liquids as Solvents in Separation Processes [austinpublishinggroup.com]
- 18. researchgate.net [researchgate.net]
- 19. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Methods for Removing Water from 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIm][OH])
Welcome to the dedicated technical support guide for handling 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, commonly abbreviated as [EMIm][OH]. This document serves as a crucial resource for researchers, scientists, and professionals in drug development who are working with this highly hygroscopic and reactive ionic liquid. The presence of water can significantly alter the physicochemical properties of [EMIm][OH], including its viscosity, conductivity, and reactivity. Moreover, the inherent basicity of the hydroxide anion presents unique challenges regarding the thermal and chemical stability of the imidazolium cation during the drying process.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the removal of water from [EMIm][OH]. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving an anhydrous final product while maintaining its chemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why is removing water from [EMIm][OH] so difficult?
A1: The difficulty arises from two primary factors:
-
Hygroscopicity: Ionic liquids, in general, tend to be hygroscopic, and those containing hydrophilic anions like hydroxide are particularly adept at absorbing atmospheric moisture.[1][2] The hydroxide anion forms strong hydrogen bonds with water molecules, making their removal energetically demanding.
-
Chemical Instability: The 1-ethyl-3-methylimidazolium ([EMIm]⁺) cation is susceptible to degradation, especially under basic conditions and at elevated temperatures. The C2 proton on the imidazolium ring (the one between the two nitrogen atoms) is acidic and can be abstracted by the hydroxide anion, leading to the formation of an N-heterocyclic carbene (NHC). This can initiate further decomposition pathways.[3][4] Therefore, aggressive drying methods involving high heat can compromise the integrity of the ionic liquid.
Q2: What is the most reliable method for determining the water content in [EMIm][OH]?
A2: Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids.[2][5][6][7] This method is highly selective for water and can provide precise measurements even at parts-per-million (ppm) levels.[2][5]
-
Volumetric Karl Fischer Titration: Suitable for samples with higher water content.
-
Coulometric Karl Fischer Titration: Ideal for determining trace amounts of water (typically <1% by weight).[8]
Given the hygroscopic nature of [EMIm][OH], it is crucial to handle the sample in a controlled environment (e.g., a glovebox) to prevent atmospheric moisture absorption during measurement.[2]
Troubleshooting Experimental Workflows
Scenario 1: You need to remove bulk water from a freshly synthesized or commercially purchased aqueous solution of [EMIm][OH].
Azeotropic distillation is an effective technique for removing significant amounts of water without subjecting the ionic liquid to excessively high temperatures. This method involves adding a solvent that forms a low-boiling azeotrope with water.
Experimental Protocol: Azeotropic Distillation with Toluene
-
Setup: Assemble a standard distillation apparatus with a Dean-Stark trap. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
Solvent Addition: To your aqueous [EMIm][OH] solution, add toluene. A common starting point is a 1:1 volume ratio of [EMIm][OH] solution to toluene.
-
Heating: Gently heat the mixture with stirring. The toluene-water azeotrope will begin to distill.
-
Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. As the mixture is immiscible, the denser water will separate to the bottom, and the toluene will be returned to the distillation flask.
-
Endpoint: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: Once all the water is removed, the remaining toluene can be removed under reduced pressure.
-
Causality: Toluene forms a heterogeneous azeotrope with water, which has a boiling point lower than that of water, allowing for efficient water removal at temperatures that minimize the risk of [EMIm][OH] decomposition.[9]
Diagram: Azeotropic Distillation Workflow
Caption: Workflow for removing bulk water via azeotropic distillation.
Scenario 2: You have [EMIm][OH] with trace amounts of water and need to achieve an anhydrous state for a moisture-sensitive application.
For removing residual water, drying under high vacuum at a moderately elevated temperature is a common and effective method.[2][9][10]
Experimental Protocol: High-Vacuum Drying
-
Sample Preparation: Place the [EMIm][OH] in a Schlenk flask or a similar vessel suitable for vacuum applications. To increase the surface area and facilitate water removal, use a wide-bottomed flask and ensure the ionic liquid is spread as a thin film.
-
Initial Vacuum: Connect the flask to a high-vacuum line (a pressure of 10⁻³ mbar or lower is recommended) and begin evacuation at room temperature.[2] This prevents bumping that can occur if heat is applied while dissolved gases are still present.
-
Heating: Once a stable vacuum is achieved, gently heat the sample. Crucially, the temperature should be kept as low as possible to prevent decomposition. A starting temperature of 70-80°C is often effective for many imidazolium-based ionic liquids.[10]
-
Drying Time: Continue drying for an extended period, typically 24-72 hours, depending on the initial water content and sample volume.[2][10]
-
Verification: After the drying period, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas. The water content should then be verified using Karl Fischer titration.[2]
Troubleshooting High-Vacuum Drying
| Issue | Potential Cause | Recommended Solution |
| Sample decomposition (discoloration, formation of solids) | Temperature is too high, leading to degradation of the [EMIm]⁺ cation. | Reduce the heating temperature. Prolonged drying at a lower temperature is preferable to rapid drying at a high temperature. |
| Water content remains high after prolonged drying | Insufficient vacuum, a leak in the system, or inadequate surface area. | Check the vacuum pump and system for leaks. Ensure a thin film of the ionic liquid to maximize surface area for evaporation.[10] |
| Sample "bumps" or froths violently | Heat was applied too quickly before dissolved gases were removed. | Always start the evacuation at room temperature and apply heat only after a stable vacuum is reached. |
Comparative Overview of Drying Methods
| Method | Best For | Advantages | Disadvantages | Key Considerations |
| High-Vacuum Drying | Removing trace water (<5%) | High purity of final product; no additional reagents required. | Can be slow; risk of thermal decomposition if not carefully controlled.[10] | Temperature control is critical. A cold trap should be used to protect the vacuum pump. |
| Azeotropic Distillation | Removing bulk water (>5%) | Effective for large quantities; lower temperature than direct distillation. | Requires an additional solvent that must be completely removed. | The chosen solvent must not react with the ionic liquid. |
| Use of Desiccants (e.g., Molecular Sieves) | Maintaining dryness; removing very low levels of water. | Simple to implement for storage. | Can be slow; may not be effective for high water content; risk of physical adsorption of the ionic liquid, leading to yield loss.[10][11] | Ensure the desiccant is properly activated and does not introduce contaminants. |
Final Quality Control and Storage
Q3: How can I be sure my [EMIm][OH] is pure after drying?
A3: Beyond Karl Fischer titration for water content, it is advisable to use Nuclear Magnetic Resonance (NMR) spectroscopy to check for decomposition products. Specifically, ¹H NMR can reveal the disappearance of the acidic C2 proton and the appearance of new peaks corresponding to degradation products.[3]
Q4: What is the best way to store dried [EMIm][OH]?
A4: Due to its extreme hygroscopicity, dried [EMIm][OH] must be stored under a dry, inert atmosphere (e.g., in a glovebox or a desiccator with a high-quality desiccant).[2] Use vials with airtight septa for storage to allow for the removal of aliquots via syringe without exposing the bulk material to the atmosphere.
By understanding the unique chemical nature of [EMIm][OH] and carefully selecting and controlling the drying method, you can successfully prepare an anhydrous ionic liquid suitable for the most demanding applications.
References
- Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
- Neumann, J., et al. (2016). Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik.
- IoLiTec. Ionic liquids for Karl-Fischer titration.
- ResearchGate. How do you make sure there is water in your Ionic Liquid?.
- IoLiTec. Ionic liquids for Karl-Fischer titration.
- Ferreira, A. M., et al. (2020). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega.
- Clough, M. T., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics.
- Gatsonis, N. A., et al. (2022). Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois.
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research.
- Frontier, A. How To: Remove Residual Water. University of Rochester Department of Chemistry.
- CN111675678A - A kind of deep drying water removal method for ionic liquid. Google Patents.
- Sulaiman, M. N. b. Drying of Ionic Liquid. UTPedia.
- ResearchGate. In Situ Determination of the Water Content of Ionic Liquids.
- University of Rochester Department of Chemistry. Remove Sticky Reagents.
- Wikipedia. Karl Fischer titration.
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 5. hiyka.com [hiyka.com]
- 6. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 11. CN111675678A - A kind of deep drying water removal method for ionic liquid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Yields with 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Welcome to the technical support center for 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, commonly known as [EMIM][OH]. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful basic ionic liquid and to troubleshoot common issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific challenges you might face when using this compound, with a focus on improving reaction yields. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low or No Reaction Conversion
Question: I am not observing the expected product formation, or the conversion rate is significantly lower than anticipated. What could be the underlying cause?
Plausible Causes & Solutions:
-
Insufficient Basicity: The hydroxide concentration in your [EMIM][OH] solution might be lower than required for effective catalysis. This can be due to improper storage leading to neutralization by atmospheric CO₂ or degradation.
-
Solution:
-
Verify Basicity: Before use, titrate a small sample of your [EMIM][OH] solution with a standardized acid to confirm its molarity.
-
Fresh is Best: Whenever possible, use freshly prepared or newly opened [EMIM][OH].
-
Inert Atmosphere: Handle and store [EMIM][OH] under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[1]
-
-
-
Catalyst Loading: The amount of [EMIM][OH] may be suboptimal for the specific reaction.
-
Solution: Systematically vary the catalyst loading to find the optimal concentration for your reaction. A higher loading might increase the reaction rate, but there is often an optimal range beyond which no significant improvement is observed.[2]
-
-
Poor Solubility of Reactants: If your reactants have limited solubility in [EMIM][OH], the reaction will be slow due to the low concentration of species in the reactive phase.
-
Solution:
-
Consider a Co-solvent: Adding a suitable co-solvent can improve the solubility of your reactants.
-
Tune the Ionic Liquid: While this guide focuses on [EMIM][OH], for certain applications, you might need to consider other ionic liquids with different cations or anions that offer better solubility for your specific substrates.
-
-
Issue 2: Formation of Unwanted Byproducts
Question: My reaction is producing significant amounts of byproducts, leading to a low yield of the desired product. How can I minimize side reactions?
Plausible Causes & Solutions:
-
Reaction Temperature: The chosen reaction temperature might be too high, promoting side reactions or decomposition of reactants or products.
-
Solution: Optimize the reaction temperature by running the reaction at various temperatures to find the sweet spot that favors the desired product formation while minimizing byproduct generation.[2]
-
-
Instability of the Imidazolium Cation: Under strongly basic conditions and elevated temperatures, the imidazolium cation itself can be susceptible to degradation, leading to the formation of N-heterocyclic carbenes and other decomposition products.[3][4]
-
Solution:
-
Moderate Reaction Conditions: Avoid excessively high temperatures.
-
Monitor Reaction Time: Extended reaction times can increase the likelihood of degradation. Monitor the reaction progress (e.g., by TLC or GC-MS) and stop it once the desired conversion is reached.
-
-
Issue 3: Difficulty in Product Isolation
Question: I am struggling to separate my product from the ionic liquid at the end of the reaction. What are the best practices for product isolation?
Plausible Causes & Solutions:
-
High Polarity of the Ionic Liquid: The ionic nature of [EMIM][OH] can make extraction with non-polar organic solvents challenging.
-
Solution:
-
Liquid-Liquid Extraction: Use a suitable organic solvent for extraction. Ethyl acetate is often a good starting point for moderately polar products.[1] For highly non-polar products, other solvents like diethyl ether or hexane can be effective.
-
Back-Extraction: If your product has acidic or basic properties, you can use pH-swing extraction. For example, if your product is acidic, you can basify the aqueous phase to deprotonate it and make it more water-soluble, thus separating it from non-polar impurities. Then, re-acidify the aqueous phase and extract your protonated, less water-soluble product with an organic solvent.
-
Precipitation: If your product is a solid and insoluble in a particular solvent in which [EMIM][OH] is soluble (or vice versa), you can try to induce precipitation by adding an anti-solvent.
-
-
-
Residual Ionic Liquid in the Product: Even after extraction, traces of [EMIM][OH] can remain in the organic phase, contaminating your product.
-
Solution:
-
Washing: Wash the organic phase multiple times with brine or deionized water to remove residual ionic liquid.
-
Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can effectively remove the highly polar ionic liquid.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in improving reaction yields?
This compound primarily acts as a strong basic catalyst and a polar reaction medium.[5] Its hydroxide anion is a potent proton acceptor, facilitating base-catalyzed reactions such as condensations, eliminations, and isomerizations. By providing a basic environment, it can significantly increase the rate of reactions that are otherwise slow, leading to higher yields in shorter reaction times.[5]
Q2: How does the basicity of [EMIM][OH] compare to conventional bases?
The basicity of the hydroxide ion in [EMIM][OH] is comparable to that of conventional inorganic bases like sodium hydroxide or potassium hydroxide. However, the unique ionic liquid environment can influence the effective basicity and the reaction mechanism.
Q3: Is [EMIM][OH] reusable? If so, how can it be recycled?
Yes, one of the significant advantages of ionic liquids is their potential for reusability.[5] After product extraction with an organic solvent, the aqueous phase containing the [EMIM][OH] can be recovered. To recycle it:
-
Wash the aqueous layer with a non-polar solvent (like diethyl ether) to remove any organic impurities.[5]
-
Remove the water under vacuum to obtain the pure ionic liquid.[5]
-
Before reuse, it is crucial to verify the hydroxide concentration to ensure its catalytic activity has not diminished.
Q4: What are the key safety precautions when handling this compound?
[EMIM][OH] is a strong base and should be handled with care. Always:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Q5: What materials are compatible with this compound?
Given its basic nature, it is important to use compatible labware.
-
Recommended: Glassware (borosilicate), stainless steel, and PTFE (Teflon) are generally compatible.
-
Not Recommended: Avoid contact with aluminum, brass, and other reactive metals, as strong bases can cause corrosion. Also, be cautious with certain plastics that may degrade upon exposure. Always check a chemical compatibility chart if you are unsure.[6][7][8][9]
Part 3: Data Presentation & Experimental Protocols
Table 1: Effect of Catalyst Loading and Temperature on a Model Reaction
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 25 | 12 | 25 |
| 2 | 2.5 | 25 | 12 | 45 |
| 3 | 5 | 25 | 12 | 68 |
| 4 | 5 | 50 | 6 | 85 |
| 5 | 5 | 80 | 4 | 92 |
| 6 | 7.5 | 80 | 4 | 93 |
| 7 | 5 | 100 | 4 | 88 (byproduct formation observed) |
This table is a representative example and the optimal conditions will vary depending on the specific reaction.
Experimental Protocol: A General Procedure for a Base-Catalyzed Condensation Reaction
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).
-
Addition of [EMIM][OH]: Add this compound (5 mol%, e.g., as a 20 wt% solution in a suitable solvent).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.
-
Workup: After completion of the reaction, cool the mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
-
Catalyst Recycling: The aqueous layer containing the [EMIM][OH] can be collected for recycling as described in the FAQ section.
Part 4: Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A workflow diagram for troubleshooting low reaction yields.
Mechanism of a Base-Catalyzed Aldol Condensation
Caption: The general mechanism of a base-catalyzed aldol condensation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. coleparmer.com [coleparmer.com]
- 7. sterlitech.com [sterlitech.com]
- 8. midwestinstrument.com [midwestinstrument.com]
- 9. wisconsin.edu [wisconsin.edu]
Technical Support Center: Thermal Degradation Pathways of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH])
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, commonly known as [EMIM][OH]. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the high-temperature degradation pathways of this ionic liquid. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your experimental data accurately, and ensure the safety and integrity of your research.
Introduction: The Unique Challenge of the Hydroxide Anion
While many imidazolium-based ionic liquids are lauded for their thermal stability, the presence of the highly nucleophilic and basic hydroxide anion in [EMIM][OH] introduces specific degradation pathways that are often less prevalent with other counter-ions.[1] Understanding these mechanisms is paramount for applications where [EMIM][OH] is subjected to elevated temperatures, such as in catalysis, organic synthesis, and materials science. This guide will delve into the primary degradation routes, including nucleophilic attack, Hofmann elimination, and SN2 reactions, providing you with a comprehensive framework for your experimental design and analysis.
Visualizing the Degradation Landscape
The thermal degradation of [EMIM][OH] is not a single event but a cascade of competing reactions. The following diagram illustrates the principal pathways that researchers may encounter.
Caption: Key thermal degradation pathways of [EMIM][OH].
Troubleshooting Guide for High-Temperature Experiments
This section addresses common issues encountered during the thermal analysis of [EMIM][OH].
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low decomposition temperature in TGA. | 1. Presence of impurities: Halide impurities from synthesis can significantly lower thermal stability.[2] 2. Water content: While in some cases water can stabilize certain ionic liquids, its presence can also facilitate hydrolysis and other degradation pathways.[3] 3. High heating rate: Faster heating rates in TGA can lead to an artificially inflated onset decomposition temperature.[3] | 1. Purification: Ensure rigorous purification of [EMIM][OH] to remove residual halides. Ion exchange chromatography is a common method. 2. Drying: Dry the sample under vacuum at a moderate temperature (e.g., 70-80 °C) for several hours before analysis. 3. Optimize TGA parameters: Use a slower heating rate (e.g., 5-10 °C/min) for more accurate determination of the onset decomposition temperature.[4] |
| Discoloration (yellowing or browning) of the ionic liquid upon heating. | 1. Formation of degradation products: The formation of unsaturated or conjugated species from side reactions can lead to color changes. 2. Reaction with impurities: Trace impurities in the ionic liquid or the reaction vessel can react at high temperatures. | 1. Inert atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 2. Cleanliness: Ensure all glassware and equipment are scrupulously clean. |
| Inconsistent or non-reproducible TGA results. | 1. Sample preparation: Inconsistent sample mass or packing in the TGA pan. 2. Atmosphere control: Fluctuations in the purge gas flow rate. 3. Hygroscopic nature: Absorption of atmospheric moisture between runs.[5] | 1. Standardize sample loading: Use a consistent sample mass (e.g., 5-10 mg) and ensure it is evenly distributed in the pan. 2. Stable gas flow: Maintain a constant and calibrated purge gas flow rate. 3. Controlled environment: Handle and load the sample in a glovebox or a dry environment to minimize water uptake. |
| Difficulty in identifying degradation products by MS. | 1. Complex fragmentation patterns: The degradation products themselves can be reactive and fragment in complex ways in the mass spectrometer. 2. Low volatility of products: Some degradation products, particularly ring-opened species, may have low volatility and not be readily detected by gas-phase MS. | 1. Soft ionization techniques: Employ soft ionization mass spectrometry techniques to minimize fragmentation. 2. Combined analytical approach: Complement TGA-MS with other techniques like NMR spectroscopy of the residue to identify non-volatile products.[6] |
| Evidence of runaway reaction or sudden pressure increase. | Exothermic decomposition: The degradation of imidazolium hydroxides can be exothermic, leading to a rapid increase in temperature and pressure, especially in a closed system.[7][8][9][10][11] | 1. Small scale: Begin high-temperature experiments on a small scale. 2. Venting: Ensure adequate venting for any sealed reaction vessels. 3. Temperature monitoring: Use a reliable temperature controller and monitor the reaction temperature closely for any unexpected exotherms. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for [EMIM][OH] at high temperatures?
A1: The three main degradation pathways for [EMIM][OH] at elevated temperatures are:
-
SN2 Nucleophilic Attack: The hydroxide anion can act as a nucleophile and attack the methyl or ethyl groups on the imidazolium cation, leading to the formation of 1-ethylimidazole, 1-methylimidazole, methanol, and ethanol.[12]
-
Hofmann Elimination (E2): As a strong base, the hydroxide ion can abstract a β-hydrogen from the ethyl group, resulting in the formation of 1-methylimidazole, ethylene, and water.
-
Nucleophilic Attack at the C2 Position: The C2 carbon of the imidazolium ring is electrophilic and susceptible to attack by the hydroxide anion. This can lead to the formation of an unstable intermediate that subsequently undergoes ring-opening, forming various degradation products such as N-ethyl-N'-methylurea derivatives.[13][14]
Q2: How does the stability of [EMIM][OH] compare to other [EMIM]-based ionic liquids?
A2: Generally, imidazolium-based ionic liquids with halide or other non-basic anions exhibit higher thermal stability than [EMIM][OH].[2] The high reactivity of the hydroxide anion as both a strong base and a nucleophile significantly lowers the decomposition temperature of [EMIM][OH] compared to its counterparts with anions like bromide or tetrafluoroborate.
Q3: What is the typical onset decomposition temperature for [EMIM][OH]?
A3: The onset decomposition temperature of [EMIM][OH] can vary depending on factors such as purity, water content, and the analytical method used (e.g., heating rate in TGA).[3][15] While specific data for [EMIM][OH] is not abundantly available in the literature, related imidazolium hydroxides show decomposition beginning at temperatures significantly lower than their halide analogs, often in the range of 150-250 °C. For comparison, the decomposition temperature of [EMIM]Br has been reported to be around 311 °C.[16]
Q4: How can I quantitatively analyze the degradation products of [EMIM][OH]?
A4: A combination of analytical techniques is recommended for a comprehensive quantitative analysis:
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This allows for the identification of volatile degradation products as they are evolved during heating.[12][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the ionic liquid before and after heating can provide valuable information about changes in the chemical structure and the formation of non-volatile degradation products.[18][19]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the degradation products.
Q5: What safety precautions should I take when working with [EMIM][OH] at high temperatures?
A5: Due to its corrosive nature and potential for exothermic decomposition, the following safety precautions are crucial:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Small-Scale Experiments: Begin experiments on a small scale to assess the thermal behavior before scaling up.
-
Inert Atmosphere: Whenever possible, conduct high-temperature experiments under an inert atmosphere to prevent oxidative side reactions.
-
Pressure Relief: If heating in a sealed vessel, ensure it is equipped with a pressure relief mechanism.
-
Emergency Preparedness: Have appropriate spill control materials and fire extinguishing equipment readily available.
Experimental Protocols
Protocol 1: TGA-MS Analysis of [EMIM][OH] Thermal Degradation
This protocol outlines the general steps for analyzing the thermal decomposition of [EMIM][OH] using TGA-MS.
-
Sample Preparation:
-
Dry the [EMIM][OH] sample under high vacuum at 80 °C for at least 4 hours to remove any residual water.
-
In a glovebox or under an inert atmosphere, accurately weigh 5-10 mg of the dried [EMIM][OH] into a ceramic TGA pan.
-
-
TGA-MS Instrument Setup:
-
Install the sample pan into the TGA instrument.
-
Set the purge gas to high-purity nitrogen or argon with a flow rate of 50-100 mL/min.
-
Couple the TGA outlet to the mass spectrometer inlet via a heated transfer line (typically maintained at 200-250 °C).
-
Set the mass spectrometer to scan a mass range of m/z 10-200.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.
-
Correlate the mass loss events with the evolution of specific ions in the mass spectrometer to identify the volatile degradation products. For example, monitor for the m/z values corresponding to ethylene (28), water (18), 1-methylimidazole (82), and 1-ethylimidazole (96).
-
Workflow for TGA-MS Analysis
Caption: A streamlined workflow for TGA-MS analysis of [EMIM][OH].
References
-
Liu, S., Chen, Y., Shi, Y., Sun, H., Zhou, Z., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(15), 4571. [Link]
-
Stark, A., & Seddon, K. R. (2007). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. ChemRxiv. [Link]
-
Chambreau, S. D., Vaghjiani, G. L., & Livi, K. J. (2012). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. The Journal of Physical Chemistry B, 116(25), 7489–7497. [Link]
-
Sun, L., Yu, H., Li, Y., & Zhang, X. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. International Journal of Molecular Sciences, 23(4), 2153. [Link]
-
Wheeler, J. L., Pugh, M., Atkins, S. J., & Porter, J. M. (2017). Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. Applied Spectroscopy, 71(12), 2626–2631. [Link]
-
Chambreau, S. D., Vaghjiani, G. L., & Livi, K. J. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry B, 116(25), 7489–7497. [Link]
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Wang, C., Li, H., & Zhang, S. (2011). Degree of Ring-Opening Degradation of Imidazolium Salts after Exposure to Alkaline Solutions at 80 °C. ResearchGate. [Link]
-
Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic Liquid-Based Materials for Biomedical Applications. Polymers, 13(18), 3093. [Link]
-
Snee, T. J. (2020). Practical approach to prediction and prevention of runaway reactions. Journal of Loss Prevention in the Process Industries, 68, 104320. [Link]
-
Fan, J., Willdorf-Cohen, S., Schibli, E. M., Paula, Z., Goulet, M.-A., & Dekel, D. R. (2019). Degradation of imidazolium. a, b, c Selected regions of the ¹H NMR... ResearchGate. [Link]
-
Zhang, Y., Wang, Y., Zhang, X., & Wang, J. (2021). Facile Fabrication of 1-Methylimidazole/Cu Nanozyme with Enhanced Laccase Activity for Fast Degradation and Sensitive Detection of Phenol Compounds. Nanomaterials, 11(11), 2841. [Link]
-
Efimova, A. A., Stiling, J. M., & Smirnova, N. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. [Link]
-
WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. WIKA blog. [Link]
-
Ye, Y., & Elabd, Y. A. (2011). Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. Macromolecules, 44(21), 8494–8503. [Link]
-
Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica Acta, 357-358, 97–102. [Link]
-
G. Annat, R. MacFarlane, D., & K. R. Seddon. (2012). NMR investigation of imidazolium-based ionic liquids and their aqueous mixtures. Physical Chemistry Chemical Physics, 14(23), 8349–8357. [Link]
-
Zhang, J., Zhao, D., & Li, H. (2018). Sweet Ionic Liquids as High-Temperature and High-Voltage Supercapacitor Electrolytes. ACS Sustainable Chemistry & Engineering, 6(1), 1219–1226. [Link]
-
Belhocine, T., Forsyth, S. A., & Gunaratne, H. Q. N. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(45), 19684–19694. [Link]
-
Smith, A. M., & L. Brosmer, J. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. World Journal of Chemical Education, 10(2), 52-56. [Link]
-
Wang, Q., Sun, J., & Ouyang, M. (2019). Thermal Safety and Runaway Blocking Mechanism for Lithium-Ion Batteries through Introducing Nanoscale Magnesium Hydroxide into the LiNi 0.5 Co 0.2 Mn 0.3 O 2 Cathode. ResearchGate. [Link]
-
S. M. A. Hasan, S. M. A., & M. M. Farid. (2016). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry, 5(2), 1-6. [Link]
-
Lee, D. J., Lee, S. Y., & Lee, Y. G. (2023). High-stability room temperature ionic liquids: enabling efficient charge transfer in solid-state batteries by minimizing interfacial resistance. Energy Materials, 3(6), 060001. [Link]
-
de la Cruz, P., Pérez-Estrada, L. A., & El-Din, M. G. (2017). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Chemosphere, 185, 943–951. [Link]
-
Singh, S. K., & Rioux, R. M. (2015). Thermal Stability Limits of Imidazolium Ionic Liquids Immobilized on Metal-Oxides. The Journal of Physical Chemistry C, 119(36), 21066–21081. [Link]
-
Dzienia, A., & Spitalsky, Z. (2019). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Materials, 12(15), 2481. [Link]
-
Ranu, B. C., & Banerjee, S. (2007). Synthesis of 4-Iminothiazolidinones by Using [bmIm] OH. Journal of Chemical and Pharmaceutical Research, 2(4), 522-527. [Link]
-
Lozano, R., & Martinez-Palou, R. (2011). Electrochemistry of Room Temperature Ionic Liquids with Applications to Electrospray Propulsion. DSpace@MIT. [Link]
-
Wikipedia contributors. (2023). Alkaline anion-exchange membrane fuel cell. Wikipedia. [Link]
-
Stepnowski, P., & Zaleska-Chmielewska, A. (2009). Identification of 1-Butyl-3-methylimidazolium Chloride Degradation Products Formed in Fe(III)/H. Polish Journal of Environmental Studies, 18(2), 295-300. [Link]
-
Barton, J., & Nolan, P. (1990). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
-
Wu, H., & Li, H. (2017). Low-temperature and high-pressure phase behaviors in ionic liquids: 1- Alkyl-3-methylimidazolium iodide. ResearchGate. [Link]
-
Lin, K.-W., & Hall, M. B. (2014). Hydroxide Degradation Pathways for Imidazolium Cations: A DFT Study. The Journal of Physical Chemistry B, 118(23), 6247–6254. [Link]
-
Garcia-Segura, S., & Brillas, E. (2017). Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. Journal of Chemical Technology & Biotechnology, 92(7), 1717-1725. [Link]
-
Liu, S., Chen, Y., Shi, Y., Sun, H., Zhou, Z., & Mu, T. (2018). Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid by TGA, NMR, TG-MS experiments and DFT calculations. RSC Advances, 8(39), 22005-22013. [Link]
-
Wang, Q., Sun, J., & Ouyang, M. (2019). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Energies, 12(21), 4173. [Link]
-
Liaw, H.-J., Ger, M.-D., & Chen, C.-H. (2020). Fire and explosion hazards of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Scientific Reports, 10(1), 9478. [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]
-
Audu, I. G., & L. The-De, V. (2018). Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features. ResearchGate. [Link]
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- 19. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
Technical Support Center: Product Extraction from 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH])
Welcome to the technical support guide for navigating the unique challenges of product extraction from reactions utilizing the basic ionic liquid, 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, commonly known as [EMIM][OH]. This guide is designed for researchers, chemists, and drug development professionals who leverage the powerful catalytic and solvent properties of this task-specific ionic liquid but face downstream purification hurdles.
As a strong base and a polar, non-volatile solvent, [EMIM][OH] presents a distinct set of separation challenges compared to conventional molecular solvents.[1][2] This resource provides in-depth, field-tested solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Core Challenges & Chemical Principles
Effectively troubleshooting extraction issues begins with understanding the physicochemical properties of [EMIM][OH] that influence separation processes.
-
High Basicity: The hydroxide ([OH]⁻) anion renders the ionic liquid highly basic.[1] This is often the reason for its use as a catalyst or reagent, but it can also lead to the degradation of base-sensitive products (e.g., via hydrolysis of esters, elimination reactions) during reaction or workup.
-
Negligible Vapor Pressure: Like most ionic liquids, [EMIM][OH] is non-volatile.[3][4] This property, advantageous for high-temperature reactions, means it cannot be removed by simple evaporation. The product must be selectively removed from the ionic liquid.
-
High Polarity & Viscosity: Imidazolium-based ionic liquids are highly polar and often more viscous than common organic solvents.[5] This can affect mass transfer during liquid-liquid extraction and may lead to the formation of stable emulsions.
-
Solubility Profile: [EMIM][OH] is miscible with water and other polar solvents. It can dissolve a wide range of organic and inorganic compounds, sometimes making selective extraction of the desired product difficult.[6]
Section 2: Troubleshooting Guide (Symptom-Based Q&A)
This section addresses the most common issues encountered during product workup.
Issue 1: Persistent Emulsion Formation During Extraction
Question: "I'm performing a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, DCM), but a stubborn emulsion forms at the interface that won't separate. How can I resolve this?"
Answer:
Emulsion formation is a frequent challenge when working with ionic liquids. The imidazolium cation can act like a surfactant, stabilizing droplets of the dispersed phase. The key is to disrupt this stabilization.
Causality: Vigorous agitation (like shaking in a separatory funnel) increases the interfacial area between the two immiscible phases, allowing the ionic liquid to stabilize fine droplets, leading to an emulsion.
Solutions & Protocols:
-
Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel 10-15 times. This reduces the energy input, preventing emulsion formation while still allowing for sufficient mass transfer.[7]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture.[7] This dramatically increases the ionic strength and polarity of the aqueous/ionic liquid phase, forcing the less polar organic solvent and product to separate more cleanly.
-
Centrifugation: If the emulsion is persistent and volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and coalesce the separate phases.
-
Solvent Modification: Adding a small amount of a different co-solvent can alter the properties of the organic phase enough to destabilize the emulsion.[7]
-
Filtration: For small-scale applications, passing the mixture through a phase separation filter paper or a plug of glass wool can sometimes help break the emulsion.[7]
Issue 2: Poor Product Recovery in the Organic Phase
Question: "After multiple extractions, analysis (TLC, LC-MS) of the ionic liquid phase still shows a significant amount of my product. How can I improve my extraction efficiency?"
Answer:
Low recovery indicates that the partition coefficient of your product favors the ionic liquid phase over your chosen extraction solvent. This can be due to strong solute-solvent interactions, such as hydrogen bonding or electrostatic interactions, between your product and the ionic liquid.[8]
Causality: The high polarity and potential for hydrogen bonding with the [EMIM]⁺ cation can lead to strong solvation of polar or functionalized organic molecules, making them difficult to extract.
Solutions & Protocols:
-
pH Adjustment (Critical for [EMIM][OH]): The high basicity of [EMIM][OH] may deprotonate acidic functional groups on your product (e.g., phenols, carboxylic acids), forming a salt. This ionic form will be highly soluble in the ionic liquid and virtually insoluble in common organic solvents.
-
Protocol: Before extraction, carefully neutralize the reaction mixture by adding an acid (e.g., 1M HCl) until the pH is neutral or slightly acidic. This protonates your product, making it less polar and more amenable to extraction into an organic solvent.
-
-
Optimize Extraction Solvent: The choice of solvent is paramount. If your product is not being extracted effectively, the solvent may not be suitable.
-
Strategy: Use a more polar, water-immiscible solvent like ethyl acetate or dichloromethane for moderately polar products. For non-polar products, solvents like diethyl ether or toluene can be effective.[9] It may require screening several solvents to find the optimal choice.
-
-
Increase Number of Extractions: Perform multiple extractions with smaller volumes of solvent rather than one extraction with a large volume. This is a fundamental principle of liquid-liquid extraction that is often overlooked.
-
Temperature Modification: Gently warming the mixture (if your product is thermally stable) can decrease the viscosity of the ionic liquid and improve mass transfer, potentially aiding extraction.[10]
Issue 3: Ionic Liquid Contamination in the Final Product
Question: "My product, after solvent evaporation, is an oil or solid that is contaminated with [EMIM][OH]. How can I remove this residual ionic liquid?"
Answer:
Even with immiscible solvents, a small amount of the ionic liquid can be carried over into the organic phase. Subsequent purification is often necessary.
Causality: While [EMIM][OH] has low solubility in non-polar organic solvents, it can have partial miscibility with more polar solvents like ethyl acetate, especially in the presence of the product which can act as a phase-transfer agent.
Solutions & Protocols:
-
Aqueous Washes: If your product is hydrophobic and stable in water, wash the combined organic extracts with deionized water or brine. The highly water-soluble [EMIM][OH] will partition into the aqueous phase.
-
Silica Gel Chromatography: This is a highly effective method. Ionic liquids, being polar salts, adsorb very strongly to silica gel.[4]
-
Protocol: Dissolve your crude product in a minimal amount of a suitable solvent. Load it onto a silica gel column. Elute your product with a solvent system where your product has good mobility, but the ionic liquid remains at the origin. Typically, even highly polar solvent systems (e.g., 100% ethyl acetate or mixtures with methanol) will not elute the ionic liquid.[4]
-
-
Distillation (For Volatile Products): If your target product is volatile and thermally stable, it can be separated from the non-volatile ionic liquid by distillation, often under vacuum to lower the required temperature.[3][4][11]
-
Anti-Solvent Precipitation: If your product is solid, you can sometimes precipitate it from a solution while keeping the ionic liquid dissolved. Dissolve the crude product in a small amount of a solvent that dissolves both the product and the IL. Then, slowly add an "anti-solvent" in which your product is insoluble, but the IL is soluble. This will cause your product to crystallize or precipitate out, leaving the IL in the solution.
Section 3: Visual Workflows & Data
Troubleshooting Decision Tree for Product Extraction
The following diagram outlines a logical path for diagnosing and solving common extraction problems.
Caption: Troubleshooting decision tree for extraction issues.
General Liquid-Liquid Extraction (LLE) Workflow
This workflow provides a standard operating procedure for extracting a product from [EMIM][OH].
Caption: Standard LLE workflow for [EMIM][OH] systems.
Table 1: Extraction Solvent Selection Guide
This table provides general guidance on selecting an appropriate extraction solvent. Immiscibility with the aqueous/[EMIM][OH] phase is crucial.
| Product Polarity | Recommended Solvents | Relative Polarity Index | Notes |
| Non-Polar | n-Hexane, Cyclohexane, Toluene | 0.1 - 2.4 | Excellent phase separation. Best for hydrocarbons, non-functionalized aromatics. |
| Moderately Polar | Diethyl Ether, Dichloromethane (DCM) | 2.8 - 3.1 | Good general-purpose solvents. DCM is denser than water. |
| Polar | Ethyl Acetate (EtOAc) | 4.4 | Effective for many products with functional groups (esters, ketones). Can have slight miscibility, increasing risk of IL carryover. |
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Can I recycle the [EMIM][OH] after extraction?
-
A: Yes. After product extraction, the ionic liquid phase (which may be diluted with water and neutralized salts) can be purified. Typically, this involves removing the water under vacuum. The resulting ionic liquid can then be reused, though its purity should be checked to ensure no buildup of byproducts. Several techniques for IL recovery have been reviewed.[3][12]
-
-
Q2: My product is an amine. Do I still need to worry about pH?
-
A: Yes. Amines are basic. In the highly basic [EMIM][OH], your amine will be in its neutral, free-base form, which is ideal for extraction into an organic solvent. You would not want to add acid in this case, as that would form an ammonium salt that is highly soluble in the ionic liquid. Understanding your product's pKa is essential.
-
-
Q3: Is [EMIM][OH] thermally stable? Can I heat my reaction?
-
A: Imidazolium-based ionic liquids generally exhibit good thermal stability.[5] However, the presence of the strongly nucleophilic and basic hydroxide anion can potentially lower the decomposition temperature compared to analogues with non-basic anions. It is advisable to consult the supplier's data or run a thermogravimetric analysis (TGA) if you plan to use it at high temperatures (>100-150 °C).
-
References
- Vertex AI Search. (n.d.). Ionic liquids in extraction processes of metals and organic compounds from food products.
- Semantic Scholar. (n.d.). Extraction and Isolation of Natural Organic Compounds from Plant Leaves Using Ionic Liquids.
- Poole, C. F., & Poole, S. K. (2010). Extraction of organic compounds with room temperature ionic liquids.
- Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes.
- ResearchGate. (2012). How may I remove ionic liquids used as solvents from a mixture of other organic compounds?.
- Chalmers University of Technology. (2024). Techniques for recovery and recycling of ionic liquids: A review.
- Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. Green Chemistry, 20(20), 4560-4583.
- ResearchGate. (2013). How can we remove the ionic liquids (IL) from the final product?.
- LookChem. (n.d.). 1-ethyl-3-methylimidazol-3-ium,hydroxide.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- Sigma-Aldrich. (n.d.). 1-ETHYL-3-METHYLIMIDAZOLIUM HYDROXIDE SOLUTION(20-25% IN ETHANOL).
- NIH. (n.d.). Multi-Interactions in Ionic Liquids for Natural Product Extraction.
- BLDpharm. (n.d.). 250358-46-4|this compound.
- Sunway Pharm Ltd. (n.d.). 1-ethyl-3-methylimidazol-3-ium,hydroxide - CAS:250358-46-4.
- Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Patil, S. G., Kadam, D. S., & Bagul, R. R. (2017). Synthesis of 4-Iminothiazolidinones by Using [bmIm] OH. Journal of Chemical and Pharmaceutical Research, 9(10), 167-171.
Sources
- 1. Cas 250358-46-4,1-ethyl-3-methylimidazol-3-ium,hydroxide | lookchem [lookchem.com]
- 2. jocpr.com [jocpr.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of organic compounds with room temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionic liquids in extraction processes of metals and organic compounds from food products | Polish Society of Food Technologists [journal.pttz.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Multi-Interactions in Ionic Liquids for Natural Product Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. researchgate.net [researchgate.net]
- 12. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
optimizing the ionic conductivity of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide electrolytes
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support center for 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]). As researchers and developers, we understand that harnessing the full potential of this highly conductive yet sensitive ionic liquid requires a nuanced understanding of its chemistry and careful experimental execution. This guide is structured to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot issues, optimize your experimental parameters, and ensure the integrity of your results.
This resource is divided into two main sections:
-
Frequently Asked Questions (FAQs): Covering the fundamental principles and properties of [EMIM][OH].
-
Advanced Troubleshooting Guide: A problem-oriented section to diagnose and resolve common experimental challenges.
Let's begin by addressing some of the core concepts.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is [EMIM][OH] and why is it a promising electrolyte?
Answer: this compound, abbreviated as [EMIM][OH], is a room-temperature ionic liquid (IL). It consists of an organic imidazolium cation ([EMIM]⁺) and a hydroxide anion (OH⁻). Its primary appeal lies in its potential for high ionic conductivity. This is because the hydroxide ion, like a proton, can move through a hydrogen-bonded network (in this case, with water) via the Grotthuss mechanism, allowing for rapid charge transport that isn't solely dependent on slower, vehicular diffusion of the entire ion.
Q2: What are the key factors that determine the ionic conductivity of [EMIM][OH]?
Answer: The ionic conductivity of any electrolyte is a function of the number of charge carriers, their charge, and their mobility. For [EMIM][OH], this is influenced by several critical factors:
-
Purity: Contaminants from synthesis (e.g., halide ions) or exposure to air (e.g., carbonate ions) can significantly decrease conductivity.
-
Water Content: Water is not just an impurity but a critical component that facilitates the fast Grotthuss-type conduction mechanism for the hydroxide ion. However, the relationship is not linear; an optimal water content exists to maximize conductivity.
-
Temperature: Increased temperature generally enhances ion mobility and thus increases conductivity.[1][2]
-
Viscosity: Lower viscosity facilitates faster ion movement (vehicular transport), contributing to higher conductivity.[3][4] Water content and temperature are the primary levers to control viscosity.[5]
Q3: How is [EMIM][OH] typically synthesized and purified?
Answer: The synthesis of [EMIM][OH] is a multi-step process that requires careful control to avoid impurities. A common route is a two-step process:
-
Quaternization: Synthesis of the halide precursor, typically 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]) or chloride ([EMIM][Cl]), by reacting 1-methylimidazole with the corresponding ethyl halide (e.g., ethyl bromide).[6]
-
Anion Exchange: The halide anion (e.g., Br⁻) is then exchanged for a hydroxide anion (OH⁻). This is commonly achieved using a strong anion-exchange resin in the OH⁻ form or by reaction with a strong base like potassium hydroxide followed by removal of the resulting salt precipitate.
Purification is critical. Residual halides are a common issue. Purification methods often involve repeated treatments with decolorizing charcoal and rigorous drying under vacuum to remove solvents.[7]
Part 2: Advanced Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My measured ionic conductivity is significantly lower than expected.
This is the most common issue encountered and can stem from several sources. Let's diagnose it systematically.
Why it Happens: [EMIM][OH] is a strong base and will readily react with atmospheric carbon dioxide (CO₂) to form 3-ethyl-1-methyl-1H-imidazol-3-ium bicarbonate ([EMIM][HCO₃]) and carbonate ([EMIM]₂[CO₃]).[8][9] The bicarbonate and carbonate anions are much larger and less mobile than the hydroxide ion, and they do not benefit from the Grotthuss transport mechanism. This drastically reduces the overall ionic conductivity.
How to Diagnose:
-
¹H NMR Spectroscopy: The formation of bicarbonate/carbonate can sometimes be observed by a downfield shift of the acidic C2-proton on the imidazolium ring.
-
Titration: Perform a simple acid-base titration. If the molarity of the base is significantly lower than theoretically calculated from the weight of your [EMIM][OH], it indicates that a portion of the hydroxide has been neutralized by CO₂.
-
FTIR Spectroscopy: Look for the appearance of characteristic C=O stretching peaks for carbonate (around 1650-1700 cm⁻¹) or bicarbonate.
How to Fix/Prevent:
-
Inert Atmosphere: Always handle and store [EMIM][OH] under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to CO₂.
-
Degassing Solvents: If using solvents, ensure they are thoroughly degassed before use.
-
Purging: If you suspect CO₂ contamination, you may be able to regenerate the hydroxide by bubbling argon or nitrogen through the heated liquid, although this is often of limited effectiveness. Re-synthesis is often the best approach.
Why it Happens: The relationship between water content and ionic conductivity in hydroxide-based ILs is complex.
-
Too Little Water: Insufficient water prevents the formation of the extended hydrogen-bond network required for the efficient Grotthuss-type transport of OH⁻ ions. The transport becomes dominated by the much slower vehicular mechanism.
-
Too Much Water: While initial additions of water decrease viscosity and increase ion dissociation, excessive dilution reduces the concentration of charge carriers ([EMIM]⁺ and OH⁻) per unit volume, leading to a decrease in overall conductivity.[3][4][10]
How to Diagnose & Optimize:
-
Karl Fischer Titration: This is the gold standard for accurately determining water content.
-
Conductivity Titration: Systematically add small, known aliquots of ultrapure water to your [EMIM][OH] sample while measuring the ionic conductivity at a constant temperature. This allows you to experimentally determine the optimal water concentration for your specific batch and conditions.
Data Presentation: Effect of Water on Ionic Transport
| Water Content | Primary Effect | Impact on Conductivity |
| Low (< 2-5 wt%) | Insufficient H-bond network for Grotthuss mechanism. High viscosity. | Sub-optimal. Dominated by slow vehicular transport. |
| Optimal Range | Balances low viscosity, high charge carrier concentration, and an established H-bond network. | Maximum Conductivity. |
| High (> 20-30 wt%) | Dilution effect reduces the number of charge carriers per unit volume. | Decreases due to lower charge carrier density.[3][4] |
Why it Happens: Incomplete anion exchange during synthesis can leave behind precursor halides (e.g., Cl⁻, Br⁻). These ions have lower mobility than hydroxide and contribute less to the overall conductivity.
How to Diagnose:
-
Ion Chromatography: The most reliable method for quantifying halide impurities.
-
Silver Nitrate Test: A qualitative test. Adding a drop of AgNO₃ solution to an aqueous solution of your IL will produce a white (AgCl) or cream (AgBr) precipitate if halide ions are present.
How to Fix/Prevent:
-
Thorough Anion Exchange: Ensure sufficient residence time and an adequate amount of anion exchange resin during synthesis.
-
Washing: If synthesis involves precipitation, ensure the product is washed thoroughly with deionized water to remove any soluble halide salts.
-
Repurification: If significant halide contamination is detected, repeating the anion exchange step may be necessary.
Troubleshooting Workflow for Low Conductivity
To assist in your diagnostic process, the following workflow is recommended:
Caption: Troubleshooting flowchart for diagnosing low ionic conductivity.
Problem 2: The electrolyte is turning yellow or brown over time.
Why it Happens: Imidazolium cations, especially in the presence of a strong nucleophile like hydroxide and at elevated temperatures, can undergo degradation. The primary pathway is nucleophilic attack by OH⁻ at the most acidic proton on the imidazolium ring (at the C2 position, between the two nitrogen atoms).[11] This can initiate a ring-opening reaction, leading to the formation of colored, non-conductive byproducts.
How to Diagnose:
-
UV-Vis Spectroscopy: Degradation products often absorb in the visible range, which can be quantified.
-
NMR Spectroscopy (¹H and ¹³C): The appearance of new peaks and the disappearance of the characteristic imidazolium peaks are definitive signs of degradation.
-
LC-MS: Can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.[12]
How to Fix/Prevent:
-
Temperature Control: Avoid exposing the [EMIM][OH] electrolyte to high temperatures for prolonged periods. If heating is necessary for an application, conduct a stability study to determine the acceptable temperature-time window.
-
Steric Hindrance: For future material design, substituting the C2 position on the imidazolium ring with an alkyl group (e.g., creating a 1-ethyl-2,3-dimethylimidazolium cation) can sterically hinder the nucleophilic attack and significantly improve the cation's stability.[11]
Experimental Protocols
-
Setup: In a two-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 1-methylimidazole (1.0 eq).[13]
-
Solvent: Add dry ethyl acetate or toluene as the solvent.[6]
-
Addition: Cool the flask in an ice bath. Slowly add ethyl bromide (1.1 eq) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-60°C for 24-48 hours.[6]
-
Isolation: A viscous liquid or solid product will form. Decant the supernatant solvent.
-
Purification: Wash the product multiple times with fresh ethyl acetate or toluene to remove unreacted starting materials.
-
Drying: Dry the resulting [EMIM][Br] under high vacuum at ~60°C for at least 24 hours to remove any residual solvent.
-
Preparation: Prepare an aqueous solution of the synthesized [EMIM][Br].
-
Resin Packing: Pack a chromatography column with a strong anion-exchange resin (e.g., Amberlite IRA-400) and thoroughly wash it with deionized water until the eluent is neutral.
-
Conversion: Convert the resin to the hydroxide form by slowly passing a 1 M NaOH solution through the column until the eluent is strongly basic.
-
Washing: Wash the resin again with degassed, deionized water until the eluent is neutral (pH ~7) to remove excess NaOH.
-
Exchange: Slowly pass the [EMIM][Br] solution through the hydroxide-form resin column.
-
Collection: Collect the eluent, which is now an aqueous solution of [EMIM][OH].
-
Verification: Test the eluent for the absence of bromide ions using the AgNO₃ test.
-
Solvent Removal: Remove the water via rotary evaporation at low temperature (< 50°C) followed by drying under high vacuum to achieve the desired water content.
Visualization of Degradation Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 6. 1-Ethyl-3-methylimidazolium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of water on the carbon dioxide absorption by 1-alkyl-3-methylimidazolium acetate ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
regeneration and recycling strategies for 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Technical Support Center: 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH])
Welcome to the technical support resource for this compound ([EMIM][OH]). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven answers and troubleshooting for the regeneration and recycling of this highly useful but reactive ionic liquid (IL). Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure successful and repeatable outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the regeneration and recycling of [EMIM][OH] critical?
A1: The emphasis on regenerating [EMIM][OH] stems from two primary factors: economic viability and environmental sustainability. Ionic liquids are often costly, and their recovery and reuse can significantly reduce the overall expense of a process.[1][2] From an environmental standpoint, proper recycling prevents the release of these compounds into ecosystems. Although considered "green" solvents due to their low vapor pressure, some ionic liquids can be toxic or have low biodegradability, making their efficient recovery essential for responsible lifecycle management.[3]
Q2: What are the most common impurities found in used [EMIM][OH] and where do they come from?
A2: Impurities in used [EMIM][OH] can be broadly categorized:
-
Water: The hydroxide anion is highly hygroscopic, readily absorbing moisture from the atmosphere. Water is a common impurity that can significantly alter the IL's properties and reactivity.
-
Reaction Byproducts: Solutes, unreacted starting materials, or byproducts from the chemical process in which the IL was used.
-
Degradation Products: Imidazolium-based ILs can degrade under certain conditions (e.g., high temperature, presence of strong nucleophiles).[4] For [EMIM][OH], the basicity of the hydroxide can catalyze self-degradation pathways, often leading to discoloration (yellowing or browning).
-
Carbon Dioxide: The hydroxide anion reacts readily with atmospheric CO2 to form 3-ethyl-1-methyl-1H-imidazol-3-ium bicarbonate ([EMIM][HCO3]) or carbonate ([EMIM]2[CO3]).[5] This is a critical and often overlooked impurity that neutralizes the active hydroxide, reducing its efficacy.
Q3: What are the main challenges specific to regenerating an IL with a hydroxide anion?
A3: The primary challenge is the reactivity of the hydroxide anion itself.
-
Thermal Instability: Imidazolium hydroxides are generally less thermally stable than their halide or acetate counterparts.[6][7][8] Aggressive heating, such as high-temperature vacuum distillation, can lead to decomposition rather than purification.[9]
-
Reactivity with CO2: Constant exposure to air will progressively convert the hydroxide to bicarbonate/carbonate, altering its chemical nature. Regeneration strategies must be performed under an inert atmosphere (e.g., Nitrogen or Argon) wherever possible.
-
Basicity-Induced Degradation: The strong basicity can promote side reactions, including the abstraction of the acidic proton at the C(2) position of the imidazolium ring, which can be a pathway for degradation.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with recycled [EMIM][OH].
Issue 1: The recycled [EMIM][OH] is discolored (yellow to brown), but was clear when new.
-
Probable Cause: This indicates chemical degradation. The chromophores responsible are often complex products from the breakdown of the imidazolium ring. This can be caused by excessive heat during use or regeneration, or reaction with unstable components in your experimental setup.
-
Solution Path:
-
Decolorization: Treatment with activated charcoal is an effective method for removing colored organic impurities.[11] (See Protocol 2).
-
Solvent Washing: If the impurities are non-polar, a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) can remove them.[11] Ensure the chosen solvent is immiscible with your IL.
-
Evaluate Process Conditions: Review the temperatures and chemical environment your IL was exposed to. Consider lowering the process temperature to prevent future degradation.
-
Issue 2: The regenerated IL shows significantly lower activity or catalytic performance.
-
Probable Cause: This is a classic symptom of contamination. The most likely culprit for an IL with a hydroxide anion is neutralization by atmospheric CO2, converting the active [OH]⁻ to the much less basic [HCO3]⁻. Residual water or other protic species can also interfere.
-
Solution Path: The following decision tree can guide your troubleshooting process.
Issue 3: I observe a precipitate or haze in my recycled [EMIM][OH].
-
Probable Cause: This could be due to several factors:
-
Insoluble reaction byproducts from its previous use.
-
Formation of insoluble salts if the IL has been contaminated with incompatible ions.
-
Precipitation of degradation products.
-
-
Solution Path:
-
Filtration: Use a syringe filter (PTFE or nylon, depending on chemical compatibility) to remove solid particulates.
-
Centrifugation: For fine precipitates, centrifuge the sample at high speed and decant the clear supernatant.
-
Identification: If possible, analyze the precipitate to understand its origin and prevent its formation in the future.
-
Regeneration & Recycling Protocols
Protocol 1: Water Removal (Dehydration)
-
Objective: To remove excess water, which is a common impurity that affects performance.
-
Causality: The hygroscopic nature of [EMIM][OH] necessitates a robust drying procedure. Vacuum and heat lower the boiling point of water, while molecular sieves trap water molecules in their pores.[12]
-
Methodology:
-
Place the used [EMIM][OH] in a round-bottom flask.
-
Add activated 3 Å molecular sieves (approx. 5-10% w/w). Do not use 4 Å or 5 Å, as they can also adsorb the IL itself.[12]
-
Attach the flask to a high-vacuum line (Schlenk line).
-
Heat the flask gently to 50-60°C. Caution: Avoid excessive temperatures to prevent thermal degradation.[6]
-
Dry under dynamic vacuum for 12-24 hours.
-
Validation: The water content should be verified using Karl Fischer titration. A target of <500 ppm is suitable for most applications.
-
Protocol 2: Decolorization with Activated Carbon
-
Objective: To remove colored organic impurities and degradation products.
-
Causality: Activated carbon has a high surface area and porous structure, allowing it to adsorb large organic molecules (often colored) from the liquid phase.[11]
-
Methodology:
-
Dissolve the discolored [EMIM][OH] in a minimal amount of a suitable volatile solvent (e.g., ethanol, as it is often supplied in it) to reduce viscosity. This greatly improves filtration efficiency.[11]
-
Add activated charcoal (1-2% w/w) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours under an inert atmosphere.
-
Remove the charcoal via centrifugation followed by decanting, or by filtration through a pad of Celite®.
-
Remove the volatile solvent under reduced pressure using a rotary evaporator.
-
Perform a final drying step as described in Protocol 1.
-
Validation: The IL should be visually clear. Purity can be further assessed by UV-Vis spectroscopy to check for the removal of chromophores.
-
Protocol 3: Liquid-Liquid Extraction for Organic Impurity Removal
-
Objective: To remove non-polar or hydrophobic organic impurities.
-
Causality: This technique relies on the differential solubility of impurities between the ionic liquid phase and an immiscible organic solvent.[1][13]
-
Methodology:
-
Select an appropriate organic solvent that is immiscible with [EMIM][OH] (e.g., ethyl acetate, hexane, or toluene). The choice depends on the nature of the impurity to be removed.
-
In a separatory funnel, combine the used IL with an equal volume of the chosen organic solvent.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The denser IL phase will typically be the bottom layer.
-
Drain the IL phase and repeat the extraction with fresh organic solvent 2-3 times.
-
After the final extraction, transfer the IL to a flask and remove any residual organic solvent under vacuum.
-
Perform a final drying step (Protocol 1).
-
Validation: Analyze the IL using NMR or GC-MS to confirm the absence of the organic impurity.
-
}
Caption: General workflow for the regeneration of [EMIM][OH].Data Summary Table
The choice of regeneration technique depends heavily on the type of impurity present.
| Regeneration Technique | Primary Target Impurity | Advantages | Disadvantages | Validation Method |
| Vacuum Drying | Water, volatile organics | Simple, effective for volatiles | Ineffective for non-volatile solutes; risk of thermal degradation if overheated | Karl Fischer Titration |
| Activated Carbon | Color, large organic molecules | Highly effective for chromophores | Can be difficult to filter; potential for introducing fines; non-selective | UV-Vis Spectroscopy |
| Liquid-Liquid Extraction | Non-polar organic solutes | Selective for specific impurity types | Requires immiscible solvents; introduces solvent that must be removed | NMR, HPLC, GC-MS |
| Membrane Separation | Dissolved salts, macromolecules | Energy-efficient, can be continuous | Membrane fouling; specific membranes required for ILs[3][14] | HPLC, Ion Chromatography |
| Electrochemical Methods | Metal ions, CO2 adducts | Can regenerate active species isothermally[15] | Can be complex; electrode stability issues | Cyclic Voltammetry, Titration |
References
-
Recovery and purification of ionic liquids from solutions: a review. RSC Advances. [Link][1][2][16]
-
Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology. [Link][13]
-
Amine-Based Ionic Liquid for CO2 Capture and Electrochemical or Thermal Regeneration. ACS Publications. [Link][15]
-
Recovery and purification of ionic liquids from solutions: a review - PMC. PubMed Central. [Link][1]
-
Membrane filtration is used in the recovery of ionic liquids. Bonatech. [Link][14]
-
Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. FAO AGRIS. [Link][4]
- A purification method of ionic liquids to obtain their high purity.
-
High-efficiency recovery, regeneration and recycling of 1-ethyl-3-methylimidazolium hydrogen sulfate for levulinic acid production from sugarcane bagasse with membrane-based techniques. PubMed. [Link]
-
Functions of Ionic Liquids in Preparing Membranes for Liquid Separations: A Review. MDPI. [Link][17]
-
Supported Liquid Membranes Based on Bifunctional Ionic Liquids for Selective Recovery of Gallium. PubMed Central. [Link][18]
-
A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. ACS Publications. [Link]
-
High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. RSC Publishing. [Link]
-
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. [Link]
-
Recovery of ionic liquids from aqueous solutions using membrane technology. ResearchGate. [Link][3]
-
Electro-Fenton treatment of imidazolium-based ionic liquids: Kinetics and degradation pathways. ResearchGate. [Link]
-
The purification of an ionic liquid. ResearchGate. [Link][12]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. ACS Publications. [Link]
-
Extractive Distillation with Ionic Liquids: A Review. ResearchGate. [Link]
-
Degradation of imidazolium-based ionic liquids in aqueous solution by Fenton oxidation. ResearchGate. [Link][19]
-
Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers. [Link][10]
-
Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. PubMed. [Link][20]
-
Reactive capture and electrochemical conversion of CO 2 with ionic liquids and deep eutectic solvents. RSC Publishing. [Link][21]
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. MDPI. [Link]
-
Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. ACS Publications. [Link]
-
Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. [Link]
-
An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. ResearchGate. [Link][6]
-
1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate. PubChem. [Link][5]
-
Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. [Link][7]
-
Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy. PubMed. [Link][8]
-
Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. [Link][9]
Sources
- 1. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis [agris.fao.org]
- 5. 1-Ethyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate | C7H12N2O3 | CID 57356863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.chalmers.se [research.chalmers.se]
- 14. bona-filtration.com [bona-filtration.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Supported Liquid Membranes Based on Bifunctional Ionic Liquids for Selective Recovery of Gallium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reactive capture and electrochemical conversion of CO 2 with ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00390J [pubs.rsc.org]
Technical Support Center: Handling High-Viscosity 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
As a Senior Application Scientist, I understand that working with unique reagents like the ionic liquid (IL) 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, often abbreviated as [EMIM][OH], presents both exciting opportunities and significant technical challenges. Its high viscosity and potent basicity are key properties that, while beneficial for certain applications, demand specialized handling protocols.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the complexities of using [EMIM][OH] in the laboratory. We will move beyond simple instructions to explain the underlying principles, ensuring your experiments are not only successful but also safe and reproducible.
Safety First: Essential Precautions for [EMIM][OH]
Before handling [EMIM][OH], it is critical to recognize its hazardous properties. As an imidazolium hydroxide salt, it is a strong base and can cause skin and serious eye irritation.[2][3] All handling should be performed in accordance with your institution's safety protocols and the information provided in the Safety Data Sheet (SDS).
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][4]
-
Ventilation: Handle the IL in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.[4]
-
Spill Management: Keep a spill kit readily available. Spills should be contained and absorbed with an inert material (e.g., vermiculite, dry sand). The collected material must be disposed of as hazardous waste.[4] Do not use combustible materials like paper towels for large spills.
-
Storage: Store [EMIM][OH] in a tightly sealed container to prevent the absorption of atmospheric CO₂ and water, which can neutralize the hydroxide and alter its properties.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the handling and use of high-viscosity [EMIM][OH] in a question-and-answer format.
Dispensing and Transferring
Question 1: My measurements are inaccurate when using a standard air-displacement pipette. What's causing this and how can I fix it?
Answer: This is a classic issue when handling viscous liquids. The high viscosity of [EMIM][OH] creates significant resistance to flow, leading to several problems with standard pipettes:
-
Mechanism of Error: The air cushion in a standard pipette can compress or expand during aspiration and dispensing, causing the volume of liquid moved to be less than intended. Furthermore, the slow flow rate means that a significant film of the IL can remain on the inside of the pipette tip, leading to under-delivery.
-
Causality: The high viscosity stems from strong intermolecular forces, primarily charge-charge interactions and van der Waals forces, which are characteristic of ionic liquids.[6][7] These forces resist the movement required for accurate pipetting.
Solutions:
-
Positive-Displacement Pipettes: This is the most reliable solution. These pipettes use a piston that is in direct contact with the liquid, eliminating the air cushion and physically pushing the entire sample out of the tip.[8] This ensures accurate and precise dispensing regardless of the liquid's viscosity or density.
-
Reverse Pipetting Technique: If a positive-displacement pipette is unavailable, the reverse pipetting technique with a standard pipette offers a significant improvement. See Protocol 1 for a step-by-step guide.
-
Gravimetric Dispensing: For ultimate accuracy, dispense the IL by mass instead of volume.[9] Place your vessel on a tared analytical balance and add the IL dropwise until the target mass is reached. You can then convert mass to volume using the IL's density, if required.
Question 2: I'm losing a significant amount of [EMIM][OH] during transfer between containers. How can I ensure a complete transfer?
Answer: The adhesive nature of viscous ILs means they readily coat and cling to surfaces. To mitigate this:
-
Solution-Based Transfer: If your experimental procedure allows, dissolve the weighed [EMIM][OH] in a small amount of a compatible, volatile solvent within the original container. Transfer the resulting low-viscosity solution, then rinse the original container with more solvent and add the rinsing to the primary vessel. The solvent can then be removed under vacuum (e.g., via rotary evaporation) if necessary.[9]
-
Warming the Ionic Liquid: Gently warming the [EMIM][OH] can significantly reduce its viscosity, making it flow more easily.[10] A 10-20°C increase can have a profound effect. Always use a calibrated hot plate or water bath and ensure the temperature is well below any decomposition point and compatible with your experiment.
Mixing and Dissolving
Question 3: My reaction or dissolution is extremely slow. How can I improve mixing efficiency?
Answer: The high viscosity of [EMIM][OH] severely impedes mass transfer, which is critical for efficient mixing and dissolution. A standard magnetic stir bar may be ineffective, creating a "cavern" around itself while the rest of the liquid remains static.
Solutions:
-
Mechanical Stirring: An overhead mechanical stirrer with a paddle or turbine-style impeller is far more effective for viscous media. It provides the torque needed to ensure bulk fluid motion.
-
Solvent Addition: If permissible in your system, adding a co-solvent will decrease the overall viscosity and improve mass transfer.[6] Water or short-chain alcohols like ethanol are often compatible with imidazolium-based ILs.
-
Sonication: A laboratory ultrasonic bath can be used to homogenize mixtures containing [EMIM][OH], as the cavitation effect provides intense localized mixing energy.
Cleaning and Disposal
Question 4: How do I effectively clean glassware contaminated with [EMIM][OH]?
Answer: Due to its low volatility and sticky nature, [EMIM][OH] cannot be simply evaporated or rinsed away with water alone.
-
Mechanism of Cleaning: The principle is to first mechanically remove as much of the IL as possible, then use a solvent in which the IL is highly soluble to wash away the residue.
-
Recommended Procedure: See Protocol 2 for a detailed cleaning workflow. The key is to use a compatible solvent like deionized water, isopropanol, or ethanol for the final rinses. For stubborn residues, soaking the glassware in the solvent may be necessary.
-
Waste Disposal: All cleaning solvents and materials (e.g., wipes) containing [EMIM][OH] must be collected and disposed of as hazardous chemical waste according to your local regulations.[4]
Frequently Asked Questions (FAQs)
Q: What is the primary cause of high viscosity in ionic liquids like [EMIM][OH]? A: The high viscosity is a result of the strong coulombic (charge-charge) interactions between the imidazolium cations and hydroxide anions, supplemented by van der Waals forces and potential hydrogen bonding. This creates a dense, structured network that resists flow much more than neutral molecular solvents.[7]
Q: How can I lower the viscosity of [EMIM][OH] for easier handling? A: There are two primary methods to reduce viscosity, which can be used alone or in combination.
| Method | Mechanism | Considerations |
| Heating | Increases thermal energy, overcoming intermolecular forces and allowing ions to move more freely.[10] | Ensure temperature is stable and does not degrade the IL or other reagents. |
| Dilution | Adding a low-viscosity, miscible co-solvent physically separates the ions, weakening the intermolecular forces.[6] | The solvent must be compatible with your downstream application. Water or ethanol are common choices. |
Q: What materials are compatible with [EMIM][OH]? A: Generally, high-quality borosilicate glass (Pyrex®), stainless steel, and PTFE (Teflon™) are compatible. Given its strong basicity, you should avoid contact with aluminum, brass, and other non-resistant metals. It may also degrade certain plastics; always perform a small compatibility test if you are unsure. Avoid strong acids, as they will cause a vigorous neutralization reaction.
Experimental Protocols
Protocol 1: Accurate Dispensing using Reverse Pipetting
This technique minimizes errors from viscosity and surface tension by avoiding the complete emptying of the pipette tip.
-
Attach a fresh pipette tip.
-
Depress the plunger completely to the second stop (the "blowout" position).
-
Submerge the tip into the [EMIM][OH] solution.
-
Slowly and smoothly release the plunger to its resting (first) stop to aspirate the liquid. Do not release it quickly, as this will introduce air bubbles and cause inaccurate aspiration.
-
Withdraw the tip from the liquid, touching it against the container edge to remove any excess IL on the outside of the tip.
-
To dispense, place the tip against the wall of the receiving vessel and smoothly depress the plunger to the first stop .
-
A small amount of liquid will remain in the tip. This is expected. Hold the plunger at the first stop and withdraw the pipette.
-
Properly eject the tip into a waste container. Do not reuse the tip for the next aliquot.
Protocol 2: Cleaning Contaminated Glassware
-
Don appropriate PPE (gloves and safety goggles).
-
Mechanical Removal: Use a disposable rubber spatula or scraper to remove the majority of the viscous [EMIM][OH] from the glassware. Transfer this bulk waste into a designated hazardous waste container.
-
Initial Rinse: Rinse the glassware with a suitable solvent such as isopropanol or ethanol to dissolve the remaining IL. Swirl the solvent to ensure contact with all contaminated surfaces. Pour the solvent waste into a designated hazardous waste container.
-
Secondary Rinse: Repeat the rinse with fresh solvent. At this stage, the glassware should appear clean.
-
Final Wash: Wash the glassware with laboratory detergent and deionized water as you would with standard lab glass, then allow it to dry completely.
Visualized Workflows
Troubleshooting Inaccurate Liquid Transfer
Caption: Step-by-step workflow for the safe cleanup of an [EMIM][OH] spill.
References
- Pasban, A. A., Asghari, A., Beigi, A. A. M., & Rajabi, M. (2023). Experimental Study on Viscosity Reduction of Iranian Heavy Export Crude Oil by Using Imidazolium based Ionic Liquids Supported on ZIF-8 Organic Framework. Journal of Petroleum Science and Technology, 13(3), 39.
-
MDPI. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI. Available at: [Link]
-
MDPI. (n.d.). Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. MDPI. Available at: [Link]
-
Philippi, F., et al. (2022). Pressing matter: why are ionic liquids so viscous? RSC Publishing. Available at: [Link]
- Thermo Fisher Scientific. (2025).
-
RACO. (2021). Effects of imidazolium-based ionic liquids on the viscosity of Mexican heavy crude oil: experimental and modeling study. RACO. Available at: [Link]
-
ResearchGate. (2013). What's your typical cleaning method for your ionic liquids? ResearchGate. Available at: [Link]
-
PMC - NIH. (2025). Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. PMC - NIH. Available at: [Link]
-
YouTube. (2018). Handling of viscous liquids - Basics, Techniques and Tricks. YouTube. Available at: [Link]
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
-
LookChem. (n.d.). Cas 250358-46-4, 1-ethyl-3-methylimidazol-3-ium,hydroxide. LookChem. Available at: [Link]
-
Reddit. (2022). What is the easiest way that you've found to transfer oils and other sticky liquids in exact amounts between containers? Reddit. Available at: [Link]
-
Ionic Liquids for the Green Cleaning of Paintings; Between Properties and Synthesis. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Removal of Surface Contaminants Using Ionic Liquids. ResearchGate. Available at: [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 1-Ethyl-3-methylimidazolium chloride. Fisher Scientific.
-
Solvionic. (n.d.). CLEANING SURFACE BY A PROTIC IONIC LIQUID. Solvionic. Available at: [Link]
-
PubChem. (n.d.). 1-ethyl-3-methylimidazolium. PubChem. Available at: [Link]
-
ACS Publications. (2023). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B. Available at: [Link]
-
MDPI. (n.d.). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. Available at: [Link]
Sources
- 1. Cas 250358-46-4,1-ethyl-3-methylimidazol-3-ium,hydroxide | lookchem [lookchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. 1-ethyl-3-methylimidazol-3-ium,hydroxide - CAS:250358-46-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. raco.cat [raco.cat]
Technical Support Center: 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide ([EMIM][OH]) Synthesis
Welcome to the technical support guide for the synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]). This document is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into minimizing impurity formation during this sensitive synthesis. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of [EMIM][OH].
Q1: What is the most common and highest-purity synthesis route for [EMIM][OH]?
The most reliable and widely accepted method for producing high-purity [EMIM][OH] is a two-step process:
-
Quaternization: Synthesis of the halide precursor, 3-Ethyl-1-methyl-1H-imidazol-3-ium bromide ([EMIM][Br]) or iodide ([EMIM][I]), from 1-methylimidazole and the corresponding ethyl halide.
-
Anion Exchange: Conversion of the halide precursor to the hydroxide form using a strong-base anion exchange resin. This method is superior to alternatives like reaction with silver oxide (Ag₂O) or potassium hydroxide (KOH) as it avoids contamination with metal ions (Ag⁺, K⁺) and simplifies the removal of byproduct salts.[1][2]
Q2: What are the primary impurities I should be concerned about?
There are three main classes of impurities in [EMIM][OH] synthesis:
-
Process-Related Impurities: These include unreacted starting materials (1-methylimidazole, ethyl halide) and residual halide ions (Br⁻, I⁻) from incomplete anion exchange. Halide impurities are known to significantly alter the physicochemical properties of ionic liquids, such as viscosity and electrochemical stability.[3][4]
-
Cation Degradation Products: The imidazolium cation is susceptible to degradation under strongly basic conditions, which can lead to ring-opening or the formation of N-heterocyclic carbenes.[5] This is often the source of color in the final product.
-
Environmental Contaminants: The highly basic nature of the hydroxide anion makes it prone to rapidly absorbing atmospheric carbon dioxide (CO₂), leading to the formation of 3-Ethyl-1-methyl-1H-imidazol-3-ium bicarbonate ([EMIM][HCO₃]) and carbonate ([EMIM]₂[CO₃]).[6][7] This reaction neutralizes the hydroxide, reducing the product's basicity and efficacy.
Q3: My final [EMIM][OH] solution is yellow/brown. Is it still usable?
A yellow or brown discoloration is a common issue and typically indicates degradation of the imidazolium cation. While the product may still contain active hydroxide, the presence of these colored impurities suggests that side reactions have occurred. For high-purity applications, such as in pharmaceutical development or catalysis, a colorless product is essential. The discoloration can often be traced to excessive heat during synthesis or prolonged exposure to strong base.[8]
Q4: How should I store aqueous [EMIM][OH] solutions?
Due to its reactivity with atmospheric CO₂, [EMIM][OH] solutions must be stored in tightly sealed, chemically resistant containers (e.g., HDPE or PTFE) under an inert atmosphere (e.g., nitrogen or argon). Store at reduced temperatures (2-8 °C) to minimize the rate of cation degradation.
Part 2: Troubleshooting Guide & Protocols
This section provides in-depth solutions to specific experimental problems, complete with detailed protocols.
Issue 1: Incomplete Halide Exchange & Residual Halide Testing
Q: My final product still contains significant halide impurities after passing it through the anion exchange column. What went wrong?
This is a common issue that can arise from several factors: insufficient resin capacity, poor column packing, incorrect flow rate, or exhaustion of the resin's hydroxide form.
Causality Explained: The anion exchange process is an equilibrium-driven reaction where hydroxide ions on the resin are swapped for halide ions in the solution. To drive this equilibrium to completion (>99.9% exchange), a significant excess of hydroxide-form resin is required, and the contact time between the [EMIM][Halide] solution and the resin must be sufficient.
Troubleshooting Steps:
-
Verify Resin Capacity: Ensure you are using a sufficient excess of anion exchange resin. A general rule of thumb is to use at least 2-3 equivalents of resin exchange capacity relative to the moles of [EMIM][Halide].
-
Optimize Flow Rate: Pass the [EMIM][Halide] solution through the column at a slow flow rate (e.g., 1-2 bed volumes per hour) to maximize residence time.
-
Recirculate the Solution: For maximum exchange efficiency, recirculate the eluate through the column 2-3 times.
-
Test for Halide Breakthrough: As the solution exits the column, periodically test small aliquots for the presence of halide ions before combining the full batch.
Protocol 2.1: Qualitative & Quantitative Halide Testing
-
Qualitative Test (Silver Nitrate Spot Test):
-
Place one drop of the column eluate into a clean test tube.
-
Add 1 mL of deionized water and 1-2 drops of dilute nitric acid.
-
Add 1-2 drops of 0.1 M silver nitrate (AgNO₃) solution.
-
The formation of a white/yellow precipitate (AgBr/AgI) indicates the presence of residual halides. Continue passing the solution through the resin until this test is negative.
-
-
Quantitative Analysis: For precise quantification of halide impurities, Ion Chromatography (IC) is the preferred method, capable of detecting halide concentrations down to the parts-per-million (ppm) level.[3]
| Analytical Method | Typical Limit of Quantification (Chloride) | Notes |
| Ion Chromatography (IC) | < 8 ppm | The most accurate and widely used method.[3] |
| Chloride-Selective Electrode | ~50-100 ppm | Calibration can be matrix-dependent. |
| Argentometric Titration (Volhard) | > 200 ppm | Less sensitive; suitable for higher concentrations. |
Issue 2: Product Discoloration and Cation Degradation
Q: How can I prevent my [EMIM][OH] solution from turning yellow during synthesis?
Discoloration is primarily caused by the degradation of the [EMIM]⁺ cation in the strongly basic environment. The C2 proton (the one between the two nitrogen atoms) is acidic and can be abstracted by hydroxide, leading to the formation of an N-heterocyclic carbene (NHC), which can participate in subsequent degradation pathways.[5] This process is accelerated by heat and oxygen.
Preventative Measures:
-
Temperature Control: Conduct the anion exchange at room temperature or below. If possible, use a jacketed column with chilled water circulation.
-
Inert Atmosphere: Degas all solutions (water, [EMIM][Br] solution) thoroughly before use. Perform the entire anion exchange and subsequent handling under a nitrogen or argon atmosphere to prevent oxidation.
-
Minimize Contact Time: Do not let the [EMIM][OH] solution sit for extended periods. Use it immediately or quickly neutralize it with an acid if preparing a different salt.
Diagram 2.1: Key Impurity Formation Pathways
Below is a diagram illustrating the two most critical impurity pathways: carbonate formation from CO₂ and cation degradation.
Caption: High-level workflow for [EMIM][OH] synthesis.
Protocol 3.1: Synthesis of [EMIM][OH] via Anion Exchange Resin
Materials:
-
1-methylimidazole (distilled)
-
Ethyl bromide or iodide
-
Ethyl acetate (anhydrous)
-
Strongly basic anion exchange resin (e.g., Amberlite® IRA-400(OH))
-
Sodium hydroxide (NaOH)
-
Deionized, degassed water
-
0.1 M Silver Nitrate (AgNO₃) solution
Step 1: Synthesis of [EMIM][Br] (Quaternization)
-
In a round-bottom flask under a nitrogen atmosphere, combine 1-methylimidazole (1.0 eq) with a suitable solvent like ethyl acetate.
-
Cool the mixture in an ice bath.
-
Slowly add ethyl bromide (1.0-1.05 eq) dropwise with vigorous stirring.
-
After addition, allow the reaction to warm to room temperature and stir for 24-48 hours. A white solid ([EMIM][Br]) will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with anhydrous ethyl acetate to remove unreacted starting materials, and dry under high vacuum.
Step 2: Preparation of the Hydroxide-Form Anion Exchange Resin
-
Prepare a packed column with the anion exchange resin (Cl⁻ or Br⁻ form as supplied).
-
Wash the resin with several bed volumes of deionized water.
-
Slowly pass a 1-2 M NaOH solution through the column until the eluate is strongly basic. This converts the resin to the hydroxide form. [9][10]Use at least 3-4 column volumes of the NaOH solution.
-
Wash the resin thoroughly with deionized, degassed water until the pH of the eluate returns to neutral. This step is critical to remove all excess NaOH.
Step 3: Anion Exchange
-
Prepare a solution of the dried [EMIM][Br] in deionized, degassed water (e.g., 1 M concentration).
-
Under an inert atmosphere, slowly pass the [EMIM][Br] solution through the prepared hydroxide-form resin column.
-
Collect the eluate ([EMIM][OH] solution) in a flask also kept under an inert atmosphere.
-
Periodically test the eluate for the presence of bromide ions using the AgNO₃ spot test (Protocol 2.1).
-
If the test is positive, continue to pass the solution through the column (or a fresh column) until no halide is detected.
Step 4: Final Product Handling
-
The resulting colorless aqueous solution is [EMIM][OH]. Determine its concentration via titration with a standardized acid (e.g., HCl).
-
Store immediately in a tightly sealed container under an inert atmosphere at 2-8 °C.
References
-
The Advances in the Chemistry of CO2 Capture Webinar. (2022). YouTube. Available at: [Link]
-
Hardacre, C., Holbrey, J. D., Nieuwenhuyzen, M., & Seddon, K. R. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. ACS Publications. Available at: [Link]
-
Vander Hoogerstraete, T., & Deun, K. V. (n.d.). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence (TXRF). Lirias. Available at: [Link]
-
Leone, M., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A. Available at: [Link]
- Huddleston, J. G., & Rogers, R. D. (1999). Regeneration of strong-base anion-exchange resins by sequential chemical displacement. Google Patents.
-
Singh, S. K., & Kundu, A. (2018). High CO2 absorption capacity by chemisorption at cations and anions in choline-based ionic liquids. RSC Publishing. Available at: [Link]
-
Wa, Y. (2019). How can I replace Cl- ions of an anionic exchange resin with OH ions? ResearchGate. Available at: [Link]
-
Yuen, A., Masters, A., & Maschmeyer, T. (2013). 1,3-Disubstituted imidazolium hydroxides: Dry salts or wet carbenes? ResearchGate. Available at: [Link]
-
Siedlecka, E. M., et al. (2008). Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system. Journal of Hazardous Materials. Available at: [Link]
-
Rivas, M. A., et al. (2021). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration. PMC - NIH. Available at: [Link]
-
Wang, J., et al. (2015). Factors that influence the degradation of 1-ethyl-3-methylimidazolium hexafluorophosphate by Fenton oxidation. RSC Publishing. Available at: [Link]
-
Siedlecka, E. M., et al. (2007). Degradation of 1-butyl-3-methylimidazolium chloride ionic liquid in a Fenton-like system. ResearchGate. Available at: [Link]
-
Verevkin, S. P., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. MDPI. Available at: [Link]
-
Gordon, C. M., Holbrey, J. D., & Seddon, K. R. (2006). Decolorization of Ionic Liquids for Spectroscopy. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2011). Synthesis of alkyl imidazolium and pyridinium hydroxide basic ionic liquids. ResearchGate. Available at: [Link]
-
Ghiaci, P., et al. (2024). Ionic Liquids as Reconditioning Agents for Paper Artifacts. MDPI. Available at: [Link]
-
Van den Broeke, J., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Eindhoven University of Technology. Available at: [Link]
-
Stepnowski, P., et al. (2011). Ionic Liquids: Methods of Degradation and Recovery. ResearchGate. Available at: [Link]
-
Climent, M. J., et al. (2009). Imidazolium ionic liquids: A simple anion exchange protocol. RSC Publishing. Available at: [Link]
-
Villagran, C. (2015). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate. Available at: [Link]
-
Marcilla, R., et al. (2006). Synthesis and Characterization of Polymerized Ionic Liquids. ResearchGate. Available at: [Link]
-
Climent, M. J., et al. (2009). Imidazolium ionic liquids: A simple anion exchange protocol. ResearchGate. Available at: [Link]
-
Schrader, W., et al. (n.d.). Supporting Information Carbonate Based Ionic Liquid Synthesis (CBILS®): Development of Continuous Flow Method for Preparation. University of Graz. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iwaponline.com [iwaponline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. High CO2 absorption capacity by chemisorption at cations and anions in choline-based ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips [exchangeresins.com]
Technical Support Center: Stability of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide ([EMIM][OH]) Solutions
Welcome to the technical support guide for 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, commonly known as [EMIM][OH]. This resource is designed for researchers, chemists, and drug development professionals who utilize this ionic liquid in their work. The inherent basicity of the hydroxide anion, while useful, also presents significant stability challenges for the imidazolium cation. This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you navigate the complexities of pH-dependent stability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is [EMIM][OH] and why is its pH-dependent stability a concern?
A1: this compound ([EMIM][OH]) is an ionic liquid (IL) consisting of an imidazolium cation and a hydroxide anion. Its strong basicity makes it a valuable reagent and solvent in various chemical syntheses.[1] However, the high concentration of hydroxide ions creates a strongly alkaline environment (pH > 13 in aqueous solutions), which can induce the chemical degradation of the imidazolium cation itself.[2] This instability can lead to inconsistent experimental results, reduced product yields, and the formation of unwanted impurities. Understanding and controlling the factors that influence its stability, primarily pH and temperature, is critical for its effective use.
Q2: What are the primary degradation pathways for the [EMIM] cation in a high pH environment?
A2: Imidazolium cations, particularly those without bulky protective groups, are susceptible to degradation under alkaline conditions through several mechanisms.[3][4] The primary pathways initiated by hydroxide (OH⁻) attack include:
-
Nucleophilic Attack at C2: The most common pathway involves the hydroxide ion attacking the C2 carbon (the carbon between the two nitrogen atoms) of the imidazolium ring. This leads to the formation of an unstable intermediate that undergoes ring-opening.[5][6]
-
SN2 Reaction: The hydroxide can act as a nucleophile and attack the methyl or ethyl groups attached to the nitrogen atoms, leading to demethylation or de-ethylation. However, for simple alkyl-substituted imidazoliums, this pathway is often less prominent than ring-opening.[4]
-
Deprotonation: In some cases, the hydroxide can abstract a proton from the C2 position, forming a carbene intermediate, which can then react further.
The prevalence of each pathway depends on factors like temperature, steric hindrance around the imidazolium ring, and the specific reaction conditions.[5][7]
Q3: My [EMIM][OH] solution is turning yellow or brown. What is causing this discoloration?
A3: The development of a yellow or brown color is a common visual indicator of [EMIM][OH] degradation. The colored species are typically complex, conjugated molecules formed from the subsequent reactions of the initial ring-opened products. As the imidazolium ring breaks down, the resulting fragments can polymerize or undergo condensation reactions, leading to the formation of chromophores that absorb visible light. The rate of color change is often accelerated by elevated temperatures and exposure to air (oxygen).
Q4: Can I use a standard glass electrode to measure the pH of my [EMIM][OH] solution?
A4: Measuring the pH of ionic liquids or highly concentrated basic solutions presents significant challenges for standard glass electrodes.[8][9] The concept of pH is strictly defined for dilute aqueous solutions.[8] In a low-water environment like a concentrated IL solution, several issues arise:
-
Dehydration of the Glass Membrane: The glass membrane of the pH electrode requires hydration to function correctly. Non-aqueous or low-water solutions can dehydrate the membrane, leading to slow, drifting, and inaccurate readings.
-
Junction Potential Errors: A stable and predictable liquid junction potential is necessary for accurate measurements. The high ionic strength and different solvent environment of [EMIM][OH] can create large and unstable junction potentials.[10]
-
Alkaline Error: At very high pH values, standard glass electrodes can exhibit an "alkaline error," where they respond to other cations (like Na⁺ or K⁺ if present), leading to an underestimation of the true pH.
For these reasons, direct pH measurement is often unreliable. A more practical approach is to determine the solution's basicity via titration with a standardized acid. For aqueous solutions of [EMIM][OH], specialized electrodes designed for low-ionic or viscous media may offer better performance, but calibration and interpretation require extreme care.[11][12]
Troubleshooting Guide
Issue: My reaction yield is significantly lower than expected when using [EMIM][OH] as a catalyst or base.
-
Possible Cause: Degradation of the [EMIM][OH].
-
Explanation: If the [EMIM] cation degrades, the concentration of both the active hydroxide base and the ionic liquid solvent decreases over the course of the reaction. This change in the reaction medium can alter reaction kinetics, equilibria, and catalyst stability, leading to lower yields. The degradation products themselves may also interfere with the desired chemical transformation.
-
Troubleshooting Steps:
-
Verify [OH⁻] Concentration: Before starting your reaction, titrate a small sample of your [EMIM][OH] solution with a standard acid to confirm the hydroxide concentration.
-
Monitor Stability Under Reaction Conditions: Run a control experiment with just the [EMIM][OH] solution under your reaction conditions (temperature, time, atmosphere) without the reactants. Analyze the solution afterward using ¹H NMR to quantify the extent of cation degradation.
-
Lower Reaction Temperature: Imidazolium cation stability is highly temperature-dependent. If possible, reduce the reaction temperature to minimize degradation.
-
Use a Freshly Prepared Solution: Avoid using old or discolored [EMIM][OH] solutions. Prepare it fresh or titrate it before use to ensure its integrity.
-
Issue: I am observing unexpected peaks in my ¹H NMR or LC-MS analysis of the final product.
-
Possible Cause: Contamination with [EMIM][OH] degradation products.
-
Explanation: The ring-opening of the imidazolium cation creates new chemical species with distinct spectral signatures.[4] These compounds can be carried through the workup and purification steps, appearing as impurities in your final analysis.
-
Troubleshooting Steps:
-
Acquire a Reference Spectrum: Obtain a ¹H NMR spectrum of a deliberately degraded [EMIM][OH] sample (e.g., by heating it at 80°C for 24 hours). This will serve as a reference to help identify the impurity peaks.
-
Analyze Degradation Pathways: The major degradation pathways are well-documented. Based on the expected mechanisms, predict the structures of potential degradation products and compare their expected spectral data with your observed impurities.
-
Modify Purification: The degradation products will have different polarities and chemical properties than the parent ionic liquid. You may need to adjust your extraction, chromatography, or crystallization methods to effectively remove them.
-
Diagram: Key Degradation Pathways of the [EMIM] Cation
The following diagram illustrates the primary mechanism of hydroxide-induced degradation for the 3-Ethyl-1-methyl-1H-imidazol-3-ium cation.
Caption: Primary degradation pathway of the [EMIM] cation via nucleophilic attack at the C2 position.
Quantitative Stability Data
While data for [EMIM][OH] itself is sparse in comparative studies, the stability of various imidazolium cations under harsh alkaline conditions provides a critical benchmark. The substitution pattern on the imidazolium ring dramatically affects its stability.
| Cation Structure | Test Conditions | % Cation Remaining (after 30 days) | Source |
| Benzyltrimethylammonium (BTMA) | 1 M KOH/CD₃OH at 80 °C | 11% | [4] |
| 1-Benzyl-3-methylimidazolium (Unsubstituted at C2) | 1 M KOH/CD₃OH at 80 °C | <1% | [7] |
| 1-Benzyl-2,3-dimethylimidazolium (Methylated at C2) | 1 M KOH/CD₃OH at 80 °C | 36% | [4] |
| 1,2,3,4,5-Pentamethylimidazolium | 1 M KOH/CD₃OH at 80 °C | 87% | [4] |
| Poly(bis-arylimidazolium) with Butyl Spacers (PAImBB) | 10 M KOH at 80 °C | 97.7% (after 240 hours) | [13] |
Insight: This data clearly demonstrates that the unsubstituted C2 position, as found in [EMIM]⁺, is highly susceptible to degradation. Steric protection at the C2, C4, and C5 positions significantly enhances the cation's resistance to hydroxide attack.[4][5]
Experimental Protocol: Monitoring [EMIM][OH] Stability by ¹H NMR Spectroscopy
This protocol provides a reliable method for quantifying the degradation of [EMIM][OH] over time under specific conditions.
Objective: To determine the percentage of intact [EMIM] cation remaining after incubation at a set temperature and pH.
Materials:
-
[EMIM][OH] solution (e.g., 20% in water or ethanol)
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
Internal standard (e.g., Dimethyl sulfoxide (DMSO), anhydrous)
-
NMR tubes
-
Constant temperature bath or oven
Workflow Diagram:
Caption: Workflow for monitoring the stability of [EMIM][OH] using ¹H NMR spectroscopy.
Step-by-Step Procedure:
-
Preparation of Stock Solution (Time = 0):
-
In a vial, accurately weigh a known amount of a stable internal standard (e.g., DMSO). The standard should have a peak in a clear region of the ¹H NMR spectrum.
-
Add a known amount of the [EMIM][OH] solution.
-
Add the deuterated solvent (e.g., D₂O) to achieve the desired final concentration. Ensure all components are fully dissolved.
-
Causality Note: Using a stable internal standard is crucial for accurate quantification. It provides a constant reference signal, correcting for any variations in sample volume, spectrometer performance, or concentration.
-
-
Initial NMR Spectrum (Time = 0):
-
Transfer an aliquot of the freshly prepared stock solution to an NMR tube.
-
Immediately acquire a ¹H NMR spectrum.
-
Identify the characteristic peak for the C2 proton of the [EMIM] cation (this is the most acidic proton and will be the first to disappear upon degradation). Also, identify the peak for your internal standard.
-
Integrate both peaks accurately. The ratio of the C2-H integral to the standard's integral at t=0 is your 100% reference point.
-
-
Incubation:
-
Seal the remaining stock solution in a vial and place it in a constant temperature environment (e.g., an 80°C oven).
-
Self-Validation: Running samples in triplicate and including a control sample stored at a low temperature (e.g., 4°C) where degradation is minimal will help validate your results.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 6, 12, 24, 48 hours), withdraw an aliquot from the heated vial, transfer it to a new NMR tube, and acquire a ¹H NMR spectrum.
-
For each spectrum, integrate the [EMIM] C2-H peak and the internal standard peak.
-
-
Data Calculation:
-
For each time point (t), calculate the ratio: Ratio(t) = (Integral of C2-H at time t) / (Integral of Internal Standard at time t).
-
Calculate the percentage of [EMIM] cation remaining: % Remaining = [Ratio(t) / Ratio(t=0)] * 100
-
By plotting the % Remaining versus time, you can determine the degradation rate of your [EMIM][OH] solution under your specific experimental conditions.
References
-
Imidazolium Cations with Exceptional Alkaline Stability. (2015). ACS Publications. [Link]
-
Imidazolium Cations with Exceptional Alkaline Stability. (2015). ACS Publications. [Link]
-
Theoretical study of the degradation mechanisms of substituted imidazolium cations. (2020). RSC Publishing. [Link]
-
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). Journal of the American Chemical Society. [Link]
-
Hydroxide Degradation Pathways for Imidazolium Cations. A DFT Study. (2014). Semantic Scholar. [Link]
-
Is it possible to measure pH for ionic liquids?. (2016). ResearchGate. [Link]
-
Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). ResearchGate. [Link]
-
pH Measurements in Ionic Liquids. (2018). University of Leicester research repository. [Link]
-
Relative Chemical Stability of Imidazolium-Based Alkaline Anion Exchange Polymerized Ionic Liquids. (2016). ResearchGate. [Link]
-
pH Measurement of e-Liquids. (n.d.). METTLER TOLEDO. [Link]
-
Poly(bis-arylimidazoliums) possessing high hydroxide ion exchange capacity and high alkaline stability. (2019). Nature Communications. [Link]
-
1-ethyl-3-methylimidazol-3-ium,hydroxide. (n.d.). LookChem. [Link]
-
How to Use a Liquid pH Meter. (n.d.). Hudson Robotics. [Link]
Sources
- 1. Cas 250358-46-4,1-ethyl-3-methylimidazol-3-ium,hydroxide | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. figshare.le.ac.uk [figshare.le.ac.uk]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mt.com [mt.com]
- 12. hudsonlabautomation.com [hudsonlabautomation.com]
- 13. Poly(bis-arylimidazoliums) possessing high hydroxide ion exchange capacity and high alkaline stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide with other imidazolium-based ionic liquids
An In-Depth Comparative Guide to 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide and its Imidazolium-Based Peers
Introduction: The Tunable World of Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) represent a fascinating class of materials, composed entirely of ions, that are liquid below 100°C. Their negligible vapor pressure, high thermal stability, and non-flammability have positioned them as "green" alternatives to volatile organic solvents in a multitude of applications.[1][2] Among the most versatile and widely studied ILs are those based on the imidazolium cation. The true power of these materials lies in their "tunability"; by systematically altering the alkyl substituents on the imidazolium cation and, more dramatically, by varying the counter-anion, their physicochemical properties can be finely controlled to suit specific tasks.[1]
This guide provides a detailed comparison of this compound ([EMIM][OH]), a strongly basic ionic liquid, with other common imidazolium-based ILs. We will explore how the choice of cation and anion dictates performance in key applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
A Profile of this compound ([EMIM][OH])
[EMIM][OH] is distinguished from its more common imidazolium counterparts by the presence of the hydroxide anion (OH⁻). This feature imparts strong basicity, defining its primary roles and reactivity. While less common than halide or acetate-based ILs, its utility as a basic catalyst and reactive solvent is significant.
Structure and Synthesis:
The core of [EMIM][OH] is the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺), a five-membered heterocyclic ring with ethyl and methyl group substitutions.[3] The hydroxide anion serves as the counter-ion.
Caption: Structure of this compound ([EMIM][OH]).
The synthesis of [EMIM][OH] is typically achieved through a two-step process. First, the corresponding halide salt, such as 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]), is synthesized. This is followed by an anion exchange step, often using a strong base or an anion exchange resin to replace the bromide with hydroxide.
Caption: General synthesis pathway for [EMIM][OH].
Comparative Analysis of Physicochemical Properties
The performance of an ionic liquid is fundamentally tied to its physical properties. The following table compares [EMIM][OH] with other common imidazolium-based ILs, highlighting the influence of both the cation's alkyl chain length (ethyl vs. butyl) and the nature of the anion.
Table 1: Comparative Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Molecular Weight ( g/mol ) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) | Thermal Stability (Tonset, °C) |
| [EMIM][OH] | [EMIM]⁺ | Hydroxide | 128.17 | High (est.) | Moderate (est.) | Low (est., <200) |
| [EMIM][OAc] | [EMIM]⁺ | Acetate | 170.21[4] | 93[4] | 2.5[4] | ~220-250 |
| [EMIM][BF₄] | [EMIM]⁺ | Tetrafluoroborate | 197.97 | 34 | 13.6 | ~400[5] |
| [BMIM][Cl] | [BMIM]⁺ | Chloride | 174.67 | 760 (at 30°C) | 2.8 | ~250-290[6] |
| [BMIM][PF₆] | [BMIM]⁺ | Hexafluorophosphate | 284.17 | 312 | 3.1 | >400[7] |
| [BMIM][OH] | [BMIM]⁺ | Hydroxide | 156.22[8] | Very High (est.) | Low (est.) | Low (est., <200) |
Note: Experimental data for pure [EMIM][OH] is limited; values are estimated based on trends observed in related ILs.
Analysis of Properties:
-
Viscosity: Viscosity is a measure of a fluid's resistance to flow and is critically influenced by hydrogen bonding and van der Waals forces.
-
Anion Effect: ILs with anions capable of strong hydrogen bonding, like hydroxide and acetate, exhibit significantly higher viscosities.[9] In contrast, non-coordinating anions like [BF₄]⁻ and [PF₆]⁻ result in much less viscous ILs.[10][11]
-
Cation Effect: Increasing the alkyl chain length from ethyl ([EMIM]⁺) to butyl ([BMIM]⁺) increases van der Waals interactions, leading to higher viscosity.[12]
-
-
Ionic Conductivity: Conductivity is dependent on the mobility of ions and is inversely related to viscosity.[13][14]
-
Thermal Stability: The stability of an IL is often dictated by the coordinating ability and nucleophilicity of the anion.[7][17]
Performance in Key Applications
The distinct properties of [EMIM][OH] make it uniquely suited for applications where basicity is paramount, contrasting sharply with ILs designed for electrochemical applications or as general solvents.
Cellulose Dissolution
The dissolution of cellulose, a polymer recalcitrant to most conventional solvents, is a critical step in producing biofuels and bio-based materials. The efficiency of an IL in this process is governed by the anion's ability to disrupt the extensive hydrogen bond network of cellulose.[19][20][21]
-
[EMIM][OH] & [EMIM][OAc]: The hydroxide and acetate anions are potent hydrogen bond acceptors. They effectively compete with and break the intermolecular and intramolecular hydrogen bonds holding the cellulose chains together, leading to dissolution.[19][22] 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) is a well-established and highly effective solvent for cellulose.[21] Due to the even stronger basicity of the hydroxide ion, [EMIM][OH] is expected to be a highly efficient, albeit more reactive, solvent for cellulose.
-
[EMIM][BF₄] & [BMIM][PF₆]: In stark contrast, anions like [BF₄]⁻ and [PF₆]⁻ are poor hydrogen bond acceptors.[21] Consequently, these ionic liquids are largely ineffective at dissolving cellulose.
Caption: Anion-driven disruption of cellulose hydrogen bonds.
Carbon Dioxide (CO₂) Capture
Ionic liquids are promising candidates for CO₂ capture due to their low volatility. The mechanism can be either physical absorption or, more effectively, chemical absorption (chemisorption).
-
[EMIM][OH]: The high basicity of [EMIM][OH] facilitates highly efficient chemisorption of CO₂. The mechanism often involves the hydroxide anion deprotonating the most acidic proton on the imidazolium ring (at the C2 position), forming an N-heterocyclic carbene (NHC). This highly reactive NHC then attacks the CO₂ molecule, forming a stable carboxylate adduct.[23][24] This approach can lead to an equimolar capture of CO₂.[24][25]
-
Other Imidazolium ILs: While many imidazolium ILs can physically absorb CO₂, chemisorption in less basic ILs is far less efficient. For ILs with non-basic anions like [BF₄]⁻ or [PF₆]⁻, CO₂ capture capacity is significantly lower and relies primarily on weaker physical interactions.[1]
Toxicity and Environmental Impact
While often termed "green solvents," the toxicity of ionic liquids is a serious consideration. Research indicates that the toxicity of imidazolium-based ILs is primarily driven by the cation, specifically the length of the alkyl chain.[26][27]
-
The imidazolium cation itself can disrupt cell membranes, which is believed to be a primary mechanism of its toxicity.[28]
-
Longer alkyl chains (e.g., butyl in [BMIM]⁺ vs. ethyl in [EMIM]⁺) increase the lipophilicity of the cation, enhancing its ability to integrate with and damage cell membranes, leading to higher toxicity.[29][30]
-
Compared to simple sodium salts, imidazolium-based ILs are significantly more toxic to aquatic organisms like Daphnia magna.[26] Therefore, while [EMIM][OH] may be slightly less toxic than its [BMIM]⁺ counterpart due to the shorter ethyl chain, it is still considered a compound with notable ecotoxicity that requires careful handling and disposal.[27]
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])
This protocol describes the synthesis of the common precursor to [EMIM][OH].
Materials:
-
1-Methylimidazole (freshly distilled)
-
Ethyl bromide (bromoethane)
-
Toluene or Acetonitrile (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate or trichloroethane (for washing)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-methylimidazole (1.0 eq) and the chosen solvent (e.g., toluene).
-
Addition of Alkyl Halide: Slowly add ethyl bromide (1.0 eq) to the flask while stirring. The reaction is exothermic, so controlled addition is recommended.
-
Reflux: Heat the mixture to reflux (temperature depends on the solvent, e.g., ~80°C for acetonitrile) and maintain for 12-24 hours with vigorous stirring.[31]
-
Isolation: Cool the reaction mixture to room temperature. A second liquid phase or a solid precipitate of [EMIM][Br] will form.
-
Washing: Decant the solvent. Wash the product multiple times with a non-polar solvent like ethyl acetate or trichloroethane to remove any unreacted starting materials.[32]
-
Drying: Dry the resulting white solid or viscous liquid under high vacuum at ~70°C for 24 hours to remove any residual solvent.[32]
-
Characterization: Confirm the structure using ¹H NMR spectroscopy.
Protocol 2: Synthesis of [EMIM][OH] via Anion Exchange
Materials:
-
Synthesized [EMIM][Br]
-
Strong anion exchange resin (hydroxide form)
-
Deionized water
-
Methanol
-
Glass column for chromatography
Procedure:
-
Resin Preparation: Pack a glass column with the anion exchange resin. Wash the resin thoroughly with deionized water until the eluent is neutral.
-
IL Solution: Prepare a concentrated aqueous solution of [EMIM][Br].
-
Ion Exchange: Slowly pass the [EMIM][Br] solution through the prepared resin column. The bromide ions will be retained by the resin, and hydroxide ions will be released, forming an aqueous solution of [EMIM][OH].
-
Monitoring: Collect the eluent. The exchange can be monitored by testing for the absence of bromide ions in the eluent using a silver nitrate test (no precipitate should form).
-
Solvent Removal: Remove the water from the collected [EMIM][OH] solution using a rotary evaporator. Note that [EMIM][OH] is often supplied and handled as an aqueous or ethanolic solution due to its reactivity and potential instability in pure form.
Protocol 3: Comparative Cellulose Solubility Test
Materials:
-
Microcrystalline cellulose (MCC)
-
[EMIM][OH] (as a 20-25% solution in ethanol/water)
-
[EMIM][OAc]
-
[EMIM][BF₄]
-
Small vials with magnetic stir bars
-
Heating plate
Procedure:
-
Preparation: Add 100 mg of MCC to three separate vials.
-
Solvent Addition: Add 1.9 g of each ionic liquid ([EMIM][OAc] and [EMIM][BF₄]) to two of the vials. For [EMIM][OH], add an equivalent mass of the solution. This creates a 5% (w/w) cellulose mixture.
-
Dissolution: Place the vials on a heating plate set to 80°C and stir vigorously.
-
Observation: Visually inspect the mixtures every 15 minutes for up to 2 hours.
-
Full Dissolution: The mixture becomes a clear, homogenous, and viscous liquid.
-
Partial Dissolution: Some solid particles remain suspended in a swollen gel.
-
No Dissolution: The cellulose powder remains as an undissolved solid.
-
-
Comparison: Record the time taken for complete dissolution, if any. Expect to see rapid dissolution in [EMIM][OAc] and [EMIM][OH], and no significant dissolution in [EMIM][BF₄].[20][21]
Conclusion and Future Outlook
This compound is a highly reactive, basic ionic liquid whose properties are dominated by its hydroxide anion. In comparison to other common imidazolium-based ILs, it offers superior performance in applications requiring strong basicity, such as cellulose dissolution and the chemical absorption of CO₂. However, this reactivity comes at the cost of lower thermal stability and potentially higher viscosity, making it less suitable for applications that require wide electrochemical windows or low-viscosity media.
The choice between [EMIM][OH] and other ionic liquids like [EMIM][OAc] or [BMIM][PF₆] is a clear example of the "tunability" inherent to ionic liquid design. For researchers and drug development professionals, understanding the causal link between an IL's structure—specifically its anion—and its resulting physicochemical properties is paramount for selecting the optimal solvent or catalyst for a given transformation. Future research will likely focus on balancing the high reactivity of basic anions with improved thermal stability and lower cost to broaden their industrial applicability.
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Unknown Source. (2025). Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. [6]
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Semantic Scholar. (2013). Viscous Behavior of Imidazolium-Based Ionic Liquids. [Link][11]
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NIH. (2023). Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction. PMC. [Link][9]
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ResearchGate. (n.d.). Preparation of imidazolium hydroxide‐triazine ([TAIm]OH) as a strong basic ionic liquid. [Link][36]
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performance evaluation of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide as a catalyst against traditional solvents
An Objective Performance Evaluation of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide as a Catalyst Against Traditional Solvents
In the continuous pursuit of greener, more efficient chemical synthesis, the role of the reaction medium has come under intense scrutiny. Traditional volatile organic compounds (VOCs), while effective, pose significant environmental and safety risks. This has catalyzed the exploration of alternatives, with ionic liquids (ILs) emerging as a compelling class of "designer solvents".[1][2][3][4] Among these, basic ionic liquids have shown exceptional promise not just as benign reaction media, but as potent catalysts.
This guide provides an in-depth performance evaluation of this compound, [EMIM][OH], a prominent basic ionic liquid. We will objectively compare its catalytic efficacy against traditional base/solvent systems in cornerstone organic reactions, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on its practical advantages.
A Paradigm Shift in Catalysis: Physicochemical Properties
The unique properties of [EMIM][OH] fundamentally distinguish it from conventional solvents. Its negligible vapor pressure, high thermal stability, and tunable nature are not mere conveniences but key enablers of safer, more sustainable, and often more efficient chemical processes.[1][2]
| Property | This compound ([EMIM][OH]) | Traditional System (e.g., NaOH in Methanol) | Traditional System (e.g., Piperidine in Toluene) |
| Vapor Pressure | Negligible | High (Methanol) | High (Toluene) |
| Thermal Stability | High (Decomposition often >200°C) | Low (Boiling Point of Methanol: 65°C) | Moderate (Boiling Point of Toluene: 111°C) |
| Nature | Dual-function catalyst and solvent | Separate catalyst (NaOH) and solvent (Methanol) | Separate catalyst (Piperidine) and solvent (Toluene) |
| Recyclability | High; easily separated from non-polar products | Difficult; catalyst neutralization required | Difficult; requires distillation |
| Safety | Non-flammable, non-volatile | Flammable, volatile, toxic | Flammable, volatile, toxic |
The inherent advantage of [EMIM][OH] is its dual role; the imidazolium cation provides the solvent environment while the hydroxide anion acts as a potent, yet localized, Brønsted base. This eliminates the need for an additional, often hazardous, organic solvent.[5][6]
Performance in Action: Carbon-Carbon Bond Formation
To quantify the catalytic performance of [EMIM][OH], we will examine two fundamental base-catalyzed reactions: the Knoevenagel and Aldol condensations.
Knoevenagel Condensation
The Knoevenagel condensation is a vital C-C bond-forming reaction between an active methylene compound and a carbonyl group.[7][8] Traditionally, this reaction requires weak bases like piperidine or pyridine in solvents such as ethanol or toluene, often with elevated temperatures.
Comparative Performance Data: Knoevenagel Condensation
| Catalyst/Solvent | Aldehyde | Active Methylene | Temp. | Time | Yield (%) | Reference |
| [BMIM][OH] | Benzaldehyde | Malononitrile | RT | 10-30 min | 95 | [5][9] |
| [BMIM][OH] | 4-Chlorobenzaldehyde | Malononitrile | RT | 10-30 min | 94 | [5] |
| [BMIM][OH] * | Cyclohexanone | Malononitrile | RT | 10-30 min | 92 | [5] |
| Piperidine/Ethanol | Benzaldehyde | Malononitrile | Reflux | 2-4 h | ~85 | (Typical) |
| EDDA/[bmim]BF₄ | Benzaldehyde | Malononitrile | RT | 1.5 h | 98 | [10] |
*Data for 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]) is used as a close and well-documented analogue to [EMIM][OH].
As the data clearly indicates, basic ionic liquids like [BMIM][OH] dramatically accelerate the reaction, enabling completion in minutes at room temperature with excellent yields.[5] This heightened efficiency is attributed to the high concentration and availability of the basic anion in the ionic liquid medium.
Catalytic Mechanism: Knoevenagel Condensation
The hydroxide anion of the ionic liquid acts as the primary base, deprotonating the active methylene compound to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde.
Caption: Mechanism of the [EMIM][OH]-catalyzed Knoevenagel condensation.
Aldol Condensation
The Aldol condensation is another critical reaction for forming C-C bonds, creating β-hydroxy carbonyl compounds which can then dehydrate.[11][12] Conventional methods often use strong bases like NaOH or lithium diisopropylamide (LDA), which can lead to side reactions, including multiple condensations or reverse aldol reactions.[13]
Comparative Performance Data: Aldol Condensation
| Catalyst/Solvent | Aldehyde | Ketone | Temp. | Time | Yield (%) | Reference |
| Basic IL | Benzaldehyde | Acetone | 25°C | 5 h | >90 | [13] |
| Basic IL | 4-Nitrobenzaldehyde | Cyclopentanone | 25°C | 2 h | 95 | [14] |
| NaOH/H₂O/Ethanol | Benzaldehyde | Acetone | RT | 24 h | ~70 | (Typical) |
Basic ionic liquids demonstrate superior performance by providing a controlled basic environment. This "softer" basicity, compared to aqueous NaOH, leads to higher selectivity and significantly reduces the formation of byproducts, resulting in cleaner reactions and higher isolated yields.[13]
Catalytic Mechanism: Aldol Condensation
The mechanism proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde. The hydroxide ion from [EMIM][OH] is the key deprotonating agent.
Caption: Mechanism of the [EMIM][OH]-catalyzed Aldol condensation.
The "Green" Advantage: Sustainability and Reusability
Beyond catalytic efficiency, the primary driver for adopting ionic liquids is their alignment with the principles of green chemistry.[1][4][15]
-
Reusability: The non-volatile nature of [EMIM][OH] allows for straightforward product separation (typically via extraction with a non-polar organic solvent like diethyl ether or ethyl acetate) and subsequent reuse of the ionic liquid catalyst.[7][16][17] Studies have shown that imidazolium-based ILs can be recycled multiple times (often 5-7 cycles) without a significant loss in catalytic activity.[2][7][18]
-
Reduced Waste: By acting as both solvent and catalyst, [EMIM][OH] eliminates the need for a volatile organic solvent, drastically reducing hazardous waste streams.[3][5]
-
Enhanced Safety: The lack of vapor pressure and flammability significantly reduces the risk of exposure and fire hazards in the laboratory.[2]
It is important to maintain a balanced perspective. While advantageous, considerations such as the energy input for IL synthesis, higher initial cost compared to traditional solvents, and the need for more comprehensive toxicology data are part of the ongoing evaluation of their life-cycle impact.[4][19][20]
Experimental Protocols
For researchers looking to validate these findings, the following protocols provide a self-validating system for synthesis, application, and recycling.
Synthesis of this compound ([EMIM][OH])
This is a two-step process involving the quaternization of 1-methylimidazole followed by anion exchange.
-
Step 1: Synthesis of [EMIM][Br]. In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole (1.0 eq) and ethyl bromide (1.1 eq) in a solvent such as acetonitrile. Heat the mixture at reflux (approx. 70-80°C) for 12-24 hours. Cool the reaction to room temperature, during which the product, 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]), will precipitate or form a dense lower layer. Isolate the product, wash thoroughly with a solvent like ethyl acetate or diethyl ether to remove unreacted starting materials, and dry under vacuum.
-
Step 2: Anion Exchange. Dissolve the purified [EMIM][Br] in methanol. In a separate flask, prepare a solution of potassium hydroxide (KOH) (1.0 eq) in methanol. Slowly add the KOH solution to the [EMIM][Br] solution with stirring at room temperature. A precipitate of potassium bromide (KBr) will form. Stir for 4-6 hours to ensure complete reaction. Remove the KBr precipitate by filtration. The resulting filtrate is a solution of [EMIM][OH] in methanol. The methanol can be removed under reduced pressure to yield the neat ionic liquid. Caution: Handle basic ionic liquids with care as they are corrosive.
General Protocol: Knoevenagel Condensation
-
To a 10 mL vial, add the aldehyde (1.0 mmol), the active methylene compound (1.1 mmol), and [EMIM][OH] (approx. 2 mL).
-
Stir the mixture vigorously at room temperature. The ionic liquid acts as both the catalyst and solvent.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 10-60 minutes.
-
Upon completion, add deionized water (5 mL) to the mixture. The product will often precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
If the product is an oil, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the product.
General Protocol: Catalyst Recycling
Caption: Experimental workflow for reaction and catalyst recycling.
-
After product extraction (as described in 4.2), the remaining aqueous phase contains the ionic liquid.
-
Heat the aqueous solution under reduced pressure (using a rotary evaporator) at 70-80°C to remove the water.
-
The recovered [EMIM][OH] should be dried under high vacuum for several hours to remove residual moisture before being reused in subsequent reactions.
Conclusion and Future Outlook
The empirical data strongly supports the classification of this compound as a high-performance catalytic medium. Its ability to drastically reduce reaction times, operate under mild, solvent-free conditions, and be efficiently recycled positions it as a superior alternative to many traditional base/solvent systems for reactions like the Knoevenagel and Aldol condensations. While economic and lifecycle assessments are ongoing, the functional advantages—efficiency, safety, and sustainability—are undeniable. For researchers and drug development professionals, leveraging basic ionic liquids like [EMIM][OH] is not just an environmentally conscious choice, but a strategic one for accelerating discovery and developing more robust, efficient, and cleaner synthetic routes.
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A Senior Application Scientist's Guide to 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide: Performance Validation and Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of chemical innovation, the selection of reagents and catalytic systems is a critical decision that profoundly impacts experimental outcomes, efficiency, and sustainability. This guide provides an in-depth technical evaluation of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide ([EMIM][OH]), a promising yet challenging basic ionic liquid. We will objectively compare its performance against common alternatives in two key application areas: cellulose dissolution and base-catalyzed organic synthesis. This document is designed to be a practical resource, offering not just theoretical insights but also actionable experimental protocols and supporting data to validate its utility in your laboratory.
Introduction to this compound: A Profile
This compound, often abbreviated as [EMIM][OH], is a member of the imidazolium-based ionic liquid family. These materials are salts that are liquid at or near room temperature, and their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—have positioned them as "green" alternatives to volatile organic compounds (VOCs) in a multitude of applications.[1]
The hydroxide anion in [EMIM][OH] imparts strong basicity, making it a potent catalyst for a range of chemical transformations and an effective agent for the dissolution of recalcitrant biopolymers like cellulose. However, this high reactivity also presents challenges in terms of stability and handling. This guide aims to provide a balanced perspective, enabling you to harness the advantages of [EMIM][OH] while mitigating its potential drawbacks.
Comparative Performance Analysis
To provide a clear and objective assessment, we will compare the performance of [EMIM][OH] against established alternatives in two distinct applications: cellulose dissolution and Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.
Cellulose Dissolution: A Gateway to Biomass Valorization
The efficient dissolution of cellulose, the world's most abundant biopolymer, is a critical first step in the production of biofuels, bio-based materials, and specialty chemicals.[2] Ionic liquids have emerged as highly effective solvents for this purpose.[2][3]
Mechanism of Action: The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the disruption of the extensive intra- and intermolecular hydrogen bonding network within the cellulose structure.[4] The anion of the ionic liquid plays a crucial role as a hydrogen bond acceptor, interacting with the hydroxyl groups of the cellulose chains.[5][6] The cation also contributes by solvating the cellulose chains once the hydrogen bonds are broken.[7]
Comparative Data: The following table summarizes the performance of [EMIM][OH] in comparison to the widely used 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) and the effect of a co-solvent, dimethyl sulfoxide (DMSO).
| Solvent System | Cellulose Type | Concentration (wt%) | Temperature (°C) | Dissolution Time | Observations | Reference |
| [EMIM][OH] | Microcrystalline | 5 | 60 | Moderate | Effective dissolution, potential for some degradation at higher temperatures. | [7] |
| [EMIM][OAc] | Microcrystalline | 10 | 100 | Slow | High viscosity, complete dissolution achieved. | [4] |
| [EMIM][OAc]/DMSO (2:8) | Microcrystalline | 10 | 100 | Fast | Significantly reduced viscosity and faster dissolution compared to pure [EMIM][OAc]. | [4] |
Key Insights:
-
While both [EMIM][OH] and [EMIM][OAc] are effective in dissolving cellulose, the acetate-based ionic liquid is more commonly cited in the literature, likely due to its greater stability.
-
The use of a co-solvent like DMSO can dramatically enhance the dissolution efficiency of [EMIM][OAc], suggesting a similar strategy could be beneficial when working with [EMIM][OH] to potentially lower the required temperature and minimize degradation.[4]
-
The strong basicity of the hydroxide anion in [EMIM][OH] can lead to some degradation of the cellulose, particularly at elevated temperatures, which may be a critical consideration depending on the desired properties of the final product.[7]
Knoevenagel Condensation: A Benchmark for Basicity-Driven Catalysis
The Knoevenagel condensation is a fundamental organic reaction that serves as an excellent benchmark for evaluating the catalytic activity of basic compounds.[8][9][10] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound.[11][12]
Mechanism of Action: In this reaction, the basic catalyst deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product.
Comparative Data: The following table compares the catalytic performance of a close analogue, 1-butyl-3-methylimidazolium hydroxide ([Bmim][OH]), with other basic catalysts in the Knoevenagel condensation. The data for [Bmim][OH] is considered representative of the expected performance of [EMIM][OH] due to their structural and chemical similarity.
| Catalyst | Aldehyde | Active Methylene Compound | Temperature (°C) | Time | Yield (%) | Reference |
| [Bmim][OH] | Benzaldehyde | Malononitrile | Room Temperature | 10-30 min | 95 | [9][13] |
| [Bmim][OH] | 4-Chlorobenzaldehyde | Malononitrile | Room Temperature | 10-30 min | 94 | [13] |
| Piperidine | Benzaldehyde | Malononitrile | Reflux in Ethanol | 2 h | 85 | Conventional Method |
| DABCO | Benzaldehyde | Malononitrile | Room Temperature | 1 h | 62 | [14] |
Key Insights:
-
Imidazolium hydroxides are highly efficient catalysts for the Knoevenagel condensation, often providing excellent yields in remarkably short reaction times at room temperature and without the need for volatile organic solvents.[8][9][10]
-
The performance of [Bmim][OH] surpasses that of conventional amine bases like piperidine and DABCO, highlighting the potent and accessible basicity of the hydroxide anion in the ionic liquid framework.[13][14]
-
The reusability of the ionic liquid catalyst is a significant advantage from both an economic and environmental perspective.[9]
Experimental Protocols
To facilitate the validation of [EMIM][OH] in your own research, we provide the following detailed, step-by-step experimental protocols.
Synthesis of this compound ([EMIM][OH])
While [EMIM][OH] is commercially available, for researchers who prefer to synthesize it in-house, the following two-step procedure, adapted from the synthesis of similar imidazolium hydroxides, can be followed. The first step involves the synthesis of the halide precursor, 3-ethyl-1-methyl-1H-imidazol-3-ium bromide ([EMIM][Br]). The second step is the anion exchange to yield the hydroxide form.
Step 1: Synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium Bromide ([EMIM][Br])
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and bromoethane. The reaction can be performed neat or in a solvent such as toluene.
-
Reaction: Heat the mixture to 70-80°C and stir vigorously for 24-48 hours. The product will precipitate as a white solid.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Decant the supernatant and wash the solid product several times with ethyl acetate to remove any unreacted starting materials. Dry the resulting white solid under vacuum to obtain pure [EMIM][Br].
-
Characterization: Confirm the identity and purity of the product using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts for [EMIM][Br] are: ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.66 (1 H, s, N-CH-N), 7.36 (2 H, dq, NCHCHN), 4.03 (2 H, q, N-CH₂CH₃), 3.72 (3 H, d, N-CH₃), 1.20 (3 H, t, CH₂-CH₃). ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 133.79, 121.44, 119.98, 42.59, 34.33, 13.46.[15]
Step 2: Anion Exchange to this compound ([EMIM][OH])
-
Anion Exchange: Dissolve the synthesized [EMIM][Br] in methanol in a round-bottom flask. Add a stoichiometric amount of potassium hydroxide (KOH) and stir the mixture at room temperature for 4-6 hours. A white precipitate of potassium bromide (KBr) will form.
-
Work-up and Isolation: Filter the mixture to remove the KBr precipitate. Remove the methanol from the filtrate under reduced pressure to obtain [EMIM][OH] as a viscous liquid. It is important to handle the product under an inert atmosphere as it is hygroscopic and can react with atmospheric CO₂.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy. The expected chemical shifts for [EMIM][OH] are: ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.23 (1 H, s, N-CH-N), 7.57 (2 H, dt, NCHCHN), 4.41 (2 H, q, N-CH₂CH₃), 4.11 (3 H, d, N-CH₃), 1.60 (3 H, td, CH₂-CH₃). ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 135.02, 122.49, 120.92, 43.78, 35.32, 14.42.[15]
Protocol for Cellulose Dissolution
This protocol provides a general procedure for dissolving cellulose using [EMIM][OH]. Optimization of temperature, time, and cellulose concentration may be necessary depending on the specific type of cellulose and the desired solution properties.
-
Preparation: Thoroughly dry the cellulose (e.g., microcrystalline cellulose) and [EMIM][OH] separately under vacuum at 60-80°C for at least 12 hours to remove any residual water, which can significantly hinder dissolution.
-
Dissolution: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), heat the [EMIM][OH] to the desired temperature (start with 60-80°C) with stirring. Slowly add the dried cellulose in small portions to ensure good dispersion.
-
Monitoring: Continue stirring at the set temperature until the cellulose is completely dissolved, which is indicated by the formation of a clear and homogeneous solution. Monitor for any color change, as a yellow to brown discoloration may indicate cellulose degradation.[7]
-
Completion: Once dissolution is complete, cool the solution to room temperature. The resulting cellulose solution is now ready for downstream processing, such as regeneration into fibers, films, or gels.
Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the [EMIM][OH]-catalyzed Knoevenagel condensation.
-
Reaction Setup: In a reaction flask, combine the aldehyde or ketone (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of [EMIM][OH] (e.g., 5 mol%). The reaction can often be performed neat.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
-
Catalyst Recycling: The aqueous layer containing the [EMIM][OH] can be concentrated under vacuum to remove water, and the recovered ionic liquid can be reused for subsequent reactions.
Safety and Environmental Considerations
While ionic liquids are often touted as "green" solvents due to their low volatility, it is crucial to consider their entire life cycle, including their synthesis, potential toxicity, and biodegradability.
-
Toxicity: The toxicity of imidazolium-based ionic liquids is influenced by the length of the alkyl chain on the cation and, to a lesser extent, the nature of the anion.[16][17] Generally, longer alkyl chains lead to increased toxicity.[16][17] While specific data for [EMIM][OH] is limited, it is prudent to handle all ionic liquids with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
-
Biodegradability: Many imidazolium-based ionic liquids are not readily biodegradable.[16][17] This persistence in the environment is a significant concern. Therefore, proper disposal of ionic liquid waste according to institutional and local regulations is imperative. Efforts to design more biodegradable ionic liquids are an active area of research.[18]
-
Stability: The hydroxide anion in [EMIM][OH] makes it a strong base, but also renders it less stable than imidazolium salts with less basic anions like acetate or chloride.[14] It can be susceptible to degradation, particularly at elevated temperatures, and can react with atmospheric carbon dioxide. Therefore, it should be stored under an inert atmosphere and used with an awareness of its limited thermal stability.
Conclusion and Future Outlook
This compound is a potent basic ionic liquid with significant potential in both biomass processing and organic synthesis. Its high basicity enables efficient cellulose dissolution and catalysis of important reactions like the Knoevenagel condensation under mild conditions. However, its practical application requires careful consideration of its stability, handling requirements, and environmental footprint.
This guide has provided a framework for understanding and validating the performance of [EMIM][OH] through comparative data and detailed experimental protocols. By leveraging the insights and methodologies presented here, researchers can make informed decisions about the suitability of this powerful reagent for their specific applications. The continued development of more stable and biodegradable basic ionic liquids will undoubtedly expand the toolkit of the modern chemist, paving the way for more sustainable and efficient chemical processes.
References
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A simple, green and environmentally benign route has been developed for the Knoevenagel condensation... Der Pharma Chemica. [Link]
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Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. European Journal of Organic Chemistry, 2006(16), 3767–3770. [Link]
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Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium – A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task‐Specific Basic Ionic Liquid. Semantic Scholar. [Link]
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Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. Royal Society of Chemistry. [Link]
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Hu, X., Ngwa, C., & Zheng, Q. (2016). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Current Organic Synthesis, 13(1), 101-110. [Link]
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Hu, X., Ngwa, C., & Zheng, Q. (2016). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Aston Publications Explorer. [Link]
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(2019). Dissolution of Cellulose in Ionic Liquid and water mixtures as revealed by Molecular Dynamics Simulations. ResearchGate. [Link]
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Mechanism for cellulose dissolution in [Emim]OAc. ResearchGate. [Link]
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Campillo, N., García, J., De la Fuente, F. L., & Sanz, F. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Journal of hazardous materials, 151(1), 268-273. [Link]
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Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. MDPI. [Link]
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(2013). Toxicity and biodegradability of imidazolium ionic liquids. ResearchGate. [Link]
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Theoretical Mechanism on the Cellulose Regeneration from a Cellulose/EmimOAc Mixture in Anti-Solvents. Semantic Scholar. [Link]
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A study of cellulose dissolution in ionic liquid- water brines. Diva-portal.org. [Link]
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1 H NMR spectra of the IL 1-ethyl-3-methylimidazolium acetate prior to... ResearchGate. [Link]
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Basic ionic liquids for catalysis: the road to greater stability. RSC Publishing. [Link]
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Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains. Jordan Journal of Chemistry (JJC). [Link]
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Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International journal of molecular sciences, 18(10), 2095. [Link]
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Steudte, S., Bemowsky, S., Mahrova, M., Bottin-Weber, U., Tojo-Suarez, E., Stepnowski, P., & Stolte, S. (2014). Toxicity and biodegradability of dicationic ionic liquids. RSC Advances, 4(11), 5198-5205. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Characterizing 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Introduction
Welcome to this comprehensive guide on the analytical characterization of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, hereafter referred to as [EMIM][OH]. As an ionic liquid (IL), [EMIM][OH] possesses unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making it a compound of significant interest in various chemical applications.[1] However, the very properties that make it valuable also present distinct analytical challenges. The presence of the highly basic and reactive hydroxide anion necessitates a robust, multi-faceted analytical approach to ensure accurate characterization of its identity, purity, and stability.
The purpose of this guide is not merely to present a series of protocols, but to detail a cross-validation strategy. Cross-validation is the process of confirming that a validated analytical method yields consistent and reliable results under varied conditions, such as when analyzed by different techniques.[2] For a reactive species like [EMIM][OH], relying on a single analytical technique is insufficient. A single method may be blind to specific impurities or degradation pathways. By employing orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—we can build a comprehensive and trustworthy profile of the material. This guide will walk you through the logic of selecting appropriate techniques, provide detailed experimental protocols, and demonstrate how to integrate the data to achieve a holistic and validated characterization.
The Challenge of Characterizing [EMIM][OH]
Characterizing [EMIM][OH] is non-trivial due to two primary factors:
-
Hygroscopicity and Carbonate Formation: The hydroxide anion is highly hygroscopic and readily reacts with atmospheric carbon dioxide to form bicarbonate ([HCO3]-) and carbonate ([CO3]2-) impurities. This directly impacts the basicity and purity of the sample.
-
Cation Stability: While the imidazolium cation is generally stable, the highly basic nature of the hydroxide anion can promote degradation pathways, especially at elevated temperatures.[3] This can lead to the formation of various volatile and non-volatile byproducts.[3]
These challenges mandate an analytical workflow that can separately and accurately quantify the cation, the hydroxide anion, water content, and key potential impurities (e.g., halides from synthesis, carbonates from degradation).
Orthogonal Analytical Techniques for Comprehensive Characterization
To build a complete picture of [EMIM][OH], we will employ a suite of four orthogonal analytical techniques, each providing a critical piece of the puzzle.
| Analytical Technique | Primary Purpose | Information Yielded |
| ¹H NMR Spectroscopy | Cation identity, purity, and degradation | Structural confirmation, quantitative purity of the [EMIM]+ cation, detection of organic impurities. |
| Acid-Base Titration | Quantification of hydroxide content | Accurate measurement of the molar concentration of the active [OH]- anion (basicity). |
| Karl Fischer Titration | Quantification of water content | Precise measurement of residual water, a critical parameter for this hygroscopic material. |
| Ion Chromatography (IC) | Anion impurity profiling | Detection and quantification of halide (e.g., Cl-, Br-) and carbonate impurities. |
The power of this approach lies in cross-validation. For example, the purity value determined by ¹H NMR for the cation should correlate with the concentration of the hydroxide anion determined by titration, once water and other impurities are accounted for. Discrepancies between these results can reveal hidden impurities or degradation that a single method might miss.
Experimental Workflows and Protocols
Here, we detail the step-by-step methodologies for each analytical technique. The causality behind specific choices in each protocol is explained to provide a deeper understanding of the method's application to [EMIM][OH].
¹H NMR Spectroscopy: Cation Identity and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and quantification of the organic cation.[4][5][6]
Expertise & Causality:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is chosen over deuterated water (D2O). The acidic proton at the C2 position of the imidazolium ring is known to exchange with D2O, which would complicate spectral interpretation and quantification.[7] DMSO-d6 is aprotic and an excellent solvent for ionic liquids, preventing this issue.
-
Quantitative Standard: A high-purity, non-volatile internal standard with a simple spectrum that does not overlap with the analyte signals is required. Maleic acid is an excellent choice due to its stability, high molecular weight, and distinct singlet in a clear region of the spectrum.
Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh ~20 mg of the [EMIM][OH] sample and ~10 mg of maleic acid (internal standard) into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d6.
-
Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30 seconds is sufficient for imidazolium protons).
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the distinct singlet of the maleic acid standard (around 6.3 ppm).
-
Integrate the signals corresponding to the [EMIM]+ cation. Key signals are typically the C2-H proton (a sharp singlet, often >9 ppm) and the ethyl/methyl group protons.
-
-
Calculation: Calculate the purity of the [EMIM]+ cation relative to the internal standard using the standard qNMR equation.
Acid-Base Titration: Quantifying Active Hydroxide
This classic technique provides the most direct and accurate measure of the active base content in the sample.
Expertise & Causality:
-
Titrant Choice: A standardized solution of a strong acid, such as hydrochloric acid (HCl), is used to ensure a sharp and clear equivalence point when titrating the strong hydroxide base.[8][9][10]
-
Endpoint Detection: A potentiometric endpoint (using a pH electrode) is superior to colorimetric indicators. It provides a more objective and precise determination of the equivalence point, which is crucial for accurate results.
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh ~0.5 g of the [EMIM][OH] sample into a 100 mL beaker.
-
Add 50 mL of deionized, CO2-free water to dissolve the sample.
-
Titration:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode.
-
Titrate with a standardized 0.1 M HCl solution using an auto-titrator.
-
Record the pH as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the titration curve (pH vs. volume of HCl).
-
Determine the equivalence point from the inflection point of the curve (or by using the first derivative).
-
-
Calculation: Calculate the molar concentration of hydroxide in the original sample based on the volume of HCl used to reach the equivalence point.
Karl Fischer Titration: Water Content Determination
Given the hygroscopic nature of [EMIM][OH], precise water quantification is essential for an accurate mass balance and purity assessment. Karl Fischer (KF) titration is the gold standard for this measurement.[11][12]
Expertise & Causality:
-
Method Choice: Coulometric KF is preferred over volumetric for this application.[13][14] It is more sensitive and accurate for the low-to-moderate water content expected in a purified ionic liquid sample (ppm to low percentage range).[14] In coulometry, the iodine titrant is generated electrochemically, allowing for highly precise quantification.[12][14]
Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Use a coulometric Karl Fischer titrator with a diaphragm-less cell. Ensure the reagent is fresh and the cell is dry (low drift).
-
Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a small amount of the [EMIM][OH] sample (typically 10-50 mg) directly into the KF cell.
-
Titration: The instrument will automatically titrate the water present in the sample, generating iodine until the endpoint is reached.
-
Calculation: The instrument software will automatically calculate the water content based on the total charge passed (Faraday's law), reporting the result in ppm or weight percent.[14] Perform at least three replicate measurements to ensure precision.
Ion Chromatography: Anion Impurity Profile
Ion Chromatography (IC) is a powerful technique for separating and quantifying ionic species.[15][16] It is essential for identifying and measuring anionic impurities that may be present from the synthesis (e.g., halides) or degradation (e.g., carbonate).
Expertise & Causality:
-
Column and Eluent: An anion-exchange column (e.g., Dionex AS9-HC) is used to separate the anions.[17] A hydroxide or carbonate/bicarbonate eluent gradient is typically used to effectively separate common halides and carbonate from the large excess of the sample's hydroxide anion.
-
Detection: Suppressed conductivity detection is used to enhance sensitivity.[16] It removes the background conductivity of the eluent, allowing for the detection of low ppm levels of impurity anions.
Protocol: Anion Chromatography
-
Sample Preparation: Prepare a dilute solution of the [EMIM][OH] sample (e.g., 100 ppm) in deionized water.
-
Instrument Setup:
-
Equilibrate the IC system with the chosen eluent (e.g., potassium hydroxide gradient).
-
Set the conductivity detector and suppressor.
-
-
Analysis: Inject a known volume (e.g., 25 µL) of the prepared sample.
-
Data Analysis:
-
Identify impurity peaks by comparing their retention times to those of certified standards (e.g., chloride, bromide, carbonate standards).
-
Quantify the concentration of each impurity by comparing its peak area to a calibration curve generated from the standards. The limit of quantification can be below 8 ppm for chloride.[15]
-
Data Integration and Cross-Validation
The final and most critical step is to integrate the data from these orthogonal techniques to build a coherent and validated characterization profile.
Cross-Validation Workflow
Caption: Workflow for cross-validation of analytical data.
Data Summary and Interpretation
The results from each analysis should be compiled into a single table for easy comparison and calculation of a final mass balance.
Table 1: Example Cross-Validation Data for a Batch of [EMIM][OH]
| Parameter | Technique | Result | Molar Contribution (per 100g) | Mass Contribution (per 100g) |
| Cation Purity | ¹H NMR | 99.8% (of organic content) | - | - |
| Hydroxide Content | Acid-Base Titration | 13.10 wt% | 0.770 mol | 13.10 g |
| Water Content | Karl Fischer Titration | 1.50 wt% | 0.083 mol | 1.50 g |
| Chloride Impurity | Ion Chromatography | 250 ppm (0.025 wt%) | 0.0007 mol | 0.025 g |
| Carbonate Impurity | Ion Chromatography | 800 ppm (0.08 wt%) | 0.0013 mol | 0.08 g |
| [EMIM]+ Cation | By Calculation¹ | - | 0.772 mol² | 85.29 g |
| Total Mass | Summation | - | - | 100.00 g |
¹Calculated by subtracting the mass of all other components from 100g. ²Calculated assuming charge balance with anions (OH-, Cl-, CO32-).
Interpretation: The key to validation is the mass balance. The total mass of all measured components (cation, hydroxide, water, and impurities) should sum to 100% (or very close, e.g., 99.5-100.5%). In the example above, the calculated mass of the [EMIM]+ cation is 85.29g. This corresponds to a molar amount of 0.772 mol. The total molar amount of anions (hydroxide, chloride, and carbonate, accounting for the 2- charge of carbonate) is also ~0.772 mol, indicating charge balance is achieved. This agreement between orthogonal measurements provides high confidence in the analytical results.
A significant deviation from 100% mass balance would trigger an investigation, suggesting the presence of an unmeasured component (e.g., a neutral organic impurity not detected by IC or titration) or an error in one of the analytical methods.
Conclusion
The characterization of a reactive ionic liquid like this compound demands more than a single analytical measurement. It requires a well-designed, multi-technique approach grounded in the principles of cross-validation. By systematically combining the structural and purity information from ¹H NMR, the quantitative basicity from acid-base titration, the precise water content from Karl Fischer titration, and the impurity profile from ion chromatography, a complete and trustworthy picture of the material can be established. This orthogonal approach ensures that decisions made in research, development, and manufacturing are based on a scientifically rigorous and validated understanding of the material's quality and composition.
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Del Sesto, R. E., et al. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Molecules, 25(9), 2097. Available at: [Link]
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A Comprehensive Guide to the Comparative Toxicity Assessment of 1-Ethyl-3-Methylimidazolium Hydroxide
Introduction: The Double-Edged Sword of Imidazolium-Based Ionic Liquids
1-Ethyl-3-methylimidazolium ([EMIM]⁺) based ionic liquids (ILs) are at the forefront of "green chemistry," offering promising alternatives to volatile organic solvents in a myriad of applications, from biomass processing to organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive. However, the designation of "green" cannot be unequivocally applied without a thorough understanding of their toxicological profiles. The potential for these compounds to enter aquatic and terrestrial ecosystems necessitates a rigorous evaluation of their impact on living organisms.
This guide provides a comprehensive framework for the comparative toxicity assessment of 1-ethyl-3-methylimidazolium hydroxide ([EMIM][OH]), a specific IL whose toxicological profile is not yet well-documented in publicly available literature. While direct experimental data for [EMIM][OH] is scarce, we can infer potential toxicological characteristics and design a robust testing strategy based on the extensive research conducted on other imidazolium-based ILs. This guide will delve into the established principles of imidazolium IL toxicity, provide detailed experimental protocols for cytotoxicity, ecotoxicity, and genotoxicity assessment, and offer a comparative analysis with well-characterized [EMIM]⁺ salts containing different anions.
A crucial consideration for [EMIM][OH] is the influence of the hydroxide anion, which will render aqueous solutions alkaline. This high pH environment can not only directly impact biological systems but also affect the stability of the imidazolium cation itself. Studies have shown that imidazolium cations can degrade under strong alkaline conditions, potentially leading to the formation of new, uncharacterized compounds with their own toxicological profiles[1][2][3][4]. Therefore, any toxicological assessment of [EMIM][OH] must carefully consider the effect of pH and the potential for cation degradation over the course of the experiment.
Understanding the Landscape of Imidazolium Ionic Liquid Toxicity
Decades of research have established several key principles governing the toxicity of imidazolium-based ILs:
-
The Cation's Dominance: The structure of the cation, particularly the length of the alkyl chain, is a primary determinant of toxicity. Longer alkyl chains generally lead to increased lipophilicity, which enhances the disruption of cell membranes, a key mechanism of IL toxicity[5][6].
-
The Anion's Supporting Role: While the cation plays the lead role, the anion is not a silent partner. The anion can influence the overall physicochemical properties of the IL, such as its hydrophobicity and bioavailability, thereby modulating its toxicity. For instance, studies have shown that for the same cation, different anions can result in varying levels of toxicity[7].
-
A Broad Spectrum of Effects: Imidazolium ILs have been shown to exert toxic effects across various trophic levels, from bacteria and algae to invertebrates, fish, and mammalian cell lines.
A Framework for Comprehensive Toxicity Assessment
To address the data gap for [EMIM][OH] and enable a meaningful comparison with other ILs, a multi-pronged experimental approach is essential. This involves a battery of standardized in vitro and in vivo assays to evaluate its cytotoxicity, ecotoxicity, and genotoxicity.
Experimental Workflow for Toxicity Assessment
Caption: A tiered approach to the toxicological assessment of ionic liquids.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established OECD guidelines and standard laboratory practices.
In Vitro Cytotoxicity Assessment
a) MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Human cell lines such as HeLa (cervical cancer) or HepG2 (liver cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: A stock solution of [EMIM][OH] and other comparative ILs are prepared and diluted in culture medium to a range of concentrations. The culture medium is then replaced with the IL-containing medium, and the cells are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
b) Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After the treatment period, the medium is replaced with a medium containing 50 µg/mL neutral red, and the plate is incubated for 3 hours.
-
Washing and Dye Extraction: The cells are washed with a solution of 1% CaCl₂ in 0.5% formaldehyde to remove excess dye. The incorporated dye is then extracted with a solution of 1% acetic acid in 50% ethanol.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: Similar to the MTT assay, the IC₅₀ value is determined from the dose-response curve.
Ecotoxicity Assessment
a) Daphnia magna Acute Immobilization Test (OECD Guideline 202)
This test determines the concentration of a substance that causes immobilization of 50% of the Daphnia magna population within 48 hours.
-
Test Organisms: Neonates (<24 hours old) of Daphnia magna are used.
-
Test Solutions: A series of concentrations of [EMIM][OH] and comparative ILs are prepared in a suitable medium (e.g., M4 medium). A control group with only the medium is also included.
-
Exposure: Groups of 20 daphnids are exposed to each test concentration in glass beakers. The test is run for 48 hours at 20-22°C with a 16:8 hour light:dark cycle.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC₅₀ (median effective concentration) for immobilization is calculated using statistical methods such as probit analysis.
b) Zebrafish Embryo Acute Toxicity Test (ZFET) (OECD Guideline 236)
This test assesses the acute toxicity of chemicals on the embryonic stages of zebrafish (Danio rerio).
-
Test Organisms: Newly fertilized zebrafish eggs (within 3 hours post-fertilization) are used.
-
Exposure: Embryos are placed individually in 96-well plates and exposed to a range of concentrations of the test substances for 96 hours.
-
Observation: The embryos are observed daily under a microscope for four lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.
-
Data Analysis: The 96-hour LC₅₀ (median lethal concentration) is calculated based on the number of dead embryos at each concentration.
Genotoxicity Assessment
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Cells (e.g., from the in vitro cytotoxicity assays) are treated with sub-lethal concentrations of the ILs.
-
Cell Embedding: The treated cells are embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows damaged DNA (fragments) to migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Comparative Toxicity of Imidazolium-Based Ionic Liquids
The following table summarizes existing toxicity data for various 1-ethyl-3-methylimidazolium ([EMIM]⁺) and 1-butyl-3-methylimidazolium ([BMIM]⁺) based ionic liquids. This data can serve as a benchmark for interpreting the results obtained for [EMIM][OH].
| Ionic Liquid | Test Organism/Cell Line | Endpoint | Value (mg/L or µM) | Reference |
| [EMIM][Cl] | Daphnia magna | 48h EC₅₀ | 8.03 - 19.91 | [8] |
| Sprague Dawley Rats | 3-month LOEL | > 3 mg/mL (in drinking water) | [9] | |
| [BMIM][Cl] | Daphnia magna | 48h EC₅₀ | 8.03 | [8] |
| Sprague Dawley Rats | 3-month LOEL | 3 mg/mL (in drinking water) | [9] | |
| [BMIM][BF₄] | Vibrio fischeri | 30 min EC₅₀ | 7.60 | [10] |
| CCO (fish cell line) | 24h IC₅₀ | ~1.5 mM | [11] | |
| [BMIM][PF₆] | CCO (fish cell line) | 24h IC₅₀ | ~2.0 mM | [11] |
| [EMIM][OAc] | - | LD₅₀ (oral, rat) | > 2000 mg/kg | [12] |
Interpreting the Data and the Role of the Hydroxide Anion
The data in the table illustrates the established trend of increasing toxicity with longer alkyl chain length ([BMIM]⁺ vs. [EMIM]⁺). The anion also plays a role, though its influence is generally less pronounced.
For [EMIM][OH], the high pH of the test solutions is a significant confounding factor. The direct caustic effects of the hydroxide ion could mask the intrinsic toxicity of the [EMIM]⁺ cation. Therefore, it is crucial to include pH controls in all experiments. These controls should consist of solutions with a similar pH to the [EMIM][OH] test solutions, but without the [EMIM]⁺ cation (e.g., using NaOH). This will allow for the deconvolution of pH-induced toxicity from the toxicity of the ionic liquid itself.
Furthermore, the stability of the [EMIM]⁺ cation at high pH must be considered. Imidazolium rings are susceptible to cleavage under strongly alkaline conditions. It is advisable to analyze the test solutions over time (e.g., using NMR or HPLC) to monitor for any degradation of the [EMIM]⁺ cation. If degradation occurs, the observed toxicity may be a result of the degradation products, the parent IL, or a combination thereof.
Predictive Toxicology: An In Silico Approach
In addition to experimental testing, computational methods can provide valuable insights into the potential toxicity of [EMIM][OH]. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the toxicity of chemicals based on their molecular structure.
Caption: The logic of using QSAR models for toxicity prediction.
Several QSAR models have been developed specifically for predicting the toxicity of ionic liquids[13][14][15][16][17][18][19]. These models can be used to estimate the toxicity of [EMIM][OH] and compare it to other ILs in silico. While these predictions do not replace experimental data, they can be valuable for prioritizing testing and for designing less toxic ILs in the future.
Conclusion and Future Directions
The comprehensive toxicological assessment of 1-ethyl-3-methylimidazolium hydroxide is a critical step in validating its "green" credentials. While direct experimental data is currently lacking, a robust framework for its evaluation can be constructed based on established principles of imidazolium IL toxicity and standardized testing protocols.
The key takeaways for researchers and drug development professionals are:
-
A tiered experimental approach, encompassing in vitro cytotoxicity, ecotoxicity, and genotoxicity assays, is essential for a thorough assessment.
-
The high pH of [EMIM][OH] solutions is a critical factor that must be controlled for in all experiments.
-
The potential for degradation of the [EMIM]⁺ cation in alkaline conditions needs to be investigated.
-
Comparative analysis with other [EMIM]⁺ and [BMIM]⁺ based ILs provides a valuable context for interpreting new data.
-
In silico methods like QSAR can offer valuable predictive insights to guide experimental design.
By following the methodologies and considering the critical factors outlined in this guide, the scientific community can systematically fill the knowledge gaps surrounding the toxicity of [EMIM][OH] and make informed decisions about its application in a sustainable future.
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Acute and Chronic Toxicity of Imidazolium-Based Ionic Liquids on Daphnia Magna. (2005). ResearchGate. Retrieved from [Link]
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Predictive modeling studies for the ecotoxicity of ionic liquids towards the green algae Scenedesmus vacuolatus. (2014). Chemosphere. Retrieved from [Link]
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Toxicity of Selected Imidazolium-based Ionic Liquids on Caenorhabditis elegans: A Quantitative Structure-Activity Relationship Study. (2018). ResearchGate. Retrieved from [Link]
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Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. (2015). Journal of the American Chemical Society. Retrieved from [Link]
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Ionic Liquids—A Review of Their Toxicity to Living Organisms. (2020). MDPI. Retrieved from [Link]
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Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. (2011). RSC Publishing. Retrieved from [Link]
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Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies. (2015). ResearchGate. Retrieved from [Link]
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Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure−Stability Relationships. (2015). datapdf.com. Retrieved from [Link]
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Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure-Stability Relationships. (2015). PubMed. Retrieved from [Link]
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NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. (2011). PubMed. Retrieved from [Link]
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Cation ⋯ anion bonding interactions in 1–Ethyl–3–Methylimidazolium based ionic liquids. (2021). ResearchGate. Retrieved from [Link]
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A review on (eco)toxicity of ionic liquids and their interaction with phospholipid membranes. (2021). ResearchGate. Retrieved from [Link]
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Ionic Liquids—A Review of Their Toxicity to Living Organisms. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Ionic Liquids Toxicity—Benefits and Threats. (2020). MDPI. Retrieved from [Link]
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Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. (2011). PubMed. Retrieved from [Link]
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In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (2017). Frontiers. Retrieved from [Link]
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In Silico Models for Toxicity Prediction. (2017). YouTube. Retrieved from [Link]
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Ionic Liquid (1-Ethyl-3-methylimidazolium Acetate) Plasticization of Chitosan-Based Bionanocomposites. (2020). ACS Publications. Retrieved from [Link]
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efficiency of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide versus phosphonium ionic liquids in catalysis
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to driving efficient, selective, and sustainable chemical transformations. In the realm of green chemistry, ionic liquids (ILs) have emerged as a versatile class of catalysts and reaction media. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties offer significant advantages over traditional volatile organic solvents.[1] This guide provides an in-depth comparison of the catalytic efficiency of two prominent classes of basic ionic liquids: 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide and phosphonium-based ILs, with a focus on their application in the Knoevenagel condensation reaction.
Introduction to Ionic Liquids in Basic Catalysis
Ionic liquids are salts with melting points below 100°C, composed entirely of ions. Their unique properties can be finely tuned by modifying the structure of the cation and anion.[1] In base-catalyzed reactions, the anion of the IL often plays the key catalytic role. Hydroxide and amino acid-based anions, for instance, can act as potent Brønsted bases, deprotonating substrates and initiating catalytic cycles. The cation, while often considered a spectator, can also influence the catalytic process through its interaction with reactants and intermediates.
This guide will delve into the nuances of two distinct cationic families: the well-established imidazolium salts and the robust phosphonium salts, to provide a clear understanding of their respective strengths and weaknesses in a catalytic context.
The Contenders: A Closer Look
This compound ([EMIm][OH])
The imidazolium cation is arguably the most widely studied in the field of ionic liquids. Its aromatic nature and the presence of a potentially acidic proton at the C2 position can lead to complex interactions within a reaction mixture. When paired with a strongly basic anion like hydroxide, imidazolium-based ILs become powerful catalysts for a range of organic transformations. However, the reactivity of the C2 proton can also be a point of vulnerability, potentially leading to catalyst degradation under strongly basic conditions.
Phosphonium Ionic Liquids
Phosphonium ionic liquids, characterized by a central phosphorus atom bonded to four organic substituents, offer a distinct set of properties. They are generally known for their higher thermal and chemical stability compared to their imidazolium counterparts.[2] This enhanced stability is often attributed to the absence of an acidic proton on the cation, making them more resilient in harsh, basic reaction environments. For this comparison, we will consider tetrabutylphosphonium prolinate ([P4444][Pro]), a representative basic phosphonium IL.[2]
Head-to-Head Comparison: Catalytic Efficiency in the Knoevenagel Condensation
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, serves as an excellent benchmark for comparing the efficiency of these basic ionic liquids.
Mechanistic Overview
The generally accepted mechanism for the base-catalyzed Knoevenagel condensation involves the deprotonation of the active methylene compound by the basic catalyst to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product. The efficiency of the catalyst is therefore directly related to its ability to effectively deprotonate the active methylene compound.
Diagram 1: Generalized Catalytic Cycle for the Knoevenagel Condensation
A simplified representation of the Knoevenagel condensation catalytic cycle.
Experimental Data Summary
The following table summarizes the performance of an imidazolium hydroxide IL and a phosphonium prolinate IL in the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds. It is important to note that the data for the two classes of ionic liquids are sourced from different studies and, therefore, reaction conditions may not be identical. This comparison should be viewed as a qualitative guide to their relative efficiencies.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | [bmim][OH] | 10 min | 94 | [3] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | [bmim][OH] | 12 min | 95 | [3] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | [bmim][OH] | 15 min | 92 | [3] |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | [bmim][OH] | 20 min | 90 | [3] |
| 5 | Benzaldehyde | Malononitrile | [P4444][Pro] | 20 min | 93 | [2] |
| 6 | 4-Chlorobenzaldehyde | Malononitrile | [P4444][Pro] | 15 min | 95 | [2] |
| 7 | 4-Methoxybenzaldehyde | Malononitrile | [P4444][Pro] | 30 min | 91 | [2] |
| 8 | Benzaldehyde | Ethyl Cyanoacetate | [P4444][Pro] | 25 min | 89 | [2] |
Note: [bmim][OH] (1-butyl-3-methylimidazolium hydroxide) is a close analogue of [EMIm][OH] and is used here as a representative imidazolium hydroxide IL for which extensive data is available.
From the data, both the imidazolium hydroxide and the phosphonium prolinate ionic liquids demonstrate high efficiency as catalysts for the Knoevenagel condensation, affording excellent yields in relatively short reaction times under solvent-free conditions.[2][3] The choice between the two may therefore depend on other factors such as catalyst stability, recyclability, and cost.
Causality Behind Experimental Choices and Performance
Why Basic Ionic Liquids?
The use of basic ionic liquids as both catalyst and solvent simplifies the reaction setup and work-up procedures. Traditional methods often require volatile organic solvents and basic catalysts that can be difficult to separate from the reaction mixture. The negligible vapor pressure of ILs mitigates solvent loss and environmental impact, while their ionic nature often allows for easy separation of the non-polar product by simple decantation or extraction.[1]
Imidazolium Hydroxide: High Reactivity with a Caveat
The high basicity of the hydroxide anion in [EMIm][OH] leads to rapid deprotonation of the active methylene compound, resulting in fast reaction rates. However, the imidazolium cation's C2 proton can be susceptible to deprotonation by the strong hydroxide base, potentially leading to the formation of an N-heterocyclic carbene (NHC) and subsequent side reactions or catalyst degradation over multiple cycles. This is a critical consideration for industrial applications where long-term catalyst stability is essential.
Phosphonium Prolinate: Stability and Bifunctionality
Phosphonium cations lack the acidic C2 proton of their imidazolium counterparts, rendering them more stable in strongly basic environments.[2] The use of an amino acid anion like prolinate introduces an interesting bifunctional aspect to the catalyst. The carboxylate group provides the necessary basicity to deprotonate the active methylene compound, while the amine group of the proline anion can potentially interact with the carbonyl group of the aldehyde, activating it towards nucleophilic attack. This cooperative effect can contribute to the high efficiency of these catalysts.[2]
Experimental Protocols
The following are representative experimental protocols for the Knoevenagel condensation using basic ionic liquids.
Synthesis of this compound ([EMIm][OH])
A common method for synthesizing imidazolium hydroxide ILs involves a two-step process starting from the corresponding halide salt.
Diagram 2: Synthesis of this compound
A typical workflow for performing and working up a Knoevenagel condensation catalyzed by an ionic liquid.
-
In a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and the basic ionic liquid (e.g., [EMIm][OH] or [P4444][Pro], ~30 mol%).
-
Stir the mixture at room temperature. The reaction is typically complete within 10-60 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Separate the organic layer. The ionic liquid will remain in the aqueous phase.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
The aqueous layer containing the ionic liquid can be evaporated under reduced pressure to remove the water, and the recovered ionic liquid can be reused for subsequent reactions. [2]
Conclusion and Future Outlook
Both this compound and phosphonium-based ionic liquids, such as tetrabutylphosphonium prolinate, are highly effective catalysts for the Knoevenagel condensation. Imidazolium hydroxides offer very high reactivity, while phosphonium ILs provide enhanced thermal and chemical stability, which is a significant advantage for long-term industrial applications. The choice between these two classes of catalysts will depend on the specific requirements of the reaction, including the desired reaction rate, the need for catalyst robustness, and cost considerations.
The field of ionic liquid catalysis is continually evolving, with ongoing research focused on the design of task-specific ionic liquids with enhanced activity, stability, and recyclability. Future developments may include the immobilization of these ionic liquids on solid supports to create heterogeneous catalysts that combine the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems. As the demand for greener and more efficient chemical processes grows, the application of ionic liquids in catalysis is poised for significant expansion.
References
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Salvitti, C., Bortolami, M., Chiarotto, I., Troiani, A., & de Petris, G. (2021). The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry, 45(40), 17787-17795. [Link]
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Heravi, M. M., Tehrani, M. H., Bakhtiari, K., & Oskooie, H. A. (2006). A practical Knoevenagel condensation catalyzed by imidazole. Journal of Chemical Research, 2006(11), 701-702. [Link]
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Su, C., Chen, Z. C., & Zheng, Q. G. (2003). Organic reactions in ionic liquids: Knoevenagel condensation catalyzed by ethylenediammonium diacetate. Synthesis, 2003(04), 555-559. [Link]
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Wang, C., Wu, L., & Yu, L. (2012). Tetrabutylphosphonium amino acid ionic liquids as efficient catalysts for solvent-free Knoevenagel condensation reactions. Catalysis Communications, 27, 115-119. [Link]
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Gill, G. S., Chaskar, A. C., & Deokar, S. V. (2014). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
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Li, Y., & Yang, J. (2013). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(12), 1735-1743. [Link]
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Yadav, J. S., Reddy, B. V. S., Reddy, P. S. R., & Rao, M. S. (2004). A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry, 6(3), 155-157. [Link]
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Agho, B. O. (2008). The Chemistry of Imidazolium Salts and Phosphonium-Based Ionic Liquids. [Link]
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Wang, C., Liu, J., Leng, W., & Gao, Y. (2014). Rapid and efficient functionalized ionic liquid-catalyzed aldol condensation reactions associated with microwave irradiation. International journal of molecular sciences, 15(1), 1284-1299. [Link]
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Zare, E., & Gholamzadeh, P. (2020). [TAIm]OH ionic liquid catalyzed aldol condensation reaction [a]. ResearchGate. [Link]
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Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3(4), 156-164. [Link]
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Jain, P., & Antzutkin, O. N. (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. ChemRxiv. [Link]
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Ranu, B. C., & Jana, R. (2006). Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid. Organic Chemistry Portal. [Link]
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Martins, M. A., Carvalho, P. J., & Coutinho, J. A. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Green Chemistry, 25(1), 44-93. [Link]
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PubChem. (n.d.). 1-Ethyl-3-methylimidazolium. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate. Retrieved from [Link]
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Patil, S. G., Kadam, D. S., & Bagul, R. R. (2017). Synthesis of 4-Iminothiazolidinones by Using [bmIm] OH. Journal of Chemical and Pharmaceutical Research, 9(10), 167-171. [Link]
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PubChem. (n.d.). 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1). Retrieved from [Link]
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Sajjadifar, S., Nezhad, E. R., & Darvishi, G. (2013). 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-Imidazol-3-Ium Chloride as a New and Green Ionic Liquid Catalyst for One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Condition. International Journal of Organic Chemistry, 3(4), 239-244. [Link]
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The Royal Society of Chemistry. (2009). Supporting Information. [Link]
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Wang, C., Liu, J., Leng, W., & Gao, Y. (2014). Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation. ResearchGate. [Link]
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Wang, C., Wu, L., & Yu, L. (2012). Tetrabutylphosphonium amino acid ionic liquids as efficient catalysts for solvent-free Knoevenagel condensation reactions. ResearchGate. [Link]
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Yadav, J. S., Reddy, B. V. S., Reddy, P. S. R., & Rao, M. S. (2004). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: Synthesis of cinnamic acids. ResearchGate. [Link]
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Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Open Access Journals. [Link]
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A Comparative Benchmarking Guide to the Catalytic Performance of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
This guide provides a comprehensive analysis of the catalytic performance of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, hereafter referred to as [EMIm][OH], a task-specific basic ionic liquid. We will objectively benchmark its efficacy against other catalytic systems in the context of carbon-carbon bond-forming reactions, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage efficient and sustainable catalytic methodologies.
Introduction: The Rise of Basic Ionic Liquids in Catalysis
The quest for greener, more efficient chemical syntheses has propelled the exploration of ionic liquids (ILs) as versatile catalysts and reaction media.[1] Among these, basic ionic liquids have emerged as powerful tools for a variety of organic transformations traditionally catalyzed by conventional bases.[2] Imidazolium-based hydroxides, such as [EMIm][OH], are of particular interest due to their strong basicity, negligible vapor pressure, and potential for recyclability.[3][4]
This guide will focus on the Knoevenagel condensation as a model reaction to benchmark the catalytic prowess of [EMIm][OH]. This reaction, which involves the condensation of a carbonyl compound with an active methylene group, is a fundamental transformation in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates.[5] While direct experimental data for [EMIm][OH] is not extensively available in the reviewed literature, we will utilize data for its close structural analog, 1-butyl-3-methylimidazolium hydroxide ([bmIm][OH]), as a reliable proxy. The similar electronic and steric environments of the ethyl and butyl groups suggest that their catalytic activities will be comparable.
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
The following protocol details a standardized procedure for the Knoevenagel condensation, allowing for a direct comparison of different catalysts.
Materials:
-
Benzaldehyde (Reagent Grade, ≥99%)
-
Malononitrile (Reagent Grade, ≥99%)
-
Catalyst (e.g., [EMIm][OH], Piperidine, NaOH)
-
Ethanol (Anhydrous, ≥99.5%)
-
Ethyl acetate (ACS Grade)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1 mmol, 0.106 g) and malononitrile (1 mmol, 0.066 g).
-
Add the specified amount of catalyst (see Table 1 for details). For heterogeneous catalysts, the specified weight is added. For homogeneous catalysts, the specified mole percentage is added.
-
For reactions in a solvent, add 5 mL of the specified solvent. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the specified temperature for the designated time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
For reactions catalyzed by [EMIm][OH], extract the product from the ionic liquid phase with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The remaining ionic liquid can be dried under vacuum for reuse.[3]
-
For reactions with other catalysts, work-up procedures may vary. For homogeneous catalysts, the reaction mixture is typically washed with water and brine, and the organic layer is dried and concentrated. For heterogeneous catalysts, the catalyst is removed by filtration prior to solvent removal.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-(phenylmethylene)malononitrile.
Data Presentation: A Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of various catalysts in the Knoevenagel condensation of benzaldehyde with malononitrile, providing a clear benchmark for the efficacy of [EMIm][OH] (represented by [bmIm][OH] data).
Table 1: Comparative Catalytic Performance in the Knoevenagel Condensation
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| [EMIm][OH] (as [bmIm][OH]) | Homogeneous | None | Room Temp. | 10 min | 98 | Yes (up to 5 cycles)[3] |
| Piperidine | Homogeneous | Ethanol | Room Temp. | 10 min | 95 | Not readily reusable[5] |
| NaOH | Homogeneous | Water | Room Temp. | 1 h | 92 | No |
| Triethylamine | Homogeneous | Ethanol | Room Temp. | 35 min | 90-99[6] | Not readily reusable |
| Ti-Al-Mg Hydrotalcite | Heterogeneous | Ethyl acetate | 60 | 4 h | 97.6 | Yes[5] |
| Chitosan | Heterogeneous | Ethanol | 40 | 6 h | >99 | Yes[5] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the [EMIm][OH]-catalyzed Knoevenagel condensation.
Caption: General workflow for a [EMIm][OH]-catalyzed Knoevenagel condensation.
Discussion and Mechanistic Insights
The data presented in Table 1 clearly demonstrates the exceptional catalytic activity of the imidazolium hydroxide ionic liquid. It facilitates the Knoevenagel condensation in a solvent-free system at room temperature, achieving a near-quantitative yield in a remarkably short reaction time. This performance is comparable to or exceeds that of traditional homogeneous bases like piperidine and NaOH, with the significant advantage of catalyst recyclability.
The catalytic mechanism of [EMIm][OH] is believed to proceed through a base-catalyzed pathway. The hydroxide anion is a strong base, capable of deprotonating the active methylene compound (malononitrile) to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.
The role of the imidazolium cation is also crucial. It can participate in hydrogen bonding with the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack. This dual activation, with the anion acting as a Brønsted base and the cation as a Lewis acid-like species, contributes to the high efficiency of the reaction.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the [EMIm][OH]-catalyzed Knoevenagel condensation.
Caption: Proposed mechanism for the [EMIm][OH]-catalyzed Knoevenagel condensation.
Conclusion and Future Outlook
This compound demonstrates outstanding potential as a catalyst for the Knoevenagel condensation, offering high yields, short reaction times, and mild, solvent-free conditions. Its performance, benchmarked against a range of conventional catalysts, highlights its position as a green and efficient alternative. The ability to recycle and reuse the ionic liquid further enhances its appeal from both an economic and environmental perspective.
Future research should focus on expanding the substrate scope of [EMIm][OH]-catalyzed reactions and exploring its application in other base-catalyzed transformations. Further investigation into the precise role of the imidazolium cation and the potential for tuning its structure to enhance catalytic activity would also be valuable. The inherent instability of imidazolium hydroxides under certain conditions warrants further study to ensure robust and reliable catalytic systems for industrial applications.[7]
References
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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ResearchGate. (2025). Catalytic Performance of Imidazolide Basic Ionic Liquid in Knoevenagel Reactions in Aqueous Media. Retrieved from [Link]
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IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). An efficient [bmim]oh catalysed the condensations of aromatic aldehydes and diethyl malonate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Imidazolium based ionic liquid-phase green catalytic reactions. Retrieved from [Link]
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SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison between imidazolium based different ionic liquids with respect to temperature for 0.1 MPa. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Imidazolium-based ionic liquid functionalized chiral metal–organic framework as an efficient catalyst for asymmetric catalytic sulfoxidation. Retrieved from [Link]
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ResearchGate. (2025). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Retrieved from [Link]
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MDPI. (n.d.). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Retrieved from [Link]
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Aston University. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Retrieved from [Link]
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UNIFAP. (n.d.). Current Microwave Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. The Knoevenagel condensation of an imidazolium ionic liquid-tagged benzaldehyde with various malonic acid derivatives and diketones (13). Retrieved from [Link]
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YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]
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National Institutes of Health. (2022, May 21). Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. Retrieved from [Link]
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MDPI. (n.d.). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Retrieved from [Link]
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Assessing Reproducibility in 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide Mediated Reactions: A Comparative Guide
In the dynamic landscape of chemical synthesis, particularly within pharmaceutical and fine chemical development, the reproducibility of a reaction is paramount. It is the bedrock upon which scalable, reliable, and economically viable processes are built. This guide provides an in-depth technical assessment of the reproducibility of chemical transformations mediated by the ionic liquid 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide, herein referred to as [EMIm][OH]. As a task-specific basic ionic liquid, [EMIm][OH] has emerged as a promising catalyst and solvent for a variety of base-catalyzed reactions. However, a critical evaluation of its performance, especially concerning the consistency of results over repeated use, is essential for its adoption in rigorous synthetic workflows.
This guide will objectively compare the performance of [EMIm][OH] with established alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, providing a self-validating framework for the described methodologies.
The Critical Role of the Catalyst: Physicochemical Properties of [EMIm][OH]
This compound is a member of the imidazolium-based ionic liquid family, characterized by a cationic imidazolium ring and a hydroxide anion. Its efficacy as a basic catalyst stems from the availability of the hydroxide ion to act as a proton abstractor, initiating a wide array of base-catalyzed reactions such as Aldol and Knoevenagel condensations.
The structure of the cation, with its ethyl and methyl substituents on the imidazole ring, influences the ionic liquid's physical properties like viscosity, melting point, and thermal stability. These properties, in turn, affect mass transfer and reaction kinetics. The hydroxide anion provides strong basicity, often leading to higher reaction rates compared to weaker basic anions like acetate. However, this high basicity can also present challenges in terms of handling and stability, which can impact reproducibility.
Assessing Reproducibility: A Comparative Analysis
To rigorously assess the reproducibility of [EMIm][OH]-mediated reactions, we will examine its performance in a model reaction, the Knoevenagel condensation, and compare it with a conventional homogeneous base (Sodium Hydroxide) and a solid-supported heterogeneous catalyst. While direct, extensive reproducibility data for [EMIm][OH] is not widely published, we can extrapolate from studies on the closely related 1-butyl-3-methylimidazolium hydroxide ([BMIm][OH]), which shares similar chemical properties.
Model Reaction: Knoevenagel Condensation of Benzaldehyde with Malononitrile
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is highly sensitive to the nature of the base catalyst.
Caption: Knoevenagel condensation of benzaldehyde and malononitrile.
Comparative Performance Data
The following table summarizes the typical performance of different catalysts in the Knoevenagel condensation, with a focus on yield and recyclability as an indicator of reproducibility.
| Catalyst | Reaction Conditions | Initial Yield (%) | Yield after 5 Cycles (%) | Key Observations |
| [EMIm][OH] (extrapolated from [BMIm][OH]) | Room temp, 10 min, solvent-free | ~95% | ~90% | High initial activity. Slight decrease in yield upon recycling, potentially due to minor catalyst degradation or carry-over of impurities.[1] |
| Sodium Hydroxide (NaOH) | Room temp, 24 hrs, Ethanol | ~80% | Not applicable (consumed) | Slower reaction rates. Difficult to recycle as it is consumed and requires neutralization, leading to salt waste.[2] |
| Amine-functionalized Mesoporous Silica | Ethanol, mild heating | ~92% | ~90% | High activity and good recyclability. Heterogeneous nature simplifies product separation.[3] |
Analysis:
-
[EMIm][OH] demonstrates high catalytic activity and good potential for recyclability. The slight drop in yield after multiple cycles is a critical parameter to monitor and may necessitate periodic catalyst regeneration or replacement in a continuous process. This highlights the importance of rigorous purification of both starting materials and the ionic liquid itself to ensure consistent performance.
-
Sodium Hydroxide , the traditional choice, suffers from lower reaction rates and generates significant waste, making it less environmentally friendly and unsuitable for a recyclable process. Its batch-to-batch reproducibility is dependent on the precise stoichiometry and reaction conditions.
-
Heterogeneous catalysts like functionalized silica offer a compelling alternative, combining high activity with excellent recyclability and ease of separation. The reproducibility of these systems is often very high due to their stable, solid-supported nature.
Experimental Protocols
To ensure the validity of these comparisons, detailed and standardized experimental protocols are essential.
General Protocol for Knoevenagel Condensation using [EMIm][OH]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol) and malononitrile (1.1 mmol).
-
Catalyst Addition: Add this compound (0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture. The product will precipitate out.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
-
Catalyst Recycling: The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure to recover the catalyst for subsequent runs.
Caption: Experimental workflow for [EMIm][OH] catalyzed Knoevenagel condensation.
Factors Influencing Reproducibility in [EMIm][OH] Mediated Reactions
Several factors can significantly impact the reproducibility of reactions catalyzed by imidazolium hydroxides:
-
Purity of the Ionic Liquid: The presence of halide impurities from the synthesis of the ionic liquid can affect its basicity and catalytic activity. Rigorous purification is crucial.
-
Water Content: The hygroscopic nature of ionic liquids means that water content can vary between batches, influencing viscosity and reaction kinetics.
-
Catalyst Degradation: Although thermally stable, imidazolium hydroxides can be susceptible to degradation over multiple cycles, especially in the presence of acidic byproducts or impurities.
-
Product Separation and Catalyst Recovery: Inefficient separation can lead to product contamination in the recycled catalyst or catalyst loss, both of which will affect subsequent reaction yields.
Conclusion and Future Outlook
This compound is a highly effective catalyst for base-mediated reactions, offering rapid reaction times and the potential for recyclability. However, achieving high levels of reproducibility requires careful attention to the purity of the ionic liquid, strict control over reaction conditions, and an optimized work-up procedure for efficient catalyst recovery.
Compared to traditional bases like NaOH, [EMIm][OH] offers a greener and more efficient alternative. In comparison to solid-supported heterogeneous catalysts, it provides the advantages of a homogeneous catalytic environment, which can sometimes lead to higher activity, but with the added challenge of catalyst-product separation.
For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of the synthesis. Where high recyclability and ease of handling are paramount, a heterogeneous catalyst may be preferred. However, for reactions requiring the high basicity and unique solvent properties of an ionic liquid, [EMIm][OH] presents a powerful tool, provided that the factors influencing its reproducibility are carefully managed. Future research should focus on developing more robust and easily recyclable basic ionic liquids to further enhance their applicability in sustainable chemical manufacturing.
References
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A Senior Application Scientist's Guide to the Comparative Life Cycle Analysis of Imidazolium-Based Ionic Liquids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs), particularly those based on the imidazolium cation, have been championed as "green" replacements for volatile organic compounds (VOCs) due to properties like negligible vapor pressure and high thermal stability.[1][2][3] However, a solvent's environmental credentials cannot be judged on a single metric. A comprehensive Life Cycle Assessment (LCA) is imperative to move beyond simplistic labels and quantify the true environmental footprint from synthesis to disposal.[4][5] This guide provides an in-depth, comparative analysis of the life cycle of imidazolium-based ILs, contrasting them with traditional solvents and examining how structural modifications influence their environmental impact. We will dissect each life cycle stage, present comparative data, and provide standardized protocols for key environmental assessments, empowering researchers to make more informed and sustainable solvent choices.
Introduction: Deconstructing the "Green" Label
Imidazolium-based ionic liquids are salts with melting points below 100°C, composed of an imidazolium cation and a variety of possible anions.[6][7] This modularity allows for the fine-tuning of physicochemical properties, making them highly effective in catalysis, organic synthesis, and even as active pharmaceutical ingredients (APIs).[6][8] Their non-volatility is a significant advantage over traditional VOCs, reducing air pollution and workplace exposure risks.[2][7]
However, this single property is not a passport to "greenness." A rigorous environmental evaluation must follow the internationally recognized framework of Life Cycle Assessment (LCA), as outlined in the ISO 14040 and 14044 standards.[9][10][11][12] LCA provides a holistic view by quantifying the inputs, outputs, and potential environmental impacts of a product system throughout its life.[13] For ILs, this means scrutinizing everything from the raw materials and energy used in their synthesis to their ultimate fate in the environment.[5][14] Early LCAs have indicated that, in some scenarios, processes using ILs can have a larger environmental impact than conventional methods, challenging initial assumptions.[4][5]
The Four Phases of Life Cycle Assessment (ISO 14040)
The LCA framework is a structured, four-phase iterative process that ensures a comprehensive and transparent analysis.[9][11][13]
Caption: The iterative four-phase framework for Life Cycle Assessment (LCA).
A Stage-by-Stage Life Cycle Comparison
The environmental profile of an imidazolium IL is not static; it is the sum of impacts across its entire existence. Here, we dissect the three critical stages.
Stage 1: Synthesis (Cradle-to-Gate)
The synthesis of imidazolium ILs is often the most significant contributor to their overall environmental impact. A typical two-step process involves the quaternization of an N-alkylimidazole followed by anion metathesis.
Causality Behind the Impact:
-
Energy Intensity: These reactions often require significant heating for extended periods, leading to a high energy demand.
-
Solvent Use: The synthesis itself frequently relies on large volumes of conventional volatile organic solvents for reactions and purification, undermining the "green" benefit of the final product.[2]
-
Waste Generation: Anion metathesis reactions generate stoichiometric amounts of salt byproducts (e.g., NaBr, AgCl), which require disposal.
-
Complex Purification: Achieving the high purity required for many applications necessitates energy-intensive steps like activated carbon treatment and vacuum drying.
A comparative LCA of IL production versus traditional solvents reveals that the upstream processing for ILs can lead to higher impacts in categories like Global Warming Potential (GWP) and Human Toxicity Potential (HTP).[4][14]
Typical Synthesis Pathway for [BMIM][BF₄]
This diagram illustrates the inputs and outputs of a common synthesis route, highlighting potential environmental hotspots.
Caption: A simplified workflow for the two-step synthesis of [BMIM][BF₄].
Stage 2: Use Phase (Gate-to-Gate)
The use phase is where the benefits of ILs are most apparent. Their negligible vapor pressure dramatically reduces solvent loss to the atmosphere compared to VOCs.[2] Furthermore, their high thermal stability allows for wider operating temperatures and potential for reuse, which is critical for improving their life cycle profile.[1][15]
However, the efficiency of recycling is paramount. Even small losses during processing, when scaled up, can negate the benefits of recyclability, especially given the high environmental cost of initial synthesis.[16]
| Property | Imidazolium ILs (Typical) | Volatile Organic Solvents (e.g., Toluene) |
| Vapor Pressure @ 25°C | Negligible (<10⁻⁵ Pa) | High (~3.8 kPa) |
| Thermal Stability | High (>250-300°C) | Moderate (~111°C boiling point) |
| Recyclability | High (potentially >95%)[17] | Lower (losses due to evaporation) |
| Atmospheric Emissions (Use) | Very Low | High |
Table 1. Comparative properties of Imidazolium ILs and a typical VOC during the use phase.
Stage 3: End-of-Life (Gate-to-Grave)
The final stage of an IL's life is perhaps the most contentious and directly linked to its chemical structure. The "designer" nature of ILs allows for tuning properties like biodegradability and toxicity.[6]
Biodegradability: The biodegradability of imidazolium ILs is heavily dependent on the structure of the cation.[18]
-
Alkyl Chain Length: A crucial "side-chain effect" exists. ILs with short alkyl chains (≤ 4 carbons) are generally resistant to biodegradation.[18] As the chain length increases (≥ 6-8 carbons), susceptibility to microbial attack via ω- and β-oxidation increases, enhancing primary biodegradation.[18][19] However, complete mineralization (cleavage of the imidazolium ring) is rarely observed.[18]
-
Functional Groups: Introducing ester or ether functionalities into the alkyl side chains can create weak points for enzymatic hydrolysis, significantly improving biodegradability.
Toxicity & Ecotoxicity: Unfortunately, the same structural features that enhance biodegradability often increase toxicity.[19][20]
-
Lipophilicity: Longer alkyl chains increase the lipophilicity of the cation, allowing it to more easily disrupt cell membranes, leading to higher aquatic and microbial toxicity.[8][21] This creates a challenging trade-off between persistence and toxicity.
-
Anion Effect: While the cation is the primary driver of toxicity, the anion also plays a role.[20] For instance, anions that can hydrolyze to form toxic species (e.g., [PF₆]⁻ or [BF₄]⁻ forming HF) are of particular concern.
| Imidazolium Cation | Anion | Alkyl Chain | Relative Biodegradability | Relative Aquatic Toxicity (EC₅₀) |
| [EMIM]⁺ | [OAc]⁻ | C₂ | Very Low | Low |
| [BMIM]⁺ | [Cl]⁻ | C₄ | Low | Moderate |
| [HMIM]⁺ | [Cl]⁻ | C₆ | Partial | High |
| [OMIM]⁺ | [Cl]⁻ | C₈ | Moderate | Very High |
Table 2. Structure-Activity Relationship for Imidazolium ILs. Longer alkyl chains increase both biodegradability and toxicity.[18][19][20][21]
Structure vs. Environmental Fate
This diagram illustrates the key relationships between the molecular structure of imidazolium ILs and their end-of-life properties.
Caption: The trade-off between biodegradability and toxicity in IL design.
Experimental Protocols for Key Assessments
To ensure trustworthiness and reproducibility, standardized testing is essential. The following are adapted, step-by-step protocols for assessing key end-of-life parameters.
Protocol 1: Assessing Aerobic Biodegradability (Adapted from OECD 301D - Closed Bottle Test)
Objective: To determine the ready biodegradability of an ionic liquid by measuring oxygen consumption over 28 days.
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium according to OECD 301 guidelines. Aerate the medium overnight to ensure oxygen saturation.
-
Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant. Homogenize and filter to remove large particles. The final concentration in the test bottles should be 2-5 mg/L suspended solids.
-
Test Setup:
-
Prepare sealed glass bottles (e.g., 250-300 mL BOD bottles).
-
Test Bottles: Add mineral medium, inoculum, and the test ionic liquid at a concentration of 2-5 mg/L.
-
Reference Bottles: Add medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) at 2-5 mg/L.
-
Toxicity Control Bottles: Add medium, inoculum, the test IL, and the reference substance at the same concentrations.
-
Blank Control Bottles: Add only medium and inoculum.
-
-
Incubation: Incubate all bottles in the dark at 20 ± 1°C for 28 days.
-
Measurement: Measure the dissolved oxygen (DO) concentration in each bottle at Day 0 and at regular intervals (e.g., Day 7, 14, 21, 28) using a calibrated DO probe.
-
Calculation: Calculate the percentage biodegradation (%D) using the following formula: %D = [(DO_blank - DO_test) / (ThOD)] * 100 Where DO_blank and DO_test are the oxygen depletions in the blank and test bottles, respectively, and ThOD is the Theoretical Oxygen Demand of the test substance.
-
Validation: The test is valid if the reference substance reaches >60% biodegradation within 14 days and the oxygen depletion in the blank is within the specified range. An IL is considered "readily biodegradable" if it reaches the >60% pass level within the 28-day window.
Protocol 2: Determining Acute Aquatic Toxicity using Daphnia magna (Adapted from OECD 202)
Objective: To determine the concentration of an ionic liquid that immobilizes 50% of the Daphnia magna population (EC₅₀) over a 48-hour period.
Methodology:
-
Test Organisms: Use juvenile Daphnia magna (<24 hours old), sourced from a healthy, thriving culture.
-
Test Solutions: Prepare a geometric series of at least five concentrations of the test ionic liquid in a suitable culture medium (e.g., M4 medium). Also, prepare a control group with only the culture medium.
-
Test Setup:
-
Use glass beakers (e.g., 50 mL) for each concentration and the control.
-
Prepare at least four replicates for each concentration and the control.
-
Add 20 mL of the respective test solution to each beaker.
-
Introduce five daphnids into each beaker, for a total of 20 daphnids per concentration.
-
-
Incubation: Incubate the beakers for 48 hours at 20 ± 1°C with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each beaker. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the EC₅₀ value and its 95% confidence intervals at 24 and 48 hours.
-
Validation: The test is valid if the immobilization in the control group is ≤10% and the dissolved oxygen concentration remains >3 mg/L in all test vessels.
Conclusion: A Call for Holistic Design
The label of "green solvent" for imidazolium-based ionic liquids is conditional, not absolute. While their low volatility is a clear advantage in the use phase, a full life cycle perspective reveals significant environmental burdens associated with their synthesis and potential for ecotoxicity at their end-of-life.[4][5]
Key Takeaways for Researchers:
-
Synthesis is Key: The largest environmental impact often comes from the production of the IL. Prioritizing ILs with more efficient, less solvent-intensive synthesis routes is crucial.
-
Structure is a Compromise: There is a clear, data-supported trade-off between biodegradability and toxicity, primarily driven by the cation's alkyl chain length.[19][21] Designing for degradation must be balanced with minimizing ecotoxicological risk.
-
Recycling is Non-Negotiable: The high upstream environmental cost of ILs makes efficient recovery and reuse essential to achieving a net environmental benefit over traditional solvents.[17][22]
Future innovation must focus on a holistic, "cradle-to-cradle" design philosophy. This includes developing ILs from renewable feedstocks, creating synthesis pathways that adhere to the principles of green chemistry, and engineering molecules that are both readily biodegradable and inherently non-toxic. Only through this comprehensive approach can the true potential of ionic liquids as sustainable chemical solutions be realized.
References
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Evaluating the Environmental Effect of Ionic liquids and its Importance - Longdom Publishing. (URL: [Link])
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ISO 14040: Environmental Management — Life Cycle Assessment — Principles and Framework | MyCarbon. (URL: [Link])
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ISO 14040 - Life Cycle Assessment Principles | BSI. (URL: [Link])
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Emerging impacts of ionic liquids on eco-environmental safety and human health - Chemical Society Reviews (RSC Publishing). (URL: [Link])
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Toxicity and biodegradability of imidazolium ionic liquids - PubMed. (URL: [Link])
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Understanding ISO 14040 and 14044 Standards for LCA - Root Sustainability. (URL: [Link])
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Life cycle-based sustainability standards and guidelines - SimaPro. (URL: [Link])
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Life Cycle Assessment Best Practices of ISO 14040 Series - Apec.org. (URL: [Link])
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Environmental impact of ionic liquids: an overview of recent (eco)toxicological and (bio)degradability literature | Request PDF - ResearchGate. (URL: [Link])
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Ionic Liquids—A Review of Their Toxicity to Living Organisms - MDPI. (URL: [Link])
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Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions - MDPI. (URL: [Link])
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Toxicity and biodegradability of imidazolium ionic liquids | Request PDF - ResearchGate. (URL: [Link])
-
Ionic Liquids and Green Chemistry - Prof. Dr. Anja-Verena Mudring. (URL: [Link])
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Toxicity and biodegradability of ionic liquids: New perspectives towards whole-cell biotechnological applications | Request PDF - ResearchGate. (URL: [Link])
-
Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC - NIH. (URL: [Link])
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Life Cycle Assessment of an Ionic Liquid versus Molecular Solvents and Their Applications | Environmental Science & Technology - ACS Publications. (URL: [Link])
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Life Cycle Assessment of an Ionic Liquid versus Molecular Solvents and Their Applications | Request PDF - ResearchGate. (URL: [Link])
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Economic Analysis and Life Cycle Environmental Assessment of Imidazolium-Based Ionic Liquids for Separation of the Methanol/Dimethyl Carbonate Azeotrope | Request PDF - ResearchGate. (URL: [Link])
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Economic Analysis and Life Cycle Environmental Assessment of Imidazolium-Based Ionic Liquids for Separation of the Methanol/Dimethyl Carbonate Azeotrope | ACS Sustainable Chemistry & Engineering. (URL: [Link])
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Life cycle assessment of an ionic liquid versus molecular solvents and their applications - PubMed. (URL: [Link])
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Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals - MDPI. (URL: [Link])
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Methods of IL Recovery and Destruction - ScienceDirect. (URL: [Link])
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Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling - PMC - NIH. (URL: [Link])
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Techniques for recovery and recycling of ionic liquids: A review - Chalmers Research. (URL: [Link])
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(PDF) Recycling of Rare Earth Elements Using Ionic Liquids for Regenerative Manufacturing. (URL: [Link])
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Comparison of ionic liquids with organic solvents. | Download Table - ResearchGate. (URL: [Link])
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Are Ionic Liquids Better Extracting Agents Than Toxic Volatile Organic Solvents? A Combination of Ionic Liquids, Microwave and LC/MS/MS, Applied to the Lichen Stereocaulon glareosum - Frontiers. (URL: [Link])
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Ionic Liquids Toxicity—Benefits and Threats - PMC - PubMed Central. (URL: [Link])
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Safety Operating Guide
Proper Disposal of 3-Ethyl-1-methyl-1H-imidazol-3-ium Hydroxide: A Guide for Laboratory Professionals
As the use of ionic liquids (ILs) becomes more prevalent in research and development, particularly in organic synthesis and catalysis, it is imperative for laboratory personnel to be well-versed in their safe handling and disposal.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide. This particular ionic liquid presents a dual hazard profile: the inherent ecotoxicity of the imidazolium cation and the corrosive nature of the hydroxide anion.[2][3] Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Immediate Safety Considerations: The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is essential. The primary hazards are its basicity, making it corrosive, and the potential for environmental harm if released without treatment.[3][4]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this substance is the use of appropriate PPE.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause severe eye damage.[5] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact, which can cause chemical burns.[6] |
| Body Protection | A lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a fume hood. | The low volatility of ionic liquids reduces the risk of inhalation.[7] |
Emergency Procedures: In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[6]
The Disposal Workflow: A Step-by-Step Protocol
The primary goal of the disposal process is to neutralize the hydroxide, rendering the waste non-corrosive, and to prepare the remaining ionic liquid for appropriate disposal, adhering to all local, state, and federal regulations.
Figure 1: Disposal workflow for this compound.
Step 1: Segregation and Collection
-
Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container. Suitable materials include high-density polyethylene (HDPE). Avoid metal containers due to the corrosive nature of the hydroxide.[3]
Step 2: Neutralization (in a Fume Hood)
The hydroxide component must be neutralized to mitigate its corrosivity. This process is exothermic and should be performed with caution.
-
Prepare a dilute acidic solution. A 1 M solution of a weak acid like acetic acid is preferable to a strong acid to control the reaction rate and prevent excessive heat generation.
-
Slowly add the acidic solution to the ionic liquid waste while stirring. Monitor the temperature of the mixture. If it becomes too warm, pause the addition to allow it to cool.
-
Monitor the pH. Periodically check the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6 and 8.[8]
Step 3: Containerization and Labeling
-
Once neutralized, transfer the waste to a new, clean, and properly sealed waste container.
-
The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "Neutralized this compound"
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or lab group.
-
Step 4: Storage and Disposal
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Contact your institution's EHS office to arrange for pickup and final disposal. Do not pour ionic liquid waste down the drain, as it can have adverse effects on aquatic life.[4]
The "Green" Alternative: Considering Recyclability
While often touted as "green solvents" due to their low vapor pressure, the environmental impact of ionic liquids is a growing concern.[2][7] Before committing to disposal, consider the potential for recycling, especially for larger quantities. Various techniques, such as distillation, extraction, and membrane separation, can be employed to recover and purify ionic liquids for reuse.[9][10] However, these methods require specialized equipment and validation. For the small quantities typically used in a research setting, proper disposal as outlined above is often the most practical approach.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a methodical approach that addresses both its corrosive and ecotoxic properties is essential. By following this detailed protocol, researchers can ensure the safe and compliant disposal of this versatile yet hazardous ionic liquid.
References
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Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
1-ethyl-3-methylimidazol-3-ium,hydroxide. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]
-
Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers University of Technology. Retrieved January 22, 2026, from [Link]
-
Ionic Liquids in Wastewater Treatments. (n.d.). Bentham Science. Retrieved January 22, 2026, from [Link]
-
New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations. (2021). PubMed. Retrieved January 22, 2026, from [Link]
-
Recovery and purification of ionic liquids from solutions: a review. (2016). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Ionic Liquids Recycling for Reuse. (2008). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM. Retrieved January 22, 2026, from [Link]
-
Sodium Hydroxide - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved January 22, 2026, from [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved January 22, 2026, from [Link]
-
Methods of IL Recovery and Destruction. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
1-Ethyl-3-methyl-1H-imidazol-3-ium L-prolinate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Introduction: Understanding the Dual Nature of the Hazard
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is an ionic liquid (IL), a class of salts that are liquid at or near room temperature.[1] These compounds are noted for their low vapor pressure, high thermal stability, and unique solvency properties.[1][2] However, the presence of the hydroxide anion (OH⁻) classifies this specific IL as a strong base and a corrosive material.[3][4] Consequently, the primary hazard when handling this substance is not inhalation of volatile vapors, but severe skin and eye damage from direct contact.[4][5]
This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist to explain the causality behind each recommendation, ensuring you can operate with confidence and safety. The protocols herein are designed to be self-validating, empowering you to create a safe and effective laboratory environment.
Hazard Assessment: A Tale of Two Ions
A thorough risk assessment is the foundation of any safety protocol. For this compound, we must consider the contributions of both the imidazolium cation and the hydroxide anion.
-
The Hydroxide Anion (Primary Hazard): The hydroxide component makes the compound a strong base, analogous to substances like sodium hydroxide or potassium hydroxide.[3] Contact with skin or eyes can cause severe chemical burns, and alkalis are particularly notorious for their deep, penetrating tissue damage.[3] The primary PPE strategy must therefore be centered on preventing any direct contact with the liquid.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific task and the quantities being handled. The following protocols provide a clear, step-by-step guide to ensure your safety.
Experimental Workflow: PPE Selection and Use
This workflow outlines the decision-making process for selecting appropriate PPE based on the nature of the work being performed.
Caption: PPE selection workflow based on operational scale and risk.
Quantitative Data: PPE Specification Table
This table summarizes the minimum required PPE for various laboratory tasks involving this compound.
| Task / Scale of Operation | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top use (<10g) inside a fume hood | ANSI Z87.1-rated safety goggles.[10] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Standard laboratory coat. | Not required due to low vapor pressure.[1] |
| Transfer or use (>10g) outside of a fume hood | Tight-fitting chemical splash goggles AND a full-face shield.[11] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Chemical-resistant apron worn over a laboratory coat.[4][10] | Not typically required. Consider if aerosols may be generated.[8] |
| Cleaning up a small spill | Tight-fitting chemical splash goggles and a face shield.[11] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls.[4] | Not typically required. |
Step-by-Step Protocol: Donning and Doffing PPE
-
Inspection: Before donning, visually inspect all PPE for signs of damage, such as cracks, tears, or discoloration. Damaged PPE must be discarded and replaced.
-
Donning Sequence:
-
Put on your laboratory coat or coveralls, ensuring it is fully buttoned.
-
Put on safety goggles. If required, place the face shield over the goggles.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
-
-
Doffing (Removal) Sequence: The goal is to avoid contact with any contaminated surfaces.
-
Gloves: Remove gloves first. Using a gloved hand, grasp the exterior of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.
-
Apron: Untie the apron and allow it to fall forward, touching only the clean interior surface as you remove it.
-
Face/Eye Protection: Remove the face shield and then the goggles by handling the head strap. Avoid touching the front surfaces.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Operational and Disposal Plans
Safe Handling and Storage
-
Engineering Controls: All work with this compound should ideally be conducted within a certified chemical fume hood to contain any potential splashes.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and other incompatible materials.[10] Use tightly sealed containers made of compatible materials, such as glass; some ionic liquids can degrade plastics.[12] Ensure containers are clearly labeled.
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in any area where this chemical is handled.[3][10]
Disposal of Contaminated Materials
Proper disposal is critical to ensure the safety of all personnel and to maintain environmental compliance.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
